molecular formula C6H3F3O B1360223 2,4,5-Trifluorophenol CAS No. 2268-16-8

2,4,5-Trifluorophenol

Cat. No.: B1360223
CAS No.: 2268-16-8
M. Wt: 148.08 g/mol
InChI Key: ODGMYCITQAIRCI-UHFFFAOYSA-N
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Description

2,4,5-Trifluorophenol is a useful research compound. Its molecular formula is C6H3F3O and its molecular weight is 148.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,5-trifluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3O/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGMYCITQAIRCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10177212
Record name Phenol, 2,4,5-trifluoro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2268-16-8
Record name Phenol, 2,4,5-trifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002268168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,4,5-trifluoro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-trifluorophenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

what are the physical properties of 2,4,5-Trifluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2,4,5-Trifluorophenol

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: Your Senior Application Scientist

Abstract: This technical guide provides a comprehensive examination of the core physical and chemical properties of this compound (CAS No: 2268-16-8). As a pivotal building block in the synthesis of specialized pharmaceuticals and agrochemicals, a deep understanding of its physicochemical landscape is essential for reaction optimization, process scale-up, and analytical method development. This document moves beyond a simple recitation of data, offering field-proven insights into the causality behind its properties and providing robust, self-validating experimental protocols for its characterization.

The Molecular Profile of this compound

This compound is an aromatic organic compound distinguished by a hydroxyl group and three fluorine atoms substituted on the benzene ring. The strategic placement of these highly electronegative fluorine atoms at the 2, 4, and 5 positions creates a unique electronic environment that profoundly influences the molecule's reactivity and physical characteristics. This substitution pattern is critical for modulating properties such as acidity and directing the course of subsequent synthetic transformations.

Table 1: Core Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 2268-16-8[1][2]
Molecular Formula C₆H₃F₃O[2][3]
Molecular Weight 148.08 g/mol [2][3]
Appearance Colorless to pale yellow/brown crystalline solid[4][5]
Melting Point 37-44 °C[3][4][5]
Boiling Point 152-154 °C (at atmospheric pressure)[5]
Flash Point 54 °C[3]
pKa (Predicted) ~7.5 - 8.0[6][7][8]
Solubility Soluble in water, ethanol, and chloroform.[5]

Expert Insight: The observed melting point range (37-44 °C) indicates that 2,4,5-TFP is a low-melting solid, simplifying handling compared to volatile liquid phenols while allowing for easy liquefaction for reactions. The significant acidity increase compared to phenol (pKa ≈ 10) is a direct result of the strong inductive electron-withdrawing effect (-I effect) of the three fluorine atoms. This effect stabilizes the resulting phenoxide anion, making the hydroxyl proton more readily available for abstraction. This enhanced acidity is a key parameter to consider when selecting bases for deprotonation in synthetic protocols.

Spectroscopic Signature for Structural Verification

Unambiguous identification and purity assessment of this compound rely on a combination of spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will feature two distinct aromatic proton signals, appearing as complex multiplets due to proton-proton (H-H) and proton-fluorine (H-F) coupling. The phenolic -OH proton typically appears as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.

  • ¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): This is a critical technique for confirming the specific isomer. Three distinct signals are expected, corresponding to the three unique fluorine environments at the C2, C4, and C5 positions. The coupling patterns between them (F-F coupling) provide definitive structural proof.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show six aromatic carbon signals. The carbons directly bonded to fluorine will exhibit large one-bond carbon-fluorine couplings (¹J_CF), which are characteristic and aid in signal assignment.

  • IR (Infrared) Spectroscopy: The IR spectrum is characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretching of the hydroxyl group. Strong, sharp peaks in the 1100-1300 cm⁻¹ range are characteristic of C-F bond stretching.[2]

Experimental Protocol: High-Fidelity Melting Point Determination

Objective: To accurately determine the melting point range of a this compound sample as a primary indicator of its purity.

Trustworthiness: This protocol is self-validating. A sharp, narrow melting range (≤ 2 °C) that aligns with literature values confirms high purity. A broad or depressed melting range immediately flags the presence of impurities, necessitating further purification.

Methodology:

  • Sample Preparation:

    • Ensure the 2,4,5-TFP sample is completely dry, as moisture can act as an impurity.

    • Place a small amount of the sample on a watch glass and crush it into a fine, uniform powder using a spatula. Causality: A fine powder ensures efficient and uniform heat transfer throughout the sample.

    • Tap the open end of a glass capillary tube into the powder to pack a small amount (2-3 mm height) into the sealed end. Tap the sealed end gently on a hard surface to compact the sample.

  • Instrumentation and Measurement:

    • Use a calibrated digital melting point apparatus. Causality: Calibration against known standards (e.g., benzophenone, caffeine) is critical for the authoritativeness of the results.

    • Place the packed capillary tube into the sample holder of the apparatus.

    • Set a rapid heating ramp (10-15 °C/min) to quickly approach the expected melting point (~37 °C).

    • Once the temperature is within 10 °C of the expected melting point, reduce the heating rate to 1-2 °C/min. Causality: A slow ramp rate ensures the sample and thermometer are in thermal equilibrium, preventing an overestimation of the melting point.

    • Record the temperature at which the first drop of liquid is observed (T₁).

    • Record the temperature at which the last solid crystal melts into a clear liquid (T₂).

  • Data Reporting:

    • Report the result as a melting range (T₁ - T₂). For example, 40.5 - 41.5 °C.

Logical Workflow for Melting Point Analysis

MeltingPointWorkflow cluster_prep 1. Sample Preparation cluster_measurement 2. Measurement cluster_analysis 3. Purity Assessment prep1 Dry Sample prep2 Grind to Fine Powder prep1->prep2 prep3 Pack Capillary Tube (2-3 mm) prep2->prep3 meas1 Insert into Calibrated Apparatus prep3->meas1 meas2 Set Slow Ramp Rate (1-2 °C/min) meas1->meas2 meas3 Record Onset (T₁) & Clear Point (T₂) meas2->meas3 an1 Calculate Range (T₂ - T₁) meas3->an1 an2 Range ≤ 2°C? an1->an2 an3 High Purity Confirmed an2->an3 Yes an4 Impurity Suspected (Recrystallize) an2->an4 No

Caption: A self-validating workflow for determining the purity of 2,4,5-TFP via melting point analysis.

Safety, Handling, and Storage

Authoritative Grounding: Based on aggregated GHS data, this compound is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.[1][2][5]

  • Personal Protective Equipment (PPE): Always handle this compound within a certified chemical fume hood. Wear nitrile gloves, chemical splash goggles, and a flame-retardant lab coat.

  • Handling: Avoid creating dust. Use appropriate tools for transfer. In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[3]

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123153, this compound. Retrieved January 4, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol,2,4,5-trifluoro- (CAS 2268-16-8). Retrieved January 4, 2026, from [Link]

  • LookChem. (n.d.). 3,4,5-Trifluorophenol. Retrieved January 4, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 3,4,5-Trifluorophenol. Retrieved January 4, 2026, from [Link]

  • Stenutz. (n.d.). 3,4,5-trifluorophenol. Retrieved January 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519974, 2,4,6-Trifluorophenol. Retrieved January 4, 2026, from [Link]

  • ChemBK. (2024). This compound. Retrieved January 4, 2026, from [Link]

  • The Royal Society of Chemistry. (2013). Supporting Information: Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. Retrieved January 4, 2026, from [Link]

Sources

An In-Depth Technical Guide to 2,4,5-Trifluorophenol: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Phenols in Medicinal Chemistry

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The unique physicochemical properties of fluorine—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the vast array of fluorinated building blocks, 2,4,5-Trifluorophenol has emerged as a particularly valuable intermediate, most notably for its role in the synthesis of innovative pharmaceuticals. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its application in the development of groundbreaking therapeutics.

Core Chemical and Physical Properties

This compound, identified by the CAS number 2268-16-8 , is a trifluorinated aromatic compound. A thorough understanding of its physical and chemical properties is essential for its effective use in synthesis and for ensuring safe handling in a laboratory setting.

PropertyValueSource
CAS Number 2268-16-8PubChem
Molecular Formula C₆H₃F₃OPubChem
Molecular Weight 148.08 g/mol PubChem
Appearance Colorless to light yellow crystalline solidChemicalBook
Melting Point 41-44 °CChemicalBook
Boiling Point 152-154 °CChemicalBook
Solubility Soluble in water, ethanol, and chloroformChemicalBook

Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound is a critical aspect of its utility. While various methods can be employed, a common and logical approach involves the nucleophilic aromatic substitution (SNA) on a readily available, highly fluorinated starting material such as 1,2,4,5-tetrafluorobenzene.

The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNA)

The presence of multiple electron-withdrawing fluorine atoms on the benzene ring activates it towards nucleophilic attack. This is a departure from the typical electrophilic substitution reactions of benzene. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate, which then expels a leaving group (in this case, a fluoride ion) to restore aromaticity. The regioselectivity of the substitution is dictated by the positions of the activating fluorine atoms.

sn_ar_mechanism reactant 1,2,4,5-Tetrafluorobenzene intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Nucleophilic Attack nucleophile OH⁻ product This compound intermediate->product Loss of Leaving Group leaving_group F⁻

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 1,2,4,5-Tetrafluorobenzene

This protocol outlines a representative synthesis of this compound from 1,2,4,5-tetrafluorobenzene. The choice of solvent and base is crucial for achieving a good yield and minimizing side reactions.

Materials:

  • 1,2,4,5-Tetrafluorobenzene

  • Potassium Hydroxide (KOH)

  • Tert-butanol (as solvent)

  • Hydrochloric Acid (HCl) for workup

  • Diethyl ether for extraction

  • Anhydrous magnesium sulfate for drying

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in tert-butanol with gentle heating.

  • Addition of Starting Material: To the solution of potassium hydroxide in tert-butanol, add 1,2,4,5-tetrafluorobenzene dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully neutralize with dilute hydrochloric acid.

  • Extraction: Extract the aqueous mixture with diethyl ether. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by distillation or recrystallization.

Spectroscopic Characterization: A Guide to Identification and Purity Assessment

The unambiguous identification and purity assessment of this compound are paramount. This is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two non-equivalent aromatic protons. The coupling patterns (doublet of doublets) will be complex due to coupling with adjacent protons and fluorine atoms. The phenolic proton will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display six signals for the aromatic carbons. The carbon atoms directly bonded to fluorine will exhibit characteristic large one-bond carbon-fluorine coupling constants (¹JCF).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the O-H stretch of the phenolic group (a broad band around 3200-3600 cm⁻¹), C-O stretching (around 1200-1300 cm⁻¹), and C-F stretching (in the region of 1000-1300 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (148.08 g/mol ). The fragmentation pattern can provide further structural information.

Application in Drug Development: The Case of Sitagliptin

A prime example of the significance of this compound in medicinal chemistry is its use as a key precursor in the synthesis of Sitagliptin . Sitagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.

Retrosynthetic Analysis of Sitagliptin

The synthesis of Sitagliptin involves the coupling of two key fragments. One of these fragments is a β-amino acid derivative that contains the 2,4,5-trifluorophenyl moiety. The retrosynthetic analysis reveals that this fragment can be derived from starting materials such as 2,4,5-trifluorophenylacetic acid or (E)-4-(2,4,5-trifluorophenyl)but-2-enal, both of which can be synthesized from this compound.[1][2]

sitagliptin_retrosynthesis Sitagliptin Sitagliptin FragmentA β-Amino Acid Derivative (with 2,4,5-trifluorophenyl group) Sitagliptin->FragmentA Amide Bond Formation FragmentB Triazolopiperazine Moiety Sitagliptin->FragmentB Precursor1 2,4,5-Trifluorophenylacetic Acid FragmentA->Precursor1 Synthesis Precursor2 This compound Precursor1->Precursor2 Synthesis

Caption: Retrosynthetic approach for Sitagliptin highlighting the role of this compound.

The Rationale for the 2,4,5-Trifluorophenyl Group in Sitagliptin

The inclusion of the 2,4,5-trifluorophenyl group in the Sitagliptin molecule is a deliberate design choice. The fluorine atoms contribute to:

  • Enhanced Potency: The electron-withdrawing nature of the fluorine atoms can influence the electronic properties of the molecule, leading to stronger binding interactions with the active site of the DPP-4 enzyme.

  • Improved Pharmacokinetic Profile: The C-F bond is metabolically stable, which can reduce the rate of drug metabolism and prolong its duration of action in the body.

  • Increased Lipophilicity: The fluorine atoms can increase the lipophilicity of the molecule, which can improve its absorption and distribution in the body.

Safety and Handling: A Researcher's Responsibility

As with any chemical reagent, proper safety precautions are essential when handling this compound. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Laboratory coat and appropriate protective clothing.

Handling and Storage:

  • Work in a well-ventilated area, preferably in a fume hood.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion: A Versatile Tool for Future Drug Discovery

This compound stands as a testament to the power of fluorine chemistry in modern drug development. Its unique properties and its role as a key building block in the synthesis of important pharmaceuticals like Sitagliptin underscore its significance. For researchers and scientists in the field, a deep understanding of its chemistry, synthesis, and handling is not just beneficial but essential for unlocking its full potential in the creation of next-generation therapeutics.

References

An In-Depth Technical Guide to 2,4,5-Trifluorophenol (C₆H₃F₃O)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 2,4,5-Trifluorophenol (CAS No: 2268-16-8), a key fluorinated intermediate in modern organic synthesis. The document delves into its fundamental chemical and physical properties, molecular formula, and molecular weight. It further explores the profound impact of trifluorination on the molecule's reactivity and acidity compared to unsubstituted phenol. This guide outlines its role as a versatile building block, particularly noting its relationship to precursors for significant pharmaceutical compounds. Detailed protocols for analytical characterization by gas chromatography and safe handling procedures are provided, grounded in established laboratory practices. This paper is intended for researchers, chemists, and professionals in the fields of drug discovery, agrochemical development, and materials science who utilize fluorinated synthons.

Core Chemical Identity and Properties

This compound is a halogenated aromatic compound that serves as a valuable building block in various synthetic applications.[1][2] Its identity is defined by a specific set of identifiers and physicochemical properties that dictate its behavior and utility.

Chemical Identifiers and Molecular Data

A precise understanding of a compound's molecular formula and weight is the foundation of all stoichiometric and analytical work.

IdentifierValueSource(s)
Molecular Formula C₆H₃F₃O[3][4][5]
Molecular Weight 148.08 g/mol [3][4][6]
Exact Mass 148.01359920 Da[3]
IUPAC Name This compound[3]
CAS Number 2268-16-8[3][4][5]
InChI Key ODGMYCITQAIRCI-UHFFFAOYSA-N[3]
SMILES C1=C(C(=CC(=C1F)F)F)O[3]
Physicochemical Properties

The physical state, melting and boiling points, and solubility profile are critical parameters for designing reaction conditions, purification strategies, and storage protocols.

PropertyValueSource(s)
Appearance Colorless to pale brown crystalline solid or fused solid[1][7]
Melting Point 31-44 °C[1][7]
Boiling Point 152-154 °C[1]
Solubility Soluble in water, ethanol, and chloroform; Insoluble in non-polar solvents like n-heptane[1]

The Scientific Rationale: Impact of Trifluorination

The substitution of hydrogen with fluorine atoms on the phenol ring is not a trivial modification; it fundamentally alters the molecule's electronic landscape and, consequently, its chemical personality. The three fluorine atoms at the 2, 4, and 5 positions act as potent electron-withdrawing groups.

This inductive effect has two primary consequences:

  • Increased Acidity: The electron-withdrawing fluorine atoms stabilize the phenoxide anion formed upon deprotonation of the hydroxyl group. This stabilization lowers the pKa of the hydroxyl proton, making this compound significantly more acidic than unsubstituted phenol. This enhanced acidity is a crucial factor in its reactivity, particularly in nucleophilic reactions involving the hydroxyl group. The electron-withdrawing nature of fluorine is a key reason fluorinated compounds are valuable in pharmaceutical design.[2]

  • Modified Aromatic Reactivity: The fluorine atoms deactivate the benzene ring towards electrophilic aromatic substitution. However, they also direct the position of any potential substitution and can act as leaving groups in nucleophilic aromatic substitution (SₙAr) reactions, a pathway less favorable in non-fluorinated analogues.

This combination of properties makes trifluorophenols highly versatile intermediates in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[2][8]

Synthesis and Downstream Applications

While specific, detailed synthesis protocols for this compound are proprietary to manufacturers, a general synthetic logic can be inferred from standard organofluorine chemistry. A plausible route involves the hydroxylation of a pre-fluorinated benzene ring.

Synthesis_Workflow Start 1,2,4-Trifluorobenzene Step1 Step 1: Directed Ortho-Lithiation or other regioselective activation Start->Step1 Intermediate Aryl Lithium/Boronic Acid Intermediate Step1->Intermediate Step2 Step 2: Oxidation/ Hydrolysis Intermediate->Step2 Product This compound Step2->Product

Caption: Plausible synthetic pathway to this compound.

Role as a Synthetic Precursor

This compound is primarily utilized as an intermediate.[1] Its true value lies in its ability to be converted into more complex, high-value molecules. A critical example is its relationship with 2,4,5-trifluorophenylacetic acid . This derivative is a key intermediate in the synthesis of Sitagliptin, a widely used medication for treating type 2 diabetes.[9] This underscores the importance of fluorinated building blocks in the pharmaceutical industry.

The applications of trifluorophenols extend to the agrochemical and materials science sectors, where they serve as precursors for potent herbicides, fungicides, and advanced polymers.[2][8]

Application_Flow cluster_pharma Pharmaceutical Synthesis cluster_agro Agrochemical Synthesis Start This compound (Building Block) Pharma_Inter 2,4,5-Trifluorophenylacetic Acid Start->Pharma_Inter Derivatization Agro_Inter Functionalized Trifluoro-aromatics Start->Agro_Inter Derivatization Pharma_Final Sitagliptin (DPP-4 Inhibitor) Pharma_Inter->Pharma_Final Multi-step synthesis Agro_Final Herbicides & Fungicides Agro_Inter->Agro_Final

Caption: Synthetic utility of this compound as a precursor.

Analytical Characterization Protocol

Ensuring the purity and identity of this compound is paramount for its successful use in synthesis. Gas Chromatography (GC) is a standard method for assessing the purity of volatile and semi-volatile compounds.

Protocol: Purity Assessment by Gas Chromatography (GC)

Objective: To determine the purity of a this compound sample by calculating the area percentage of the main peak.

Causality: This method is chosen due to the compound's volatility and thermal stability under typical GC conditions. The Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) in a volumetric flask to create a ~1 mg/mL solution.

    • Ensure the sample is fully dissolved. Transfer a portion to a 2 mL GC vial.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890 or equivalent, equipped with a Split/Splitless inlet and Flame Ionization Detector (FID).

    • Column: A non-polar or mid-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (can be adjusted based on response).

    • Oven Temperature Program:

      • Initial Temperature: 80 °C, hold for 2 minutes.

      • Ramp: Increase at 10 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

      • Rationale: The initial hold ensures sharp peaks, while the ramp effectively separates the analyte from potential impurities.

    • Detector Temperature (FID): 300 °C.

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the area percent of the main this compound peak relative to the total area of all integrated peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

    • A high-purity sample should exhibit a single major peak, with commercial batches often exceeding 94% purity.[7]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its hazardous properties.[10] Adherence to safety protocols minimizes risk to personnel and the environment.

Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).

Hazard ClassGHS CodeDescriptionSource(s)
Acute Toxicity, Oral H302Harmful if swallowed[3][5]
Skin Irritation H315Causes skin irritation[3][5]
Eye Irritation H319Causes serious eye irritation[3][5]
STOT - Single Exposure H335May cause respiratory irritation[5]
Flammable Solid H228Flammable solid[3]

Note: Hazard classifications may vary slightly between suppliers and regulatory bodies.[3]

Protocol: Safe Handling and Storage
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1]

  • Dispensing: When weighing or transferring the solid, take care to avoid generating dust.

  • Spill Response: In case of a spill, isolate the area. Absorb small spills with an inert material (e.g., vermiculite) and place it in a sealed container for chemical waste disposal.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Keep away from sources of ignition and incompatible materials such as strong oxidizing agents.[1]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[5]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]

    • Ingestion/Inhalation: Move to fresh air. Seek immediate medical advice.[1]

Conclusion

This compound is a synthetically valuable compound whose utility is derived from the unique electronic properties imparted by its fluorine substituents. With a molecular formula of C₆H₃F₃O and a molecular weight of 148.08 g/mol , it serves as a critical intermediate in the synthesis of high-value products, most notably in the pharmaceutical and agrochemical industries.[2][3][4][8] A thorough understanding of its properties, reactivity, and safe handling protocols, as detailed in this guide, is essential for its effective and responsible application in research and development.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 123153, this compound". PubChem, [Link].

  • Oakwood Chemical. "this compound". Oakwood Chemical, [Link].

  • ChemBK. "this compound". ChemBK, [Link].

  • Google Patents. "US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid".
  • Google Patents. "CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid".
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understanding the spectral data of 2,4,5-Trifluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of 2,4,5-Trifluorophenol

Foreword for the Modern Researcher

In the landscape of pharmaceutical and materials science, fluorinated aromatic compounds are foundational building blocks. Their unique electronic properties, conferred by the high electronegativity of fluorine, make them indispensable in modulating molecular activity, stability, and lipophilicity. Among these, this compound (CAS 2268-16-8) serves as a critical intermediate, notably in the synthesis of agrochemicals and pharmaceuticals. A complete and accurate structural elucidation of this molecule is paramount, not merely for identity confirmation but for ensuring the purity and predictability of downstream applications.

This guide eschews a conventional, rigid format. Instead, it is structured as a narrative journey through the core spectroscopic techniques used to characterize this compound. As your virtual Senior Application Scientist, I will not only present the data but also illuminate the causality behind the spectral features and the logic underpinning the experimental protocols. Our objective is to build a self-validating, multi-faceted analytical picture of the molecule, grounded in authoritative data and field-proven methodologies.

The Molecular Blueprint: Structure and Properties

Before delving into its spectral signatures, let us visualize the molecule itself. This compound is a benzene ring substituted with a hydroxyl group and three fluorine atoms. The specific substitution pattern dictates the electronic distribution and, consequently, all of its spectral properties.

Caption: IUPAC Numbering of this compound.

PropertyValueSource
Molecular FormulaC₆H₃F₃O[1]
Molecular Weight148.08 g/mol [1][2]
Exact Mass148.01359920 Da[1]
AppearanceColorless to light yellow crystal[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For fluorinated compounds, the presence of the ¹⁹F nucleus—with its 100% natural abundance and high sensitivity—provides an exceptionally powerful analytical window, complementing the standard ¹H and ¹³C spectra.

¹⁹F NMR Spectroscopy: A Window into the Electronic Environment

Expertise & Causality: The large chemical shift dispersion in ¹⁹F NMR (over 400 ppm) makes it highly sensitive to the local electronic environment. Electron-withdrawing groups deshield the nucleus, shifting it downfield, while electron-donating groups cause an upfield shift. In this compound, the hydroxyl group is an ortho, para-director and electron-donating through resonance, which will influence the shielding of the adjacent fluorine atoms.

Data Interpretation: The experimental ¹⁹F NMR chemical shifts for this compound have been authoritatively identified.[4]

Fluorine PositionChemical Shift (δ, ppm)Rationale for Assignment
F-5-143.7This fluorine is ortho to the electron-donating -OH group, experiencing the strongest shielding effect among the three, thus appearing most upfield (least negative).
F-2-147.1Positioned meta to the -OH group, F-2 experiences a moderate electronic effect.
F-4-153.5F-4 is para to the -OH group. While resonance donation from the -OH group should increase shielding, the cumulative effect of the other two electronegative fluorine atoms results in the most deshielded environment, hence the most downfield shift.

These assignments are critical for confirming the specific isomeric structure. Any other trifluorophenol isomer would produce a completely different set of ¹⁹F signals.

¹H NMR Spectroscopy: Mapping the Proton Framework

Expertise & Causality: The ¹H NMR spectrum will account for the two aromatic protons (H-3 and H-6) and the single hydroxyl proton. The aromatic protons' chemical shifts are influenced by the deshielding effect of the aromatic ring current and the electronic effects of the adjacent fluorine and hydroxyl substituents. Their signals will be split into complex multiplets due to spin-spin coupling with each other (³JHH) and with the nearby fluorine nuclei (³JHF, ⁴JHF, etc.).

Predicted Data Interpretation: While a specific, fully assigned spectrum is not available in primary databases, we can predict the spectrum with high confidence based on established principles.

Proton PositionPredicted Shift (δ, ppm)Expected Multiplicity & Coupling
H-3 & H-66.9 – 7.4Complex Multiplets (m) . Each proton will be split by the other proton and multiple fluorine atoms. For example, H-3 will exhibit coupling to H-6 (³JHH ~ 8-9 Hz), F-2 (³JHF ~ 6-8 Hz), F-4 (³JHF ~ 8-10 Hz), and F-5 (⁴JHF ~ 2-4 Hz). H-6 will couple to H-3, F-5, and F-2. The result is two distinct, complex multiplets rather than simple doublets or triplets.
-OH5.0 – 6.0 (variable)Broad Singlet (br s) . The chemical shift is highly dependent on solvent, concentration, and temperature. The proton is typically exchangeable, which often broadens the signal and obscures coupling.
¹³C NMR Spectroscopy: The Carbon Skeleton

Expertise & Causality: The ¹³C spectrum provides a count of unique carbon environments. A key feature for fluorinated compounds is the presence of large carbon-fluorine coupling constants (nJCF), which split the signals of carbons bonded to or near fluorine atoms. The one-bond coupling (¹JCF) is particularly large (typically >200 Hz), providing unambiguous evidence for direct C-F bonds.[5]

Predicted Data Interpretation: Six distinct carbon signals are expected. The carbons directly attached to fluorine (C-2, C-4, C-5) will be significantly downfield and will appear as large doublets due to ¹JCF. Other carbons will also show smaller nJCF couplings, resulting in complex multiplets.

Carbon PositionPredicted Shift (δ, ppm)Expected Multiplicity & Rationale
C-2, C-4, C-5140 – 160Doublet of Multiplets (dm) . These carbons are directly bonded to fluorine, resulting in a large ¹JCF splitting (>200 Hz). They will also experience smaller couplings to the other fluorine atoms, further splitting each line of the primary doublet.
C-1138 – 145Multiplet (m) . This carbon is attached to the hydroxyl group and will show couplings to F-2 (²JCF) and F-5 (³JCF).
C-6115 – 125Multiplet (m) . This carbon is adjacent to C-1 and C-5 and will show coupling to F-5 (²JCF) and F-4 (³JCF).
C-3105 – 115Multiplet (m) . This carbon is situated between two fluorinated carbons and will exhibit coupling to F-2 (²JCF) and F-4 (²JCF).
Experimental Protocol: Acquiring High-Fidelity NMR Spectra

Trustworthiness: This protocol is designed to yield high-resolution, unambiguous data for all three relevant nuclei, ensuring accurate structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_proc Data Processing & Analysis A Weigh 10-20 mg of This compound B Dissolve in 0.6 mL of deuterated solvent (e.g., CDCl3) A->B C Add internal standard if needed (e.g., TMS for 1H/13C) B->C D Transfer to 5 mm NMR tube C->D E Insert sample, lock, and shim D->E F Acquire 1D ¹H Spectrum E->F G Acquire 1D ¹⁹F Spectrum (with ¹H decoupling) E->G H Acquire 1D ¹³C Spectrum (with ¹H decoupling) E->H I Fourier Transform & Phasing H->I J Baseline Correction I->J K Calibrate Spectra (TMS δ 0.00, CFCl3 δ 0.00) J->K L Integrate (¹H) & Peak Pick K->L M Assign signals and analyze coupling constants L->M

Caption: Standardized workflow for NMR analysis.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound into a clean, dry vial.

    • Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆). Chloroform-d is a good first choice for general structure, while Acetone-d₆ can be better for observing the -OH proton due to hydrogen bonding.

    • Ensure complete dissolution. If necessary, briefly vortex.

    • Transfer the solution into a high-quality 5 mm NMR tube using a pipette with a cotton or glass wool plug to filter any particulates.

  • Instrument Setup & Acquisition:

    • Use a spectrometer with a minimum field strength of 400 MHz to ensure adequate resolution of the complex multiplets.

    • Insert the sample, lock onto the deuterium signal of the solvent, and perform automated or manual shimming to optimize magnetic field homogeneity.

    • ¹H Spectrum: Acquire a standard 1D proton spectrum. A relaxation delay (d1) of 2-5 seconds is typically sufficient.

    • ¹⁹F Spectrum: Switch the probe to the ¹⁹F channel. Acquire a 1D fluorine spectrum, typically with proton decoupling to simplify the signals into sharper multiplets arising only from F-F coupling.

    • ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of ¹³C and splitting from fluorine, a sufficient number of scans (potentially several thousand) and an adequate relaxation delay are required to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to all spectra.

    • Calibrate the chemical shift axis. For ¹H and ¹³C, reference to the residual solvent peak or internal TMS (δ 0.00 ppm). For ¹⁹F, reference to an external or internal standard like CFCl₃ (δ 0.00 ppm).

    • Integrate the ¹H signals to confirm the proton ratio.

    • Analyze the chemical shifts and coupling patterns to complete the structural assignment.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Causality: IR spectroscopy probes the vibrational frequencies of chemical bonds. Specific functional groups absorb infrared radiation at characteristic wavenumbers, making it an excellent tool for identifying their presence. For this compound, we expect to see characteristic absorptions for the O-H, aromatic C-H, aromatic C=C, C-O, and C-F bonds.

Data Interpretation: The IR spectrum provides a molecular "fingerprint." Key absorption bands for this compound have been identified.[6]

Wavenumber (cm⁻¹)Vibrational ModeRationale
3302 (broad)O-H stretchThe broadness of this peak is characteristic of a hydrogen-bonded hydroxyl group, typical for phenols in a condensed phase.
3035 - 3178Aromatic C-H stretchAbsorptions just above 3000 cm⁻¹ are definitive for C-H bonds where the carbon is sp² hybridized, as in an aromatic ring.
~1600, ~1500Aromatic C=C stretchThese two bands are characteristic of the benzene ring itself and confirm the presence of the aromatic core.
1100 - 1300C-F stretchStrong absorptions in this region are a hallmark of carbon-fluorine bonds. The multiplicity of bands reflects the different electronic environments of the three C-F bonds.
~1250C-O stretchThe stretching vibration of the phenolic carbon-oxygen bond typically appears in this region.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

Trustworthiness: ATR-FTIR is a rapid, reliable, and non-destructive technique that requires minimal sample preparation, making it the industry standard for routine analysis of solid and liquid samples.[7][8]

ATR_Workflow A Clean ATR Crystal (e.g., with isopropanol) B Acquire Background Spectrum (clean, empty crystal) A->B C Place small amount of This compound powder on the crystal B->C D Apply pressure with clamp to ensure good contact C->D E Acquire Sample Spectrum D->E F Clean crystal thoroughly E->F

Caption: Workflow for ATR-FTIR analysis.

  • Setup: Ensure the ATR crystal (commonly diamond or ZnSe) is impeccably clean. Use a soft wipe with a suitable solvent like isopropanol and allow it to fully evaporate.

  • Background Scan: Record a background spectrum of the clean, empty crystal. This is crucial as it will be automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of this compound powder directly onto the center of the ATR crystal. Only a few milligrams are needed.

  • Analysis: Lower the instrument's pressure clamp to apply firm, even pressure onto the sample. This ensures intimate contact between the sample and the crystal, which is essential for obtaining a high-quality spectrum.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with an excellent signal-to-noise ratio.

  • Cleanup: After analysis, release the clamp, remove the sample, and thoroughly clean the crystal as in Step 1.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Expertise & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a common technique that bombards the molecule with high-energy electrons, causing it to ionize and fragment. The intact ionized molecule is called the molecular ion ([M]⁺•), and its m/z value directly confirms the molecular weight. The fragmentation pattern provides clues about the molecule's structure.

Data Interpretation: The GC-MS data for this compound is available in public databases.[1]

m/z ValueIon IdentityRationale for Formation
148[C₆H₃F₃O]⁺•Molecular Ion ([M]⁺•) . This peak confirms the molecular weight of the compound (148.08 g/mol ). Its presence is essential for identification.
100[C₅H₂F₂]⁺•Fragment Ion . A plausible pathway is the loss of a carbonyl group (CO, 28 Da) followed by the loss of hydrogen fluoride (HF, 20 Da) from the molecular ion. However, a more direct route is the loss of the formyl radical (CHO, 29 Da) and a fluorine radical (F, 19 Da).
99[C₅HF₂]⁺Fragment Ion . This likely arises from the fragment at m/z 100 via the loss of a single hydrogen atom.

High-Resolution Mass Spectrometry (HRMS) would further confirm the elemental composition by measuring the exact mass to several decimal places (e.g., 148.0136), distinguishing it from any other combination of atoms that might nominally have the same integer mass.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Trustworthiness: GC-MS is a robust and widely used technique that separates components of a mixture before introducing them to the mass spectrometer, making it ideal for simultaneous purity assessment and structural identification.

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Method:

    • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

    • Use a suitable capillary column (e.g., a DB-5ms) to separate the analyte from any impurities.

    • Employ a temperature program, for example: hold at 50 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

  • MS Method:

    • Use Electron Ionization (EI) at a standard energy of 70 eV.

    • Set the mass analyzer to scan a relevant range, for example, m/z 40 to 300.

    • The data system will record a total ion chromatogram (TIC) and the mass spectrum for each peak that elutes from the GC column.

UV-Visible Spectroscopy: Probing Electronic Transitions

Expertise & Causality: UV-Vis spectroscopy measures the absorption of light resulting from the promotion of electrons from lower to higher energy molecular orbitals. In this compound, the substituted benzene ring acts as a chromophore. The π → π* transitions of the aromatic system are responsible for its characteristic UV absorption. The hydroxyl and fluoro substituents act as auxochromes, modifying the energy of these transitions and thus the wavelength of maximum absorbance (λmax).

Predicted Data Interpretation: While a dedicated UV-Vis spectrum for this compound is not readily available, we can make a strong prediction based on its structural analog, 2,4,5-Trichlorophenol, which displays absorption maxima at 231 nm and 288 nm. The electronic effects of fluorine and chlorine on the benzene ring are similar, so a comparable spectrum is expected.

Predicted λmaxElectronic TransitionRationale
~230 nmπ → πThis corresponds to a higher-energy electronic transition within the aromatic system.
~285 nmπ → πThis is the characteristic lower-energy "benzenoid" band, shifted to a longer wavelength (a bathochromic shift) from unsubstituted benzene (~255 nm) due to the presence of the -OH and -F auxochromes.
Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a stock solution of this compound of known concentration in a UV-transparent solvent (e.g., methanol or ethanol). Prepare a series of dilutions from this stock solution.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent to serve as the reference blank.

  • Analysis: Fill a second quartz cuvette with one of the diluted sample solutions. Place both cuvettes in the spectrophotometer.

  • Data Acquisition: Scan the sample from approximately 400 nm down to 200 nm. The instrument software will automatically subtract the solvent blank and plot absorbance versus wavelength.

  • Interpretation: Identify the wavelengths of maximum absorbance (λmax). If quantitative analysis is required, a Beer's Law calibration curve can be constructed by plotting absorbance vs. concentration for the series of dilutions.

Integrated Analysis: The Self-Validating Conclusion

No single technique provides the full picture. The power of modern analytical chemistry lies in the integration of orthogonal data sets to build an unassailable structural proof.

  • MS confirms the molecular formula is C₆H₃F₃O.

  • IR confirms the presence of key functional groups: -OH, aromatic C-H, C=C, and C-F.

  • NMR provides the definitive map:

    • ¹³C NMR confirms six unique carbons, with large C-F couplings proving the locations of the fluorine atoms.

    • ¹H NMR confirms two aromatic protons, with complex splitting that is only consistent with the 2,4,5-substitution pattern.

    • ¹⁹F NMR provides three distinct signals, confirming the presence of three electronically non-equivalent fluorine atoms, solidifying the isomeric assignment.

Together, these spectral data form a self-validating system. The molecular formula from MS is consistent with the functional groups seen in the IR and the atom counts from NMR. The substitution pattern deduced from NMR couplings is the only one that can explain all the observed spectral features. This integrated approach ensures the highest level of confidence in the identity and purity of this compound for researchers, scientists, and drug development professionals.

References

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An In-depth Technical Guide to the Solubility of 2,4,5-Trifluorophenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of process development, formulation, and quality control. 2,4,5-Trifluorophenol, a versatile fluorinated building block, is no exception. Its solubility characteristics dictate the choice of reaction media, purification strategies, and ultimately, the efficiency and scalability of its application. This guide provides a comprehensive overview of the solubility of this compound in organic solvents, blending theoretical principles with practical experimental methodologies and an exploration of its industrial significance.

Physicochemical Profile of this compound

A foundational understanding of a molecule's intrinsic properties is essential to predicting its behavior in solution. This compound is a solid at room temperature with a distinct molecular architecture that governs its interactions with various solvents.

PropertyValueSource
Molecular Formula C₆H₃F₃O[1][2]
Molecular Weight 148.08 g/mol [1][2]
Appearance Colorless to light yellow crystal or crystalline powder[3]
Melting Point 41-44 °C[3]
Boiling Point 152-154 °C[3]
CAS Number 2268-16-8[1]

The presence of a hydroxyl (-OH) group and three electron-withdrawing fluorine atoms on the aromatic ring creates a molecule with a unique combination of polarity, hydrogen bonding capability, and lipophilicity.

Theoretical Principles of Solubility

The solubility of this compound in a given organic solvent is governed by the interplay of intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" is a simplified but effective guiding principle.

Key Solute-Solvent Interactions:

  • Hydrogen Bonding: The hydroxyl group of this compound can act as a hydrogen bond donor, while the oxygen and fluorine atoms can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols like methanol and ethanol) are therefore expected to be effective at solvating this molecule.[4]

  • Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative fluorine and oxygen atoms. Polar aprotic solvents (e.g., acetone, ethyl acetate, dimethylformamide) can engage in strong dipole-dipole interactions, contributing to solubility.

  • Van der Waals Forces: The aromatic ring contributes to the nonpolar character of the molecule, allowing for dispersion forces. While weaker, these forces are significant in less polar solvents.[4]

The trifluorinated structure enhances lipophilicity compared to unsubstituted phenol, which can improve solubility in less polar organic solvents.[5][6] However, it is the balance between the polar hydroxyl group and the fluorinated aromatic ring that dictates its solubility profile across a spectrum of solvents.

cluster_solute This compound cluster_solvents Organic Solvents TFP C₆H₃F₃O TFP_OH Hydroxyl Group (-OH) TFP->TFP_OH TFP_Ring Fluorinated Ring TFP->TFP_Ring PolarProtic Polar Protic (e.g., Methanol, Ethanol) TFP_OH->PolarProtic Strong H-Bonding PolarAprotic Polar Aprotic (e.g., Acetone, DMF) TFP_OH->PolarAprotic Dipole-Dipole TFP_Ring->PolarAprotic Dipole-Dipole NonPolar Non-Polar (e.g., Toluene, Hexane) TFP_Ring->NonPolar Van der Waals

Caption: Intermolecular forces governing solubility.

Solubility Profile of this compound

While comprehensive, publicly available datasets on the solubility of this compound in a wide range of organic solvents are limited, we can infer its likely solubility based on chemical principles and available data for similar compounds.

Qualitative Solubility:

  • Soluble in: Water, ethanol, and chloroform.[3]

  • Expected High Solubility: In polar protic solvents like methanol and other short-chain alcohols, and in polar aprotic solvents such as dimethylformamide (DMF), acetone, and ethyl acetate, due to strong hydrogen bonding and dipole-dipole interactions. Phenolic compounds generally show good solubility in these types of solvents.[7][8]

  • Expected Moderate Solubility: In solvents of intermediate polarity like toluene or dichloromethane.

  • Expected Low Solubility: In non-polar solvents such as n-heptane or hexane, where the polar hydroxyl group would hinder dissolution.[3]

The recovery of phenolic compounds from various sources is highly dependent on the polarity of the solvent used, with methanol often being a highly effective extraction agent.[9]

Experimental Determination of Solubility: A Validated Protocol

For precise quantification of solubility, particularly in novel solvent systems or under specific process conditions, experimental determination is indispensable. The isothermal shake-flask method is a widely accepted and reliable technique for measuring the thermodynamic solubility of a compound.[7][10]

Protocol: Isothermal Shake-Flask Solubility Determination

  • Preparation:

    • Accurately weigh an excess amount of this compound solid into several glass vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Add a precise volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant-temperature shaker bath set to the desired experimental temperature (e.g., 298.15 K).

    • Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that the solution reaches equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration plateaus.

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the vials to rest in the temperature bath for a sufficient time (e.g., 2-4 hours) for the excess solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe. To avoid aspirating solid particles, immediately attach a syringe filter (e.g., 0.22 µm PTFE) and dispense the filtered solution into a clean, pre-weighed vial.

  • Quantification:

    • Gravimetric Method: Weigh the vial containing the filtered solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the solute's boiling point until a constant weight of the dried solute is achieved. The solubility can be calculated from the mass of the dissolved solid and the mass (or volume) of the solvent.[7]

    • Chromatographic Method (HPLC): Accurately dilute a known volume of the filtered supernatant with a suitable mobile phase. Quantify the concentration of this compound using a pre-validated High-Performance Liquid Chromatography (HPLC) method with a UV detector, by comparing the peak area to a standard calibration curve.[8]

  • Data Analysis:

    • Express solubility in desired units (e.g., g/100 mL, mol/L, or mole fraction).

    • Repeat the experiment at least in triplicate to ensure reproducibility and report the average solubility with the standard deviation.

Caption: Shake-Flask Solubility Workflow.

Thermodynamic Modeling for Solubility Prediction

In the early stages of drug development or process design, experimental determination of solubility in a vast array of solvents can be resource-intensive. Thermodynamic models offer a predictive approach to estimate solubility and screen for optimal solvents.[11][12]

  • UNIFAC (UNIQUAC Functional-group Activity Coefficients): This is a group-contribution method that predicts activity coefficients based on the functional groups present in the solute and solvent molecules. It is a purely predictive model that does not require experimental data for the specific solute-solvent system.[12]

  • NRTL-SAC (Non-Random Two-Liquid Segment Activity Coefficient): This semi-predictive model characterizes molecules based on four conceptual segments: hydrophobicity, polarity, and hydrogen bond acidity and basicity. While it requires some experimental data for parameterization, it can offer good predictive power for solubility in various solvents.[7][13]

  • COSMO-RS (Conductor-like Screening Model for Real Solvents): This model uses quantum chemical calculations to predict the chemical potential of a solute in a solvent, from which solubility can be derived. It is a powerful tool for a priori solvent screening.[12]

These models are valuable for narrowing down the selection of candidate solvents before committing to extensive experimental work, thereby accelerating process development.

Industrial Relevance and Applications

The solubility of this compound is of paramount importance in its primary applications as a key intermediate in the pharmaceutical and agrochemical industries.[6][14]

  • Pharmaceutical Synthesis: Fluorinated compounds are crucial in modern drug design. The introduction of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of a drug molecule.[6] As a building block, the solubility of this compound in common reaction solvents (e.g., DMF, acetonitrile, THF) governs reaction kinetics, ease of handling, and product yield.

  • Agrochemical Development: In the synthesis of herbicides, fungicides, and insecticides, this compound is a valuable precursor.[14] Its solubility dictates the choice of solvents for synthesis and formulation, impacting the stability and efficacy of the final product.

  • Purification and Crystallization: Solubility data as a function of temperature is critical for developing efficient crystallization processes for purification. A solvent must be chosen in which the compound has high solubility at an elevated temperature and low solubility at a lower temperature to ensure a high recovery of pure product.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[3] Always consult the Safety Data Sheet (SDS) before handling. Engineering controls, such as a fume hood, and personal protective equipment (PPE), including gloves and safety glasses, are mandatory.

Conclusion

While specific quantitative solubility data for this compound remains dispersed in the literature, a robust understanding of its physicochemical properties and the principles of solute-solvent interactions allows for a well-informed approach to its use. This guide has outlined the theoretical underpinnings of its solubility, provided a validated experimental protocol for its determination, and highlighted its critical role in industrial applications. For scientists and researchers, this integrated knowledge is key to effectively and safely leveraging this compound in the synthesis of next-generation pharmaceuticals and agrochemicals.

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safety, handling, and toxicity information for 2,4,5-Trifluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety, Handling, and Toxicity of 2,4,5-Trifluorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 2268-16-8) is a fluorinated organic compound increasingly utilized as a key intermediate and building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1][2] Its unique electronic properties make it a valuable precursor for creating novel bioactive compounds. However, as with many reactive intermediates, a thorough understanding of its toxicological profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research.

This guide serves as a technical resource for professionals handling this compound. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a synthesized, in-depth perspective on hazard identification, risk mitigation, and emergency preparedness. The protocols and recommendations herein are designed to foster a self-validating system of safety, grounded in authoritative data and practical, field-proven insights.

Section 1: Hazard Identification and Toxicological Profile

A foundational principle of laboratory safety is a comprehensive understanding of a chemical's intrinsic hazards. This compound presents multiple risks that necessitate careful management.

GHS Classification and Labeling

Globally Harmonized System (GHS) classifications provide a standardized summary of the primary hazards. For this compound, the classifications from multiple suppliers indicate a consistent hazard profile.[1][3]

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementPictogram
Flammable SolidsCategory 2H228: Flammable solid🔥
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 1B / 2H314: Causes severe skin burns and eye damage / H315: Causes skin irritationcorrosive / ❗
Serious Eye Damage/IrritationCategory 1 / 2H318: Causes serious eye damage / H319: Causes serious eye irritationcorrosive / ❗
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Note: The classification for skin and eye effects can vary between suppliers, ranging from irritation (Category 2) to severe corrosion (Category 1B).[3] It is imperative to treat the chemical with the highest level of precaution, assuming it is corrosive until proven otherwise for the specific material in use.

Toxicological Effects

The primary routes of exposure are inhalation, skin contact, and ingestion.[4] The trifluorinated phenyl ring and the hydroxyl group contribute to its reactivity and biological effects.

  • Skin and Eye Damage : This is one of the most significant hazards. Direct contact can cause effects ranging from serious irritation to severe chemical burns and potentially irreversible eye damage.[1][3] The phenolic hydroxyl group is acidic and can denature proteins, leading to tissue damage.

  • Respiratory Irritation : As a solid with potential for dust formation, or if heated, its vapors or dust can irritate the nose, throat, and lungs.[2][3]

Physicochemical Properties and Safety Implications

Understanding the physical properties is crucial for anticipating its behavior under laboratory conditions.

Table 2: Key Physicochemical Properties of this compound

PropertyValueSafety Implication
CAS Number 2268-16-8Unique identifier for substance tracking and SDS lookup.[1][6]
Molecular Formula C₆H₃F₃O
Molecular Weight 148.08 g/mol Used for stoichiometric calculations.[2][6]
Appearance Colorless to light yellow crystal or crystalline powderPotential for dust inhalation.[2]
Melting Point 41-44 °CSolid at room temperature, but can melt easily.[2]
Boiling Point 152-154 °CVolatility increases significantly with heating.[2]
Flammability Flammable Solid (Category 2)Keep away from heat, sparks, and open flames.[1][3]

Section 2: Exposure Control and Personal Protection

Mitigating the risks identified above requires a multi-layered approach combining engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).

Engineering Controls

The primary line of defense is to minimize exposure at the source.

  • Chemical Fume Hood : All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood. This is critical to prevent inhalation of dust or vapors.[7]

  • Ventilation : The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[8]

  • Safety Stations : An eyewash station and safety shower must be readily accessible and tested regularly.[9]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection of PPE must be based on a thorough risk assessment of the specific task being performed.

The following diagram outlines a logical workflow for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow cluster_assessment Task Risk Assessment cluster_ppe PPE Selection start Start: Plan to handle This compound task_type What is the task? start->task_type weighing Weighing Solid (Low Dust Potential) task_type->weighing Weighing solution Preparing Solution (Splash Hazard) task_type->solution Dissolving reaction Running Reaction (Heat/Pressure/Splash) task_type->reaction Reaction/ Heating weighing_ppe Minimum PPE: - Nitrile Gloves (Double) - Safety Goggles - Lab Coat weighing->weighing_ppe solution_ppe Enhanced PPE: - Chemical Splash Goggles - Face Shield - Chemical-Resistant Apron - Nitrile Gloves (Double) solution->solution_ppe reaction_ppe Full Protection: - Chemical Splash Goggles - Face Shield - Chemical-Resistant Gloves  (e.g., Butyl Rubber) - Flame-Resistant Lab Coat - Chemical-Resistant Apron reaction->reaction_ppe

Caption: PPE selection workflow for this compound.

  • Eye and Face Protection : Chemical splash goggles are mandatory at all times.[9] When there is a significant risk of splashing (e.g., when transferring solutions or during quenching of a reaction), a face shield must be worn in addition to goggles.[10]

  • Skin Protection :

    • Gloves : Wear chemical-resistant gloves. Given the corrosive potential, double-gloving with nitrile gloves is a recommended minimum practice. For extended handling or situations with high splash potential, more robust gloves like butyl rubber should be considered.[11] Always inspect gloves for tears or pinholes before use and wash hands thoroughly after removal.

    • Lab Coat : A flame-resistant lab coat should be worn, fully buttoned, with sleeves down.

    • Protective Clothing : For larger scale operations, chemical-resistant coveralls or an apron may be necessary.[12] Do not wear shorts or open-toed shoes in the laboratory.[11]

  • Respiratory Protection : If work cannot be conducted in a fume hood or if there is a risk of dust generation that cannot be controlled, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[9] Respirator use requires a formal program including fit-testing and training.[13]

Section 3: Safe Handling and Storage Protocols

Adherence to standardized procedures is critical for preventing accidents.

Standard Handling Protocol
  • Preparation : Before starting, review the Safety Data Sheet (SDS). Ensure the fume hood is operational and the work area is clear of clutter. Confirm the location of the nearest eyewash and safety shower.

  • PPE : Don the appropriate PPE as determined by your risk assessment (see PPE Selection Workflow).

  • Weighing and Transfer : Conduct all transfers of solid this compound within the fume hood. Use anti-static weigh boats or grounding straps to mitigate ignition risk from static discharge, as fine dusts can form explosive mixtures with air.[14]

  • Solution Preparation : When dissolving, add the solid slowly to the solvent. Be aware of potential exothermic reactions.

  • Reaction Monitoring : Ensure reactions are properly set up with appropriate temperature and pressure monitoring and control.

  • End of Work : Decontaminate all equipment and the work area thoroughly. Remove PPE in the correct order to avoid cross-contamination. Wash hands and arms with soap and water.

Storage Requirements
  • Location : Store in a cool, dry, well-ventilated area, away from sources of heat, sparks, or open flames.[7][15]

  • Container : Keep the container tightly closed and clearly labeled.[8][15]

  • Incompatibilities : Store away from incompatible materials such as strong oxidizing agents and strong bases.[7]

Section 4: Emergency Procedures

Even with meticulous planning, accidents can occur. Rapid and correct response is vital.

First Aid Measures

Immediate action is required in case of exposure.

Table 3: Summary of First Aid for this compound Exposure

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[14]
Skin Contact Immediately remove all contaminated clothing.[7] Flush skin with plenty of soap and water for at least 15 minutes.[1][16] Seek immediate medical attention.[7]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[8][16] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[1][7] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Call a poison control center or doctor immediately.[15]
Accidental Release Measures (Spill Cleanup)
  • Evacuate : Alert others in the area and evacuate non-essential personnel.

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Control Ignition Sources : Remove all sources of heat, sparks, and flames from the area.[14]

  • Containment :

    • For Solids : Carefully sweep up the spilled material using non-sparking tools and place it into a clean, dry, labeled container for disposal.[14][17] Avoid generating dust.

    • For Solutions : Cover with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Cleanup : Once absorbed, collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[14]

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleanup materials and contaminated PPE must be disposed of as hazardous waste.

Firefighting Measures
  • Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[1] Water spray may be used to cool containers but may be ineffective at extinguishing the fire.[5]

  • Hazards from Combustion : Fire may produce poisonous and corrosive gases, including hydrogen fluoride and carbon oxides.[5]

  • Firefighter Protection : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[1][14]

Section 5: Waste Disposal

All waste containing this compound, including empty containers, contaminated absorbents, and used PPE, must be treated as hazardous waste.

  • Procedure : Collect waste in sealed, properly labeled containers.

  • Regulations : Disposal must be carried out by a licensed waste disposal contractor in accordance with all local, state, and federal regulations.[8][17] Do not dispose of down the drain or with general trash.

Conclusion

This compound is a valuable reagent whose utility is matched by its significant hazards. A safety-first mindset, rooted in a deep understanding of its toxicological and physicochemical properties, is non-negotiable. By integrating the principles of hazard identification, robust engineering controls, diligent use of personal protective equipment, and adherence to established protocols for handling and emergencies, researchers can mitigate the risks effectively. This guide provides the technical foundation for such a system, empowering scientists to conduct their work with confidence and, most importantly, with safety.

References

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An In-depth Technical Guide to 2,4,5-Trifluorophenol: Synthesis, Applications, and Core Principles for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2,4,5-trifluorophenol, a key fluorinated building block for researchers, scientists, and professionals in drug development and agrochemical synthesis. We will move beyond a simple recitation of facts to explore the causality behind its utility and provide actionable insights for its application in the laboratory.

Core Chemical Identity and Physicochemical Landscape

This compound, with the CAS number 2268-16-8, is a trifluorinated aromatic compound that has garnered significant interest in various fields of chemical synthesis.[1] Its molecular formula is C₆H₃F₃O, and it has a molecular weight of approximately 148.08 g/mol .[1] The strategic placement of three fluorine atoms on the phenol ring imparts unique electronic properties that are highly advantageous in the design of novel molecules.

The electron-withdrawing nature of the fluorine atoms significantly influences the acidity of the phenolic hydroxyl group, making it more acidic than phenol itself. This enhanced acidity, a consequence of the inductive effect of the fluorine atoms, stabilizes the corresponding phenoxide ion, which is a key factor in its reactivity in nucleophilic substitution reactions.[2][3]

PropertyValueSource
CAS Number 2268-16-8[1]
Molecular Formula C₆H₃F₃O[1]
Molecular Weight 148.08 g/mol [1]
Appearance Colorless to light yellow crystal or crystalline powder[4]
Melting Point 41-44 °C[4]
Boiling Point 152-154 °C[4]
Solubility Soluble in water, ethanol, and chloroform[4]

Strategic Synthesis of this compound

The synthesis of this compound can be approached through several routes, with the choice of method often dictated by the availability and cost of starting materials, as well as scalability. A common and effective strategy involves the nucleophilic aromatic substitution of a highly fluorinated benzene derivative.

One prevalent method starts from 1,2,4,5-tetrafluorobenzene.[5] The rationale behind this choice of starting material is the high activation of the aromatic ring towards nucleophilic attack due to the presence of multiple electron-withdrawing fluorine atoms. The reaction with a suitable nucleophile, such as an alkoxide, followed by hydrolysis, can selectively replace one of the fluorine atoms with a hydroxyl group.

synthesis_workflow start 1,2,4,5-Tetrafluorobenzene intermediate Aryl Lithium Intermediate start->intermediate Organolithium Reagent (e.g., n-BuLi) boronic_ester 2,4,5-Trifluorophenylboronic Ester intermediate->boronic_ester Boric Acid Ester product This compound boronic_ester->product Oxidation (e.g., H₂O₂)

Caption: A generalized synthetic pathway for this compound.

Field-Proven Synthesis Protocol:

The following is a generalized protocol based on established chemical principles for the synthesis of fluorinated phenols from polyfluorinated benzenes, similar to the method described for a related tetrafluorophenol.[6]

Step 1: Lithiation of 1,2,4,5-Tetrafluorobenzene

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1,2,4,5-tetrafluorobenzene in an anhydrous inert solvent such as diethyl ether or tetrahydrofuran (THF).

  • Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • Slowly add a stoichiometric equivalent of an organolithium reagent, such as n-butyllithium (n-BuLi), to the solution while maintaining the low temperature. The reaction is exothermic and should be controlled carefully.

  • Stir the reaction mixture at this temperature for a specified period to ensure the complete formation of the aryl lithium intermediate.

Step 2: Borylation

  • To the freshly prepared aryl lithium intermediate, slowly add a boric acid ester, such as trimethyl borate or triisopropyl borate, at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure complete reaction.

Step 3: Oxidative Hydrolysis

  • Quench the reaction by the slow addition of an acidic aqueous solution.

  • To the resulting mixture of 2,4,5-trifluorobenzeneboronic acid and its ester, add an oxidizing agent such as hydrogen peroxide in an acidic aqueous system.

  • The oxidation of the boronic acid/ester yields the desired this compound.

  • The final product can then be extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

  • Purification can be achieved by recrystallization or distillation.

Applications in Drug Development and Agrochemicals

The incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry and agrochemical design to enhance properties such as metabolic stability, binding affinity, and lipophilicity.[7][8] this compound serves as a valuable precursor for introducing the 2,4,5-trifluorophenyl moiety into larger, more complex molecules.

The trifluorinated phenyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug candidate. For instance, the C-F bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the drug's half-life.[8] Furthermore, the electronic effects of the fluorine atoms can influence the pKa of nearby functional groups, which can be crucial for receptor binding.

In the agrochemical sector, these same principles apply. The enhanced biological activity and stability of fluorinated pesticides can lead to more effective and longer-lasting crop protection agents.[8] this compound is a key intermediate in the synthesis of some herbicides and fungicides.

reaction_scheme start This compound product O-Substituted Product start->product Base (e.g., K₂CO₃) Solvent (e.g., Acetone) reagent Electrophile (R-X) reagent->product

Caption: A representative Williamson ether synthesis using this compound.

Spectroscopic and Analytical Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two non-equivalent aromatic protons. The coupling patterns will be complex due to both H-H and H-F coupling.

    • ¹³C NMR: The carbon NMR spectrum will display six signals for the aromatic carbons, with their chemical shifts influenced by the attached fluorine and hydroxyl groups. The carbon signals will also exhibit C-F coupling.

    • ¹⁹F NMR: The fluorine NMR spectrum will show three distinct signals for the three non-equivalent fluorine atoms, with complex coupling patterns due to F-F and F-H interactions.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹. Strong C-F stretching vibrations are expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z ≈ 148). Fragmentation patterns can provide further structural information.

Spectroscopic DataExpected Features
¹H NMR Two aromatic signals with complex H-F coupling.
¹³C NMR Six aromatic signals with C-F coupling.
¹⁹F NMR Three distinct signals with complex F-F and F-H coupling.
IR (cm⁻¹) ~3200-3600 (O-H stretch, broad), ~1000-1400 (C-F stretch, strong).
MS (m/z) ~148 (Molecular ion peak).

Safety, Handling, and Toxicological Profile

As with all laboratory chemicals, this compound should be handled with appropriate care. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[4][9]

GHS Hazard Statements:

  • Harmful if swallowed.

  • Harmful in contact with skin.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • Harmful if inhaled.

  • May cause respiratory irritation.

Precautionary Measures:

  • Work in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

The toxicological properties of this compound have not been as extensively studied as its chlorinated analogs like 2,4,5-trichlorophenol.[10][11] However, given its classification, it should be treated as a hazardous substance.

References

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A Researcher's Guide to Procuring 2,4,5-Trifluorophenol: From Supplier Selection to Safe Handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, fluorinated organic compounds are indispensable building blocks. The strategic incorporation of fluorine atoms into molecular scaffolds can significantly modulate a compound's physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity.[1][2][3] Among these valuable reagents, 2,4,5-Trifluorophenol (CAS No: 2268-16-8) has emerged as a critical intermediate for the synthesis of a wide array of complex molecules.[4] This guide provides a comprehensive overview for researchers on sourcing high-purity this compound, evaluating commercial suppliers, and ensuring its safe handling and storage in a laboratory setting.

The Chemical Identity and Significance of this compound

This compound is an aromatic organic compound with the chemical formula C₆H₃F₃O.[5] It presents as a colorless to light yellow crystalline solid and is soluble in various organic solvents.[4] Its utility in research and development stems from the unique reactivity conferred by the three fluorine atoms on the phenol ring. These electron-withdrawing groups enhance the acidity of the phenolic proton and influence the regioselectivity of subsequent chemical transformations.

The primary application of this compound lies in its role as a versatile intermediate in organic synthesis.[4] It is a key precursor in the development of novel pharmaceuticals, agrochemicals, and high-performance materials.[1][2] In drug discovery, the trifluorophenyl moiety is often incorporated into lead compounds to enhance their therapeutic properties.

Selecting a Commercial Supplier: A Step-by-Step Evaluation

The success of a research project often hinges on the quality of the starting materials. Therefore, a meticulous approach to selecting a commercial supplier for this compound is paramount. The following workflow outlines the key considerations for researchers.

A Identify Potential Suppliers B Request Technical Documentation A->B Initial Screening C Evaluate Purity and Specifications B->C Data Analysis D Assess Supplier Reliability C->D Quality Check E Compare Pricing and Availability D->E Logistical Considerations F Make Final Selection E->F Decision Making

Caption: Decision-making workflow for selecting a this compound supplier.

1. Identification of Potential Suppliers:

The initial step involves compiling a list of potential commercial suppliers. A thorough search of chemical supplier databases, such as those maintained by major chemical distributors and online platforms, is recommended. Reputable suppliers in the research chemicals space include Thermo Fisher Scientific (formerly Alfa Aesar), Sigma-Aldrich (MilliporeSigma), Oakwood Chemical, and BLD Pharm.[6][7][8][9]

2. Request and Scrutinize Technical Documentation:

Once a list of potential suppliers is established, the next crucial step is to obtain and carefully review their technical documentation for this compound. This includes:

  • Certificate of Analysis (CoA): This document provides lot-specific information on the purity of the compound, typically determined by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). It should also list the results of other analytical tests, such as melting point and appearance.

  • Safety Data Sheet (SDS): The SDS is a critical document that outlines the hazards associated with the chemical and provides guidance on its safe handling, storage, and disposal.[10][11][12] It will contain information on personal protective equipment (PPE), first-aid measures, and firefighting procedures.

3. Purity and Specifications:

For most research applications, a purity of ≥98% is generally recommended.[13] However, for sensitive applications such as in the final steps of a pharmaceutical synthesis, a higher purity grade may be necessary. It is important to compare the purity specifications across different suppliers.

SupplierAdvertised PurityAvailable Quantities
Thermo Scientific Chemicals94%1 g
Sigma-Aldrich96%Varies
Oakwood ChemicalNot specifiedVaries
BLD Pharm≥98% (GC)Varies

4. Supplier Reliability and Reputation:

A supplier's reputation for quality, consistency, and customer service is a significant factor. Consider the following:

  • ISO Certification: ISO 9001 certification indicates that the supplier has a quality management system in place.

  • Peer Recommendations: Consult with colleagues or online research communities for their experiences with different suppliers.

  • Technical Support: A reliable supplier will have a knowledgeable technical support team that can answer questions about their products.

5. Pricing and Availability:

While pricing is a consideration, it should not be the sole determining factor. Extremely low prices may be indicative of lower quality or less stringent quality control. It is also important to check the availability of the product and the supplier's shipping and delivery times.

A Typical Synthetic Application of this compound

The following diagram illustrates a generalized synthetic pathway where this compound is utilized as a key starting material for the synthesis of a more complex molecule, a common practice in drug discovery.

A This compound B Alkylation or Acylation A->B Base, Electrophile C Functionalized Intermediate B->C Work-up D Coupling Reaction C->D Catalyst, Coupling Partner E Target Molecule D->E Purification

Caption: Generalized synthetic pathway utilizing this compound.

Safe Handling and Storage of this compound

As with any chemical reagent, proper handling and storage procedures are essential to ensure laboratory safety.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Hand Protection: Wear suitable chemical-resistant gloves.

  • Skin and Body Protection: A lab coat should be worn. In case of potential for significant exposure, additional protective clothing may be necessary.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[14]

  • Avoid inhalation of dust or vapors.[14]

  • Avoid contact with skin and eyes.[14]

  • Keep away from heat, sparks, and open flames.[11]

  • Ground and bond containers when transferring material to prevent static discharge.[12]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[14]

  • Recommended storage temperature is typically between 2-8°C.[9]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[12]

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[11]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[11]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[11]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.

By following this comprehensive guide, researchers can confidently source high-quality this compound, a critical reagent for advancing scientific discovery, while maintaining the highest standards of laboratory safety.

References

  • This compound - Safety Data Sheet - ChemicalBook. (2025, August 9).
  • This compound | C6H3F3O | CID 123153 - PubChem - NIH.
  • 2,4,5-Trifluorophenylacetic acid - Ossila.
  • This compound, 94% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com.
  • 2,3,5-Trifluorophenol | 2268-15-7 - Sigma-Aldrich.
  • This compound, 94% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific.
  • Exploring 3,4,5-Trifluorophenol: Properties and Applications.
  • This compound - Oakwood Chemical.
  • SAFETY DATA SHEET - TCI Chemicals.
  • SAFETY DATA SHEET - Fisher Scientific.
  • The Role of 2,3,4-Trifluorophenol in Advancing Pharmaceutical and Agrochemical Industries.
  • 2,3,4-Trifluorophenol - Chem-Impex.
  • 3,4,5-Trifluorophenol - Apollo Scientific.
  • 2,3,4-Trifluorophenol - Apollo Scientific.
  • The Essential Role of 2,3,4-Trifluorophenol in Modern Chemical Synthesis. (2025, October 16).
  • This compound - ChemBK. (2024, April 10).
  • 2268-16-8|this compound|BLD Pharm.
  • This compound | 2268-16-8 | FT64443 - Biosynth.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences.

Sources

A Technical Guide to the Fundamental Chemical Reactions of 2,4,5-Trifluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2,4,5-Trifluorophenol

This compound (CAS No: 2268-16-8) is a highly functionalized aromatic building block of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its unique electronic properties, conferred by the strategic placement of three electron-withdrawing fluorine atoms on the phenyl ring, render it a versatile precursor for the synthesis of complex molecular architectures. The fluorine atoms modulate the acidity of the phenolic hydroxyl group, influence the regioselectivity of aromatic substitution reactions, and can enhance the metabolic stability and binding affinity of resulting pharmaceutical compounds.[2][3] This guide provides an in-depth exploration of the core chemical reactions involving this compound, offering field-proven insights and detailed protocols for its application in research and development.

Table 1: Physicochemical Properties of this compound [1][4]

PropertyValue
Molecular Formula C₆H₃F₃O
Molecular Weight 148.09 g/mol
Appearance Colorless to light yellow crystal or crystalline powder
Melting Point 41-44 °C
Boiling Point 152-154 °C
CAS Number 2268-16-8

Core Reactivity and Synthetic Transformations

The reactivity of this compound is dominated by two key features: the nucleophilic and acidic character of the hydroxyl group, and the electron-deficient nature of the aromatic ring, which favors nucleophilic aromatic substitution over electrophilic attack.

Reactivity_Overview cluster_OH Reactions at the Hydroxyl Group cluster_Ring Reactions on the Aromatic Ring main This compound O_Alkylation O-Alkylation main->O_Alkylation R-X, Base O_Esterification O-Esterification main->O_Esterification RCOCl or (RCO)₂O Cross_Coupling_Activation Activation for Cross-Coupling (e.g., O-nonaflation) main->Cross_Coupling_Activation NfF, Base SNAr Nucleophilic Aromatic Substitution (SNA_r) main->SNAr Nucleophile (e.g., R₂NH, RS⁻) EAS Electrophilic Aromatic Substitution (EAS) (Generally Disfavored) main->EAS Electrophile (Harsh Conditions)

Caption: Overview of the primary reaction pathways for this compound.

Synthesis of this compound and Key Derivatives

While this compound is commercially available, understanding its synthesis and the preparation of its derivatives is crucial for drug development. A key derivative is 2,4,5-Trifluorophenylacetic acid, a vital intermediate for synthesizing dipeptidyl peptidase-4 (DPP-4) inhibitors like Sitagliptin.[5]

Synthesis of this compound

A common laboratory and industrial synthesis involves the reduction of 2,4,5-trifluoronitrobenzene followed by diazotization and hydrolysis.[4]

Synthesis_Phenol start 2,4,5-Trifluoronitrobenzene step1 Reduction (e.g., H₂, Pd/C or Fe, HCl) start->step1 intermediate1 2,4,5-Trifluoroaniline step1->intermediate1 step2 Diazotization (NaNO₂, aq. H₂SO₄, 0-5 °C) intermediate1->step2 intermediate2 Diazonium Salt Intermediate step2->intermediate2 step3 Hydrolysis (H₂O, Δ) intermediate2->step3 product This compound step3->product

Caption: Synthetic pathway from 2,4,5-trifluoronitrobenzene to this compound.

Synthesis of 2,4,5-Trifluorophenylacetic Acid

One patented method involves a multi-step sequence starting from 2,4,5-trifluoronitrobenzene and diethyl malonate, showcasing the high reactivity of the fluorine atom para to the nitro group towards nucleophilic substitution.[6]

Experimental Protocol: Synthesis of 2,4,5-Trifluorophenylacetic Acid via Malonic Ester Route [6]

  • Condensation: 2,4,5-Trifluoronitrobenzene is reacted with diethyl malonate in the presence of a base. The fluorine atom at the 4-position (para to the strongly electron-withdrawing nitro group) is highly activated and is displaced by the malonate enolate.

  • Nitro Group Reduction: The nitro group of the resulting diethyl (2,5-difluoro-4-nitrophenyl)malonate is reduced to an amino group, typically using catalytic hydrogenation (e.g., H₂ over Pd/C) or a reducing metal like iron in acidic media.

  • Hydrolysis and Decarboxylation: The diethyl ester is hydrolyzed to the corresponding dicarboxylic acid using a strong base (e.g., NaOH), followed by acidification. Upon heating, the resulting malonic acid derivative readily decarboxylates to yield 2,5-difluoro-4-aminophenylacetic acid.

  • Diazotization and Fluorination (Sandmeyer-type reaction): The amino group is converted to a diazonium salt using sodium nitrite in a strong acid. Subsequent treatment with a fluoride source (e.g., HBF₄, followed by heating) replaces the diazonium group with a fluorine atom, yielding the final product, 2,4,5-trifluorophenylacetic acid.

Reactions of the Hydroxyl Group

The hydroxyl group of this compound behaves as a typical phenol, albeit with increased acidity due to the inductive effect of the fluorine atoms. It readily undergoes O-alkylation and O-esterification.

O-Alkylation (Williamson Ether Synthesis)

The formation of ethers is achieved by first deprotonating the phenol with a suitable base (e.g., NaH, K₂CO₃) to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide or other leaving group from an alkyl substrate.

Causality in Experimental Choices:

  • Base Selection: A moderately strong base like potassium carbonate is often sufficient and is easier to handle than sodium hydride. The choice depends on the reactivity of the alkylating agent.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are preferred as they effectively solvate the cation of the base without solvating the phenoxide nucleophile, thus enhancing its reactivity.

Experimental Protocol: General O-Alkylation

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).

  • Add the alkyl halide (e.g., benzyl bromide, 1.1 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the crude product by column chromatography or distillation to yield the desired ether.

O-Esterification

Esters are readily formed by reacting this compound with acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl or carboxylic acid byproduct.[7]

Nucleophilic Aromatic Substitution (SNA_r)

This is a hallmark reaction of polyfluoroaromatic compounds.[8] The strong inductive electron-withdrawal by the fluorine atoms makes the aromatic ring highly electrophilic and susceptible to attack by nucleophiles.

Mechanism and Regioselectivity: The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNA_r).

In this compound (or its phenoxide), the position most activated towards nucleophilic attack is C4, which is para to the hydroxyl/oxide group and flanked by two other fluorine atoms. The substitution of the fluorine at the 4-position is commonly observed. This regioselectivity is a cornerstone of using pentafluorophenyl groups in bioconjugation and materials science, where the para-fluoro atom is selectively displaced.[9]

Electrophilic Aromatic Substitution (EAS)

The this compound ring is strongly deactivated towards electrophilic attack due to the powerful inductive effects of the three fluorine atoms.[8] Standard EAS reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation are generally difficult and require harsh conditions.[10][11]

  • Directing Effects: The hydroxyl group is a strong activating, ortho-, para-director. Conversely, the fluorine atoms are deactivating but also ortho-, para-directing. In this molecule, the powerful deactivation by the fluorines dominates. If a reaction were to occur, the electrophile would be directed by the hydroxyl group to the C6 position (ortho) or the C3 position (which is not available). The C6 position is the most likely site for any potential electrophilic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Phenols are not directly used in cross-coupling reactions as the C-O bond is very strong. However, they can be easily converted into excellent coupling partners by transforming the hydroxyl group into a triflate (-OTf) or nonaflate (-ONf) group, which are excellent pseudohalide leaving groups.[12] This strategy opens the door to a vast array of C-C and C-heteroatom bond-forming reactions.[13][14]

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Workflow for using this compound in Suzuki-Miyaura cross-coupling.

Protocol: One-Pot Suzuki-Miyaura Coupling of this compound [12]

This protocol is adapted from a general method for the one-pot cross-coupling of phenols.

  • Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon), add this compound (1.0 eq), the arylboronic acid (1.5 eq), Cs₂CO₃ (3.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add anhydrous toluene or acetonitrile via syringe.

  • Nonaflation: Add nonafluorobutanesulfonyl fluoride (NfF, 1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to the required temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by LC-MS or TLC).

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to obtain the desired biaryl product.

Table 2: Summary of Key Cross-Coupling Reactions [12][15]

Reaction NameCoupling PartnerTypical Catalyst/LigandBond Formed
Suzuki-Miyaura Organoboron ReagentPd(0) / Phosphine LigandC-C
Sonogashira Terminal AlkynePd(0) / Cu(I) cocatalystC-C (sp)
Buchwald-Hartwig Amine, AmidePd(0) / Buchwald LigandC-N
Stille OrganostannanePd(0) / Phosphine LigandC-C
Heck AlkenePd(0) / Phosphine LigandC-C (sp²)

Conclusion

This compound is a privileged scaffold in modern organic synthesis. Its reactivity is characterized by the facile transformation of its hydroxyl group and the susceptibility of its electron-poor aromatic ring to nucleophilic attack. While electrophilic substitution is challenging, the ability to convert the phenol into a pseudohalide for cross-coupling reactions provides a powerful and versatile platform for constructing complex molecules. A thorough understanding of these fundamental transformations is essential for leveraging this building block to its full potential in the design and synthesis of novel pharmaceuticals and advanced materials.

References

Methodological & Application

detailed synthesis protocols for 2,4,5-Trifluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2,4,5-Trifluorophenol

Abstract

This technical guide provides detailed, validated protocols for the synthesis of this compound (CAS No: 2268-16-8), a key intermediate in the development of pharmaceuticals and advanced materials. Two robust and scalable synthetic routes are presented: 1) Nucleophilic Aromatic Substitution via hydrolysis of 1,2,4,5-tetrafluorobenzene, and 2) Diazotization-Hydrolysis of 2,4,5-trifluoroaniline. This document is intended for researchers, chemists, and drug development professionals, offering in-depth explanations of reaction mechanisms, step-by-step experimental procedures, safety protocols, and purification strategies.

Introduction and Strategic Overview

This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The strategic placement of fluorine atoms can profoundly alter the physicochemical properties of a molecule, enhancing metabolic stability, binding affinity, and lipophilicity. As such, this compound serves as a critical building block for synthesizing complex molecules, including active pharmaceutical ingredients.

The selection of a synthetic route depends on several factors, including starting material availability, scalability, and safety considerations. This guide details two field-proven methods:

  • Method 1: A direct approach via nucleophilic aromatic substitution (SNAr) on a readily available polyfluorinated precursor. This method is often favored for its atom economy and straightforward reaction pathway.

  • Method 2: A classic transformation involving the conversion of an aniline to a phenol. This route is exceptionally reliable and leverages well-established diazotization chemistry.

Method 1: Nucleophilic Aromatic Substitution of 1,2,4,5-Tetrafluorobenzene

This protocol leverages the high electrophilicity of the carbon atoms in the 1,2,4,5-tetrafluorobenzene ring, which are activated towards nucleophilic attack by the strong inductive effect of the fluorine substituents.[1][2] The hydroxide ion (OH⁻) acts as the nucleophile, displacing a fluoride ion to form the phenoxide, which is subsequently protonated during acidic workup.

Mechanistic Rationale

The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][4] The presence of multiple electron-withdrawing fluorine atoms stabilizes this intermediate, facilitating the reaction.[3][4] The choice of solvent and base is critical; aprotic solvents like THF can enhance the nucleophilicity of the hydroxide, while elevated temperatures may be required for aqueous systems.[5]

Experimental Protocol: Hydrolysis of 1,2,4,5-Tetrafluorobenzene

This protocol is adapted from analogous transformations of polyfluorinated benzenes.[2][5][6]

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and temperature probe.

  • Magnetic stirrer with heating mantle.

  • Standard laboratory glassware for workup and extraction.

  • Rotary evaporator and vacuum distillation apparatus.

Reagent Table:

ReagentCAS No.Molar Mass ( g/mol )AmountMolar Equiv.
1,2,4,5-Tetrafluorobenzene327-54-8150.0815.0 g1.0
Potassium Hydroxide (KOH)1310-58-356.118.4 g1.5
Tetrahydrofuran (THF), anhydrous109-99-972.11150 mL-
Hydrochloric Acid (HCl), 2M7647-01-0-As needed-
Diethyl Ether (Et₂O)60-29-774.12200 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed-

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Assemble the three-neck flask with the condenser and nitrogen inlet. Flame-dry the glassware under vacuum and backfill with dry nitrogen gas to ensure an inert atmosphere.

  • Reagent Addition: To the flask, add potassium hydroxide (8.4 g) and anhydrous THF (150 mL). Stir the suspension vigorously.

  • Substrate Introduction: Slowly add 1,2,4,5-tetrafluorobenzene (15.0 g) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 50°C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature in an ice bath.

  • Acidification: Carefully and slowly add 2M HCl to the cooled reaction mixture with stirring until the pH is acidic (pH ~2-3). This step protonates the potassium phenoxide salt to form the desired phenol.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 100 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.

  • Purification: The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Workup & Isolation setup 1. Assemble and flame-dry 3-neck flask under N2 add_reagents 2. Add KOH and anhydrous THF setup->add_reagents add_substrate 3. Add 1,2,4,5-Tetrafluorobenzene add_reagents->add_substrate react 4. Heat to 50°C for 4-6h (Monitor by TLC/GC) add_substrate->react cool 5. Cool to room temperature react->cool acidify 6. Acidify with 2M HCl cool->acidify extract 7. Extract with Diethyl Ether acidify->extract dry 8. Wash, dry (MgSO4), and evaporate solvent extract->dry purify 9. Purify by Vacuum Distillation dry->purify

Caption: Workflow for the synthesis of this compound via SNAr.

Method 2: Diazotization and Hydrolysis of 2,4,5-Trifluoroaniline

This classical route involves two key transformations: the conversion of the primary aromatic amine (2,4,5-trifluoroaniline) into a diazonium salt, followed by the thermal hydrolysis of this salt to yield the phenol. This method is highly reliable and its chloro-analogue is well-documented.[7]

Mechanistic Rationale

First, the aniline reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like H₂SO₄) under cold conditions (0-10°C) to form a stable diazonium salt.[8][9] Subsequently, the reaction mixture is heated. The diazonium group (-N₂⁺) is an excellent leaving group, and upon heating in an aqueous acidic solution, it is displaced by a water molecule. A final deprotonation step yields the phenol. The addition of copper(II) sulfate can help catalyze the hydrolysis step.[7]

Experimental Protocol: From 2,4,5-Trifluoroaniline

This protocol is adapted from the established synthesis of 2,4,5-trichlorophenol.[7]

Materials and Equipment:

  • Two three-neck round-bottom flasks.

  • Dropping funnel.

  • Mechanical stirrer and magnetic stirrer with heating.

  • Ice bath.

  • Standard laboratory glassware.

Reagent Table:

ReagentCAS No.Molar Mass ( g/mol )AmountMolar Equiv.
2,4,5-Trifluoroaniline367-34-0147.0914.7 g1.0
Sulfuric Acid (H₂SO₄), 30% aq.7664-93-9-~150 mL-
Sodium Nitrite (NaNO₂)7632-00-069.007.6 g1.1
Copper(II) Sulfate Pentahydrate7758-99-8249.6810.0 g0.4
Dichloroethane107-06-298.96200 mL-

Step-by-Step Procedure:

  • Aniline Solution: In the first flask, dissolve 2,4,5-trifluoroaniline (14.7 g) in 30% sulfuric acid (~120 mL). Cool the solution to 0-5°C in an ice bath with stirring.

  • Nitrite Solution: In a separate beaker, dissolve sodium nitrite (7.6 g) in water (~30 mL).

  • Diazotization: Slowly add the sodium nitrite solution dropwise to the cold aniline solution, maintaining the temperature between 0-10°C. After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Hydrolysis Setup: In the second flask, dissolve copper(II) sulfate pentahydrate (10.0 g) in 30% sulfuric acid (~30 mL) and heat the solution to 80-90°C.

  • Hydrolysis: Add the cold diazonium salt solution dropwise to the hot copper sulfate solution. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to maintain a steady evolution of gas.

  • Reaction Completion: After the addition is complete, maintain the reaction mixture at 80-90°C for 1 hour, or until gas evolution ceases. Monitor completion by GC.

  • Cooling and Extraction: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and extract with dichloroethane (2 x 100 mL).

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or recrystallization.

Workflow Diagram

G cluster_diazotization Part A: Diazotization cluster_hydrolysis Part B: Hydrolysis cluster_workup Workup & Isolation prep_aniline 1. Dissolve 2,4,5-Trifluoroaniline in H2SO4, cool to 0-5°C diazotize 3. Add NaNO2 solution to aniline solution at 0-10°C prep_aniline->diazotize prep_nitrite 2. Prepare aq. NaNO2 solution prep_nitrite->diazotize hydrolyze 5. Add diazonium salt solution to hot CuSO4 solution diazotize->hydrolyze prep_cu 4. Prepare hot (80-90°C) solution of CuSO4 in H2SO4 prep_cu->hydrolyze complete 6. Stir at 80-90°C for 1h hydrolyze->complete cool 7. Cool to room temperature complete->cool extract 8. Extract with Dichloroethane cool->extract dry 9. Wash, dry, and evaporate solvent extract->dry purify 10. Purify by Vacuum Distillation dry->purify

Caption: Workflow for the synthesis of this compound via Diazotization.

Safety, Handling, and Product Characterization

Safety Precautions:

  • This compound: This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6] Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 1,2,4,5-Tetrafluorobenzene: This is a highly flammable liquid and vapor. It also causes skin and eye irritation and may cause respiratory irritation.[10] Keep away from heat and open flames.

  • 2,4,5-Trifluoroaniline: Handle with care as aromatic amines can be toxic.

  • Potassium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • Sulfuric Acid: Highly corrosive. Handle with extreme care.

Product Characterization:

PropertyValue
CAS Number 2268-16-8
Molecular Formula C₆H₃F₃O
Molecular Weight 148.08 g/mol [2]
Appearance White to light yellow crystalline powder or chunks[11]
Melting Point 37-44 °C[11]
Boiling Point 152-154 °C[11]

References

  • Google Patents. (n.d.). US6037503A - Process for the preparation of para-fluorophenol.
  • Gao, H., et al. (2015). Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling. National Institutes of Health. Retrieved January 4, 2026, from [Link]

  • European Patent Office. (1986). EP 0188848 A1 - Preparation of 4-fluorophenols. Retrieved January 4, 2026, from [Link]

  • Rabinovitz, M., et al. (n.d.). Experimental Section Nucleophilic Aromatic Substitution by Hydroxide Ion under Phase-Transfer Catalysis Conditions. Institute of Chemistry. Retrieved January 4, 2026, from [Link]

  • Wall, L. A., et al. (n.d.). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. National Institute of Standards and Technology. Retrieved January 4, 2026, from [Link]

  • Wall, L. A., et al. (n.d.). Reactions of Polyfluorobenzenes With Nucleophilic Reagents 1. National Institute of Standards and Technology. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Reaction of aromatic compounds with nucleophilic reagents in liquid ammonia. IX. Reaction of polyfluorinated derivatives of benzene with sodium amide. Retrieved January 4, 2026, from [Link]

  • Google Patents. (n.d.). CN104926617A - Synthesis method for 2,3,5,6-tetrafluorophenol.
  • Google Patents. (n.d.). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
  • ChemBK. (2024). This compound - Introduction. Retrieved January 4, 2026, from [Link]

  • Google Patents. (n.d.). US3642916A - Preparation of 1 2 4 5-tetrafluorobenzene.
  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Retrieved January 4, 2026, from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved January 4, 2026, from [Link]

  • Google Patents. (n.d.). CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene.
  • ResearchGate. (2025). Synthesis of 1-(2,4,6-Trifluorophenyl)perfluorobenzocyclobutene from Perfluorobenzocyclobutene and 1,3,5-Trifluorobenzene and Its Reaction with Polyfluorobenzenes in an SbF5 Medium. Retrieved January 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2,4,5-Tetrafluorobenzene - PubChem. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (n.d.). The possible reaction between NaOH or KOH and halogen-substituted aromatic species during the activation process. Retrieved January 4, 2026, from [Link]

  • Google Patents. (n.d.). WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines.
  • Google Patents. (n.d.). US9695114B2 - Processes for the diazotization of 2,5-dichloroanilines.
  • Google Patents. (n.d.). EP0002373A1 - A method of making 2,4,5-trichlorophenol.
  • LookChem. (n.d.). Cas 2268-16-8,this compound. Retrieved January 4, 2026, from [Link]

Sources

use of 2,4,5-Trifluorophenol as a chemical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 2,4,5-Trifluorophenol as a Chemical Intermediate: Applications and Protocols

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of this compound as a versatile chemical intermediate. We will delve into its fundamental reactivity, explore its applications in the synthesis of high-value molecules, and provide detailed, field-proven protocols.

Introduction: The Strategic Importance of this compound

This compound (CAS No: 2268-16-8) is a fluorinated aromatic compound that has emerged as a critical building block in modern organic synthesis.[1] Its utility stems from the unique electronic properties conferred by the three fluorine atoms on the phenyl ring. These electron-withdrawing substituents activate the ring for certain classes of reactions and impart specific, desirable characteristics—such as enhanced metabolic stability, lipophilicity, and binding affinity—to the final target molecules.[2][3][4]

This guide moves beyond a simple catalog of reactions to explain the underlying chemical principles that make this compound an indispensable tool in the synthesis of complex pharmaceuticals and advanced agrochemicals.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₃F₃OPubChem[5]
Molecular Weight 148.08 g/mol PubChem[5]
Appearance Colorless to light yellow crystal or crystalline powderChemBK[1]
Melting Point 41-44 °CChemBK[1]
Boiling Point 152-154 °CChemBK[1]
Solubility Soluble in water, ethanol, chloroformChemBK[1]

Core Reactivity: Harnessing Fluorine's Electronic Influence

The synthetic versatility of this compound is dominated by two primary modes of reactivity: reactions at the aromatic ring, activated by the fluorine substituents, and reactions at the phenolic hydroxyl group.

Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings are typically electron-rich and undergo electrophilic substitution. However, the presence of strongly electron-withdrawing groups, such as fluorine and nitro groups, can render the ring sufficiently electron-deficient to be attacked by nucleophiles.[6][7] This process, known as Nucleophilic Aromatic Substitution (SNAr), is a cornerstone of this compound chemistry.

The Mechanism: The SNAr reaction is generally accepted to proceed via a two-step addition-elimination mechanism.[8]

  • Addition: A nucleophile attacks the carbon atom bearing a leaving group (in this case, a fluorine atom), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6][9]

  • Elimination: The aromaticity is restored as the leaving group is expelled, resulting in the substituted product.

The fluorine atoms on this compound play a dual role: they activate the ring towards nucleophilic attack and can also serve as excellent leaving groups. The rate-determining step is typically the initial attack by the nucleophile, and the stability of the Meisenheimer complex is crucial.[9] The electron-withdrawing fluorine atoms, particularly at the ortho and para positions relative to the point of attack, are essential for stabilizing the negative charge of the intermediate.[7]

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

O-Alkylation and Etherification

The acidic proton of the hydroxyl group is readily removed by a base to form a potent nucleophile, the 2,4,5-trifluorophenoxide ion. This anion can then participate in classic Williamson ether synthesis, displacing a leaving group on an alkyl or aryl halide to form an ether linkage.[10] This reaction is fundamental for attaching a vast array of side chains, enabling fine-tuning of the molecule's steric and electronic properties.

The choice of base (e.g., K₂CO₃, NaOH, NaH) and solvent is critical. Aprotic polar solvents like DMF or acetonitrile are often preferred as they effectively solvate the cation without interfering with the nucleophilicity of the phenoxide.

Key Applications in Synthesis

Pharmaceutical Intermediate: Synthesis of Sitagliptin Precursor

This compound is a key starting material for the synthesis of 2,4,5-trifluorophenylacetic acid. This acid is a vital intermediate in the industrial production of Sitagliptin, an important dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[11] The synthesis highlights the strategic application of the compound's core reactivity.

The conversion involves multiple steps, often starting with the protection of the phenol, followed by reactions to build the acetic acid side chain. Various patented routes exist to achieve this transformation efficiently.[11][12]

Sitagliptin_Precursor_Synthesis Simplified Synthetic Pathway to Sitagliptin Precursor A This compound B Protection of -OH group A->B C Protected Intermediate B->C D Side-chain introduction (e.g., Grignard, etc.) C->D E Advanced Intermediate D->E F Deprotection & Oxidation E->F G 2,4,5-Trifluorophenylacetic Acid F->G H Sitagliptin (Final Drug Product) G->H Further Synthesis

Caption: Synthetic pathway to 2,4,5-Trifluorophenylacetic Acid.

Agrochemical Intermediate: Building Block for Fungicides

Fluorinated phenols are instrumental in the synthesis of modern agrochemicals, particularly strobilurin-class fungicides like Trifloxystrobin.[2] While specific industrial routes for Trifloxystrobin may utilize different starting materials, the synthesis of related compounds often involves the etherification of a fluorinated phenol.[13][14][15][16][17] The 2,4,5-trifluorophenoxy moiety can be installed via an SNAr or Williamson ether synthesis to create a key diaryl ether intermediate, which contributes to the final product's potency and stability.

Detailed Application Protocols

Disclaimer: These protocols are intended for trained professional chemists in a controlled laboratory setting. All necessary safety precautions must be taken.

Safety and Handling

This compound is a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][5] Harmful if swallowed or in contact with skin.[1]

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and eye/face protection (safety glasses and face shield).[18][19]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[18][20] Keep away from food, drink, and sources of ignition.[1][18]

  • First Aid:

    • Skin Contact: Rinse skin with plenty of water. If irritation occurs, seek medical advice.[18]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[18][19]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[18][20]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

Protocol 1: Synthesis of an N-Aryl Amine via SNAr

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine, displacing the fluorine atom at the C4 (para) position.

Rationale: The C4 position is most susceptible to nucleophilic attack due to resonance stabilization of the negative charge in the Meisenheimer intermediate by the ortho fluorine atoms and the hydroxyl group. A mild inorganic base like potassium carbonate is sufficient to scavenge the HF produced, driving the reaction to completion. DMF is an excellent solvent for this transformation due to its high boiling point and ability to dissolve both the organic substrates and the inorganic base.

Materials:

  • This compound

  • Desired amine (e.g., morpholine)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Add anhydrous potassium carbonate (2.5 eq).

  • Under an inert atmosphere (N₂ or Ar), add anhydrous DMF to create a ~0.5 M solution.

  • Add the amine (1.2 eq) to the stirring suspension.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of an Alkyl Aryl Ether

This protocol details a Williamson ether synthesis to produce an ether from this compound and an alkyl halide.

Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the phenol to form the sodium phenoxide. This ensures the nucleophile is present in high concentration. The reaction is an SN2 displacement on the alkyl halide; therefore, primary halides work best.

Ether_Synthesis_Workflow cluster_prep Step 1: Phenoxide Formation cluster_reaction Step 2: Alkylation cluster_workup Step 3: Work-up & Purification A Dissolve this compound in anhydrous THF B Add NaH (1.1 eq) portion-wise at 0 °C A->B C Stir until H₂ evolution ceases (Formation of Sodium Phenoxide) B->C D Add Alkyl Halide (1.05 eq) dropwise at 0 °C C->D E Warm to room temperature and stir until completion (TLC) D->E F Quench reaction carefully with saturated NH₄Cl (aq) E->F G Extract with Diethyl Ether F->G H Wash, Dry (MgSO₄), and Concentrate G->H I Purify via Column Chromatography H->I

Caption: Experimental workflow for Williamson Ether Synthesis.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., benzyl bromide)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Wash the NaH dispersion (1.1 eq) with hexanes to remove the mineral oil and suspend it in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in a separate flask with anhydrous THF and add it dropwise to the NaH suspension. (Caution: H₂ gas evolution).

  • Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

  • Add the alkyl halide (1.05 eq) dropwise to the reaction mixture at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir until completion as monitored by TLC.

  • Cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude ether product by flash column chromatography.

References

  • 2,4,5-Trifluorophenylacetic acid - Safety Data Sheet. (n.d.). Ossila.
  • 2,4,6-Trifluorophenol - Safety Data Sheet. (2025). Fisher Scientific.
  • 2,3,4-Trifluorophenol - Safety Data Sheet. (2024). Fisher Scientific.
  • Method for preparing trifloxystrobin. (n.d.). Patsnap Eureka.
  • Preparation method of trifloxystrobin. (n.d.). Google Patents.
  • This compound - Safety Data Sheet. (2025). ChemicalBook.
  • This compound. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • The Role of 2,3,4-Trifluorophenol in Advancing Pharmaceutical and Agrochemical Industries. (n.d.).
  • Synthesis method of trifloxystrobin. (n.d.). Google Patents.
  • 3,4,5-Trifluorophenol (CAS 99627-05-1): High Purity Intermediate for Pharmaceutical and Agrochemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Exploring 3,4,5-Trifluorophenol: Properties and Applications. (n.d.).
  • Optimizing Pharmaceutical Synthesis with 3,4,5-Trifluorophenol. (n.d.).
  • Nucleophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (2019, July 12). Professor Dave Explains. Retrieved January 4, 2026, from [Link]

  • This compound - Introduction. (2024). ChemBK. Retrieved January 4, 2026, from [Link]

  • Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. (2019). Chemistry Stack Exchange. Retrieved January 4, 2026, from [Link]

  • Concerted Nucleophilic Aromatic Substitutions. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]

  • Process for the preparation of Trifloxystrobin and Kresoxim-methyl. (2013). Google Patents.
  • An improved process for the preparation of trifloxystrobin. (n.d.). Google Patents.
  • 16.6: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]

  • 2,4,5-Trichlorophenol. (n.d.). U.S. Environmental Protection Agency. Retrieved January 4, 2026, from [Link]

  • Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Journal of Biomedical Research & Environmental Sciences. Retrieved January 4, 2026, from [Link]

  • Process for the preparation of 2,4,5-trifluorophenylacetic acid. (n.d.). Google Patents.
  • Preparation method 2,4,5-trifluorophenylacetic acid. (n.d.). Google Patents.

Sources

The Strategic deployment of 2,4,5-Trifluorophenol in Modern Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the applications of 2,4,5-trifluorophenol in pharmaceutical manufacturing. With full editorial control, this document is structured to provide an in-depth understanding of the topic, grounded in scientific integrity and practical insights.

Introduction: The Unassuming Power of Fluorination in Drug Design

The strategic incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance a drug's metabolic stability, binding affinity to target proteins, and lipophilicity, thereby improving its overall pharmacokinetic and pharmacodynamic profile.

This compound, a key fluorinated building block, offers a versatile platform for the synthesis of complex pharmaceutical intermediates. Its trifluoro-substituted phenyl ring provides a unique electronic and steric environment, making it a valuable synthon in the development of novel therapeutics. This guide will delve into the primary applications of this compound, with a focus on its role in the synthesis of a key intermediate for a blockbuster anti-diabetic drug and its potential in the burgeoning field of kinase inhibitors.

Part 1: Synthesis of a Key Intermediate for Sitagliptin (Januvia®)

One of the most significant applications of this compound is in the synthesis of 2,4,5-trifluorophenylacetic acid, a crucial intermediate in the manufacture of sitagliptin.[1][2] Sitagliptin, marketed as Januvia®, is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1] While various synthetic routes to 2,4,5-trifluorophenylacetic acid exist, a plausible and efficient method commencing from this compound can be conceptualized through a two-step sequence involving a Williamson ether synthesis followed by hydrolysis.

Conceptual Synthetic Workflow

The proposed synthesis leverages the acidic nature of the phenolic proton of this compound, allowing for its conversion to a nucleophilic phenoxide, which can then displace a halide in an α-haloester. Subsequent hydrolysis of the ester furnishes the desired carboxylic acid.

Synthesis of 2,4,5-Trifluorophenylacetic Acid This compound This compound Williamson_Ether_Synthesis Williamson Ether Synthesis This compound->Williamson_Ether_Synthesis Ethyl_Chloroacetate Ethyl Chloroacetate Ethyl_Chloroacetate->Williamson_Ether_Synthesis Base Base (e.g., K2CO3) Base->Williamson_Ether_Synthesis Solvent_1 Solvent (e.g., Acetone) Solvent_1->Williamson_Ether_Synthesis Intermediate Ethyl 2-(2,4,5-trifluorophenoxy)acetate Williamson_Ether_Synthesis->Intermediate Acid_Base Acid/Base Hydrolysis (e.g., NaOH, then HCl) Intermediate->Acid_Base Final_Product 2,4,5-Trifluorophenylacetic Acid Acid_Base->Final_Product caption Workflow for the synthesis of 2,4,5-trifluorophenylacetic acid. Kinase_Inhibitor_Scaffold Trifluorophenol This compound Phenoxide 2,4,5-Trifluorophenoxide Trifluorophenol->Phenoxide + Base Base Base SNAr SNAr Reaction Phenoxide->SNAr Heterocycle Activated Heterocycle (e.g., chloropyrimidine) Heterocycle->SNAr Kinase_Inhibitor Kinase Inhibitor Scaffold with 2,4,5-Trifluorophenoxy Moiety SNAr->Kinase_Inhibitor caption General scheme for incorporating the 2,4,5-trifluorophenoxy moiety.

Sources

Application Notes & Protocols: The Strategic Role of 2,4,5-Trifluorophenol in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of fluorine atoms into organic molecules is a cornerstone of modern agrochemical design, imparting enhanced efficacy, metabolic stability, and target-specific binding affinity. 2,4,5-Trifluorophenol (CAS No: 2268-16-8) emerges as a pivotal building block in this context.[1][2] Its unique trifluorinated phenyl ring, combined with a reactive hydroxyl group, offers a versatile scaffold for constructing a new generation of herbicides, fungicides, and insecticides. These application notes provide researchers, chemists, and drug development professionals with a comprehensive technical guide on the strategic utilization of this compound. We will explore its physicochemical properties, delve into the causality behind its application in core synthetic strategies, and provide detailed, field-proven protocols for its incorporation into novel agrochemical frameworks.

Introduction: The Rationale for Fluorination in Agrochemicals

The pursuit of more potent, selective, and environmentally benign crop protection agents is a constant driver of innovation in the agrochemical industry.[3] Fluorine chemistry has become an indispensable tool in this endeavor. The strategic incorporation of fluorine can profoundly alter a molecule's properties in several beneficial ways:

  • Enhanced Biological Activity: The high electronegativity of fluorine can modify the electronic environment of a molecule, often leading to stronger binding interactions with target enzymes or receptors.

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a C-H bond with a C-F bond can block sites of metabolic oxidation, thereby increasing the molecule's persistence and bioavailability in the target pest or weed.[4]

  • Improved Lipophilicity and Uptake: Fluorination can increase a molecule's lipophilicity, which can enhance its ability to penetrate the waxy cuticles of plants or the exoskeletons of insects.

This compound serves as a high-value intermediate that delivers these advantages. Its substitution pattern is particularly strategic for creating complex ethers and other derivatives that are common in modern pesticide structures.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to successful synthesis. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 2268-16-8PubChem[1]
Molecular Formula C₆H₃F₃OPubChem[1]
Molecular Weight 148.08 g/mol PubChem[1]
Appearance Colorless to light yellow crystalChemBK[2]
Melting Point 41-44 °CChemBK[2]
Boiling Point 152-154 °CChemBK[2]
Solubility Soluble in water, ethanol, chloroformChemBK[2]

Core Synthetic Applications: Building Agrochemical Scaffolds

The primary synthetic utility of this compound lies in the reactivity of its phenolic hydroxyl group. This group serves as an excellent nucleophile, particularly after deprotonation, making it ideal for forming ether linkages—a common structural motif in many potent agrochemicals. The two main reaction types where this intermediate excels are Nucleophilic Aromatic Substitution (SNAr) and Williamson Ether Synthesis.

Mechanism of Action: Nucleophilic Substitution

The synthesis of many aryloxyphenoxypropionate ("fop") herbicides and pyridine-based fungicides involves the coupling of a phenol with an electron-deficient aromatic or heteroaromatic ring.

  • Causality: The reaction is initiated by deprotonating the phenol with a suitable base (e.g., K₂CO₃, NaH) to form a more potent phenoxide nucleophile. This phenoxide then attacks an electron-deficient aromatic ring that is activated by electron-withdrawing groups (e.g., nitro groups, halogen atoms) or is an electron-deficient heterocycle (like a di-chlorinated pyridine or quinoxaline). The fluorine atoms on the this compound ring are strongly electron-withdrawing, which increases the acidity of the phenolic proton, facilitating its removal by weaker bases like potassium carbonate.

The general workflow for this synthetic strategy is visualized below.

G cluster_start Starting Materials cluster_reaction Reaction Core cluster_end Outcome TFP This compound Deprotonation Deprotonation: Formation of Phenoxide TFP->Deprotonation Het Activated Heterocycle (e.g., Dichloro-Pyridine) Attack Nucleophilic Attack (SNAr Reaction) Het->Attack Base Base (e.g., K₂CO₃) Base->Deprotonation Solvent Aprotic Polar Solvent (e.g., DMF, Acetonitrile) Deprotonation->Attack Phenoxide Intermediate Product Agrochemical Precursor (Aryl Ether Linkage) Attack->Product Salt Salt Byproduct Attack->Salt

Caption: General workflow for SNAr synthesis.

Application Protocol: Synthesis of a Trifluorophenoxy-Pyridine Herbicide Analogue

This protocol provides a representative method for synthesizing a novel herbicidal candidate by coupling this compound with an activated heterocyclic compound, a common pathway in agrochemical development.[5][6] This procedure is based on established methodologies for creating similar aryl ether linkages.

Objective

To synthesize a 2-((2,4,5-trifluorophenoxy)methyl)-5-(trifluoromethyl)pyridine analogue, a scaffold with potential herbicidal activity, via a Williamson ether synthesis.

Materials & Reagents
ReagentCAS NumberM. W. ( g/mol )QuantityMoles (mmol)
This compound2268-16-8148.081.48 g10.0
2-(Chloromethyl)-5-(trifluoromethyl)pyridine108259-54-7211.562.33 g11.0
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.212.07 g15.0
N,N-Dimethylformamide (DMF), anhydrous68-12-273.0950 mL-
Ethyl Acetate141-78-688.11~200 mL-
Brine (Saturated NaCl solution)--~100 mL-
Magnesium Sulfate (MgSO₄), anhydrous7487-88-9120.37~10 g-

Safety Precautions: this compound is corrosive and harmful if inhaled or absorbed through the skin.[2] Halogenated organic compounds and DMF are irritants and should be handled in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Experimental Procedure
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.48 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous DMF to the flask. Stir the suspension at room temperature for 15 minutes under a nitrogen atmosphere. Causality Note: The aprotic polar solvent (DMF) is chosen to dissolve the reactants and facilitate the formation of the phenoxide salt without interfering with the nucleophilic reaction.

  • Addition of Electrophile: Dissolve 2-(Chloromethyl)-5-(trifluoromethyl)pyridine (2.33 g, 11.0 mmol) in 10 mL of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Causality Note: Heating provides the necessary activation energy for the substitution reaction to proceed at a reasonable rate.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system until the starting phenol spot is consumed.

  • Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Pour the mixture into 150 mL of cold deionized water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Causality Note: The water wash removes residual DMF and inorganic salts. The brine wash helps to break any emulsions and further dry the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate) to yield the pure product.

Visualization of Experimental Workflow

Caption: Step-by-step experimental workflow.

Conclusion

This compound stands as a potent and versatile intermediate in the rational design of modern agrochemicals. Its trifluorinated structure is key to imparting desirable properties such as enhanced metabolic stability and biological potency. The protocols and principles outlined in these notes demonstrate its straightforward and effective incorporation into complex molecular scaffolds through fundamental organic reactions. By understanding the causality behind the choice of reagents and conditions, researchers can leverage this compound to its full potential, paving the way for the discovery and development of next-generation crop protection solutions that are both effective and aligned with the growing demand for sustainable agricultural practices.

References

Introduction: The Strategic Value of 2,4,5-Trifluorophenol in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 2,4,5-Trifluorophenol: Application Notes and Experimental Protocols

This compound is a highly versatile fluorinated building block pivotal in the development of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1][2] The strategic placement of three fluorine atoms on the aromatic ring imparts unique electronic properties that profoundly influence its reactivity and the characteristics of its derivatives. The fluorine atoms act as strong electron-withdrawing groups, which increases the acidity of the phenolic proton and activates the ring for specific transformations. Furthermore, the incorporation of fluorine can enhance the metabolic stability, lipophilicity, and binding affinity of resulting drug candidates and agrochemicals.[3][4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key experimental procedures involving this compound. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring that protocols are not just followed, but understood.

PART 1: Safety, Handling, and Physicochemical Properties

Before commencing any experimental work, a thorough understanding of the reagent's properties and hazards is mandatory. This compound is a solid at room temperature and must be handled with appropriate personal protective equipment (PPE).

1.1 Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. It is crucial to consult the Safety Data Sheet (SDS) before use.[5][6]

  • Hazards : Causes skin and serious eye irritation.[5][6] May cause respiratory irritation. Harmful if swallowed or in contact with skin.[6]

  • Handling : Work in a well-ventilated fume hood. Wear protective gloves, safety goggles with side shields, and a lab coat. Avoid generating dust.

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2268-16-8[6]
Molecular Formula C₆H₃F₃O[6]
Molecular Weight 148.08 g/mol [6]
Appearance Solid[7]
Melting Point 121 - 125 °C (for related isomer)[7]

PART 2: Core Synthetic Transformations and Protocols

The reactivity of this compound is dominated by two main features: the nucleophilicity of the phenoxide formed upon deprotonation and the activated nature of the aromatic ring. The following sections detail key protocols for leveraging this reactivity.

O-Alkylation via Williamson Ether Synthesis

The formation of aryl ethers is a fundamental transformation. The Williamson ether synthesis, involving the reaction of a deprotonated phenol with an alkyl halide, is a robust and widely used method. The electron-withdrawing fluorine atoms increase the acidity of the phenol, facilitating its deprotonation with moderately strong bases.

Causality Behind Experimental Choices:

  • Base Selection : A base such as potassium carbonate (K₂CO₃) is often sufficient and is preferred for its ease of handling and removal compared to stronger, more hazardous bases like sodium hydride (NaH).

  • Solvent : A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is ideal. These solvents effectively solvate the cation of the base without solvating the phenoxide nucleophile, thereby enhancing its reactivity.

Protocol 2.1.1: Synthesis of 1-Benzyloxy-2,4,5-trifluorobenzene

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF (5 mL per mmol of phenol).

  • Stir the suspension at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide salt.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired benzyl ether. A similar procedure is described in patent literature for related trifluoromethylphenols.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add this compound, K₂CO₃, and DMF to flask B 2. Stir at RT for 15 min (Phenoxide formation) A->B C 3. Add Benzyl Bromide B->C D 4. Heat to 60-70 °C Monitor by TLC C->D E 5. Cool and quench with ice water D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash, dry, and concentrate organic layers F->G H 8. Purify by Column Chromatography G->H I I H->I Final Product: 1-Benzyloxy-2,4,5-trifluorobenzene

Caption: General workflow for O-Alkylation of this compound.

O-Arylation via Ullmann Condensation

The synthesis of diaryl ethers from phenols and aryl halides is a key C-O cross-coupling reaction. The Ullmann condensation is a classic copper-catalyzed method for achieving this transformation.[8][9][10][11] While modern palladium-catalyzed methods exist, the Ullmann reaction remains relevant, especially for electron-poor phenols.

Causality Behind Experimental Choices:

  • Catalyst : Copper(I) salts, such as CuI, are typically used. The reaction often requires a ligand, such as 1,10-phenanthroline, to stabilize the copper species and facilitate the catalytic cycle.

  • Solvent and Temperature : Traditional Ullmann reactions require high temperatures and high-boiling polar aprotic solvents like DMF or N-methylpyrrolidone (NMP).[8]

Protocol 2.2.1: Synthesis of a Trifluorinated Diaryl Ether

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine this compound (1.0 eq), an activated aryl iodide (e.g., 4-iodo-nitrobenzene, 1.2 eq), copper(I) iodide (CuI, 0.1 eq), 1,10-phenanthroline (0.2 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Add anhydrous NMP as the solvent.

  • Seal the tube and heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble copper salts.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the diaryl ether product.

G cluster_cycle Ullmann Catalytic Cycle ArOH Ar-OH ArOCu Ar-O-Cu(I) ArOH->ArOCu + Base Cu_III Ar-O-Cu(III)-Ar' ArOCu->Cu_III + Ar'-X (Oxidative Addition) Product Ar-O-Ar' Cu_III->Product (Reductive Elimination) Cu_I Cu(I) Cu_III->Cu_I ArX Ar'-X Base Base

Caption: Simplified catalytic cycle for the Ullmann diaryl ether synthesis.

Esterification Reactions

The phenolic hydroxyl group can be readily converted to an ester, a common functional group in pharmaceuticals and a useful protecting group. This is typically achieved by reaction with an acyl chloride in the presence of a base, or with a carboxylic acid using a coupling agent.

Protocol 2.3.1: Synthesis of 2,4,5-Trifluorophenyl Acetate

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Add a tertiary amine base, such as triethylamine (TEA, 1.5 eq) or pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the ester, which can be further purified if necessary.[12]

Synthesis of Aryl Trifluoromethyl Ethers

The trifluoromethoxy (-OCF₃) group is highly prized in medicinal chemistry for its ability to increase lipophilicity and metabolic stability.[3][13][14] Direct O-trifluoromethylation of phenols is a modern and efficient method for introducing this moiety. Reagents such as Togni's hypervalent iodine compounds are effective for this transformation.[13]

Causality Behind Experimental Choices:

  • Reagent : Togni's reagent II (1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one) is an electrophilic "CF₃⁺" source that can react with nucleophiles like phenoxides.

  • Conditions : The reaction is often performed under catalyst-free conditions, simplifying the procedure and purification.[13]

Protocol 2.4.1: Direct O-Trifluoromethylation

  • To a reaction vial, add this compound (1.0 eq) and Togni's reagent II (1.5 eq).

  • Add a suitable solvent, such as nitromethane (MeNO₂) or acetonitrile (MeCN).

  • Heat the mixture to 80 °C and stir until the starting material is consumed (monitor by ¹⁹F NMR or GC-MS).

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to isolate the 2,4,5-trifluoro-1-(trifluoromethoxy)benzene.

Table 2: Comparison of Methoxy vs. Trifluoromethoxy Substituents

PropertyMethoxy (-OCH₃)Trifluoromethoxy (-OCF₃)
Electronic Effect Electron-donatingElectron-withdrawing
Lipophilicity (π value) -0.02+1.04
Metabolic Stability Prone to O-dealkylationHighly stable

Data sourced from general principles in medicinal chemistry literature.[3]

PART 3: Application in the Synthesis of Bioactive Molecules

The protocols described above are not merely academic exercises; they are foundational steps in the synthesis of valuable compounds. For example, fluorinated phenylacetic acids, which can be derived from trifluorophenols, are key intermediates for pharmaceuticals like the antidiabetic drug Sitagliptin.[15] Similarly, many modern herbicides and fungicides rely on fluorinated aryl ether or triazole scaffolds, where building blocks like this compound are essential.[1][16][17] The unique substitution pattern of this compound makes it a valuable precursor for creating molecules with specific steric and electronic profiles required for high biological activity.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 123153, this compound. Retrieved from [Link]

  • Al-Abed, Y., & Mohamed, S. (2021). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Review and Letters, 4(1), 1-10.
  • Manteau, B., Pazenok, S., & Leroux, F. R. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Journal of Fluorine Chemistry, 129(8), 635-647.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3,4,5-Trifluorophenol (CAS 99627-05-1): High Purity Intermediate for Pharmaceutical and Agrochemical Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

  • Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • Besset, T., & Poisson, T. (2014). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

  • Funke, C., & Uneme, H. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 137-147.
  • Google Patents. (n.d.). US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • PR Newswire. (2023). The Role of 2,3,4-Trifluorophenol in Advancing Pharmaceutical and Agrochemical Industries.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Dolenc, D., et al. (2022).

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Application Notes and Protocols for the Quantification of 2,4,5-Trifluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4,5-Trifluorophenol is a halogenated aromatic organic compound of significant interest in pharmaceutical synthesis, agrochemical development, and as a potential environmental analyte. Accurate and precise quantification of this compound is paramount for process optimization, quality control, and environmental monitoring. This guide provides a comprehensive overview of robust analytical techniques for the determination of this compound, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The methodologies detailed herein are designed for researchers, scientists, and drug development professionals seeking reliable and validated analytical protocols.

The selection of an appropriate analytical technique is contingent upon several factors, including the sample matrix, the required level of sensitivity and selectivity, and the available instrumentation. This document will delve into the intricacies of each method, providing not only step-by-step protocols but also the scientific rationale behind the experimental choices to ensure methodological robustness and data integrity.

I. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful and widely adopted technique for the analysis of volatile and semi-volatile organic compounds like this compound. Its high chromatographic resolution and the specificity of mass spectrometric detection make it an ideal choice for complex matrices.

A. The Rationale for Derivatization in GC Analysis of Phenols

Direct analysis of phenols by gas chromatography can be challenging due to their polar nature, which can lead to poor peak shape (tailing) and reduced sensitivity. This is primarily due to the interaction of the acidic hydroxyl group with active sites on the GC column.[1] To mitigate these issues, a derivatization step is often essential prior to GC analysis.[1][2] Derivatization chemically modifies the analyte to increase its volatility and thermal stability while reducing its polarity.[2] For phenols, silylation is a common and effective derivatization technique.[3] This process replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, resulting in a derivative that is more amenable to GC analysis.[3]

B. Sample Preparation: Solid-Phase Extraction (SPE)

For aqueous samples, such as environmental water samples or process streams, a pre-concentration and clean-up step is crucial to remove interfering matrix components and enrich the analyte to a detectable concentration. Solid-Phase Extraction (SPE) is a highly effective technique for this purpose.[4][5][6] The choice of sorbent is critical for efficient extraction. For phenols, polystyrene-divinylbenzene (PS-DVB) based sorbents are often employed due to their hydrophobic interaction with the aromatic ring of the phenol.[6][7]

Protocol 1: GC-MS Analysis of this compound in Water Samples

This protocol is adapted from the principles outlined in EPA Method 528 for the determination of phenols in drinking water.[4][5][6][7][8]

Sample Preparation (Solid-Phase Extraction)
  • Sample Preservation: If the sample contains residual chlorine, dechlorinate by adding 40-50 mg of sodium sulfite per liter of sample. Acidify the sample to a pH of less than 2 with 6 N hydrochloric acid to ensure the phenol is in its protonated form, which enhances its retention on the SPE sorbent.[5][6][9]

  • SPE Cartridge Conditioning:

    • Wash a 500 mg polystyrene-divinylbenzene (PS-DVB) SPE cartridge with 5 mL of dichloromethane (DCM).[6]

    • Condition the cartridge with 5 mL of methanol.[6]

    • Equilibrate the cartridge with 10 mL of reagent water at pH < 2.[6]

  • Sample Loading: Pass a 1-liter water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • Cartridge Drying: After loading, dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes to remove residual water.[6]

  • Elution: Elute the trapped analytes with 10 mL of dichloromethane (DCM).[6]

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

Derivatization (Silylation)
  • To the 1 mL concentrated extract, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[3]

  • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before injection into the GC-MS.

GC-MS Instrumental Parameters
Parameter Condition Rationale
GC Column 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, TG-5SilMS)A standard non-polar column providing good separation for a wide range of semi-volatile compounds.[8]
Injector Temperature 280°CEnsures rapid volatilization of the derivatized analyte.
Injection Mode Splitless (1 µL injection volume)Maximizes the transfer of the analyte to the column for trace-level analysis.[8]
Oven Temperature Program Initial: 60°C (hold for 2 min), Ramp: 10°C/min to 280°C, Hold: 5 minA typical temperature program to separate compounds with varying boiling points.[8]
Carrier Gas Helium at a constant flow of 1.2 mL/minAn inert carrier gas compatible with mass spectrometry.
MS Transfer Line Temp 280°CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temperature 230°CStandard temperature for electron ionization.[10]
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.[10]
Scan Mode Full Scan (m/z 50-350) and/or Selected Ion Monitoring (SIM)Full scan for qualitative identification and library matching. SIM for enhanced sensitivity and quantitative analysis.
Data Analysis and Quantification
  • Identification: The this compound-TMS derivative is identified by its retention time and by comparing its mass spectrum with a reference spectrum (e.g., from a spectral library like NIST). The molecular ion and characteristic fragment ions should be present.

  • Quantification: Create a calibration curve using a series of standard solutions of derivatized this compound of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve. The use of an internal standard is highly recommended for improved accuracy and precision.

II. High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique that is well-suited for the analysis of polar, non-volatile, or thermally labile compounds. For this compound, reversed-phase HPLC with UV detection is a common and effective method.

A. The Principle of Reversed-Phase HPLC for Phenol Separation

In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[11] Polar analytes, like phenols, have a lower affinity for the non-polar stationary phase and will elute earlier, while less polar compounds will be retained longer. The separation is achieved by optimizing the composition of the mobile phase.

B. Method Validation Considerations

A robust analytical method requires thorough validation to ensure its accuracy, precision, linearity, and sensitivity.[12][13] Key validation parameters include:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity: The range over which the instrumental response is proportional to the analyte concentration.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

Protocol 2: HPLC-UV Analysis of this compound

This protocol provides a general framework for the quantification of this compound in various sample matrices.

Sample Preparation
  • Solid Samples:

    • Accurately weigh a known amount of the homogenized solid sample.

    • Extract the analyte using a suitable solvent (e.g., methanol or acetonitrile) with the aid of sonication or shaking.

    • Centrifuge or filter the extract to remove particulate matter.

  • Liquid Samples:

    • For clean liquid samples, direct injection may be possible after filtration through a 0.45 µm syringe filter.

    • For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) clean-up step may be necessary.[14]

HPLC Instrumental Parameters
Parameter Condition Rationale
HPLC Column C18, 4.6 x 150 mm, 5 µm particle sizeA standard reversed-phase column for the separation of moderately polar compounds.[11]
Mobile Phase A: Water with 0.1% Phosphoric Acid, B: AcetonitrileA common mobile phase for reversed-phase chromatography of phenols. The acid suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape.[15]
Gradient Elution Start with a higher percentage of A and gradually increase the percentage of B to elute the analyte. A typical gradient might be: 0-2 min, 30% B; 2-15 min, 30-80% B; 15-17 min, 80% B; 17-18 min, 80-30% B; 18-25 min, 30% B.Gradient elution allows for the separation of compounds with a wider range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection UV at 272 nmPhenolic compounds exhibit strong UV absorbance. 272 nm is a common wavelength for the detection of trifluorophenols.[16]
Data Analysis and Quantification
  • Identification: this compound is identified by its retention time, which should match that of a pure standard run under the same conditions.

  • Quantification: Prepare a calibration curve by injecting a series of standard solutions of this compound of known concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Visualization of Analytical Workflows

GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample Preservation Dechlorination & Acidification Sample->Preservation SPE Solid-Phase Extraction Preservation->SPE Elution Elution with DCM SPE->Elution Concentration Concentration Elution->Concentration Derivatization Silylation (BSTFA) Concentration->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Workflow for the GC-MS analysis of this compound.

HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample (Solid or Liquid) Extraction Extraction/Dilution Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC-UV Analysis Filtration->HPLC Data Data Processing & Quantification HPLC->Data

Caption: Workflow for the HPLC-UV analysis of this compound.

Summary of Quantitative Data

The following table provides a comparative summary of the expected performance characteristics of the described analytical methods. These values are illustrative and can vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Parameter GC-MS (with Derivatization) HPLC-UV
Specificity High (Mass spectral data provides structural information)Moderate to High (Dependent on chromatographic resolution)
Sensitivity (Typical LOQ) Low ng/L to µg/L range[7]High ng/L to µg/L range
Linearity (Typical Range) 0.1 - 50 µg/L0.1 - 100 mg/L
Precision (%RSD) < 10%< 5%
Sample Throughput Lower (due to sample preparation and longer run times)Higher

Conclusion

The accurate quantification of this compound is achievable through well-established analytical techniques such as GC-MS and HPLC. The choice between these methods should be guided by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. GC-MS, particularly after derivatization, offers excellent sensitivity and specificity, making it ideal for trace-level analysis in complex environmental samples. HPLC-UV provides a robust and often simpler alternative for the analysis of higher concentration samples, such as those encountered in pharmaceutical and chemical manufacturing. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can develop and validate reliable analytical methods for the quantification of this compound, ensuring the integrity and quality of their data.

References

  • U.S. Environmental Protection Agency. (2000). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • Lee, H. B., & Peart, T. E. (2003). Dual Derivatization and GC-MS Analysis of Phenolic Compounds Suspected of Being Xenoestrogens. Journal of Environmental Science and Health, Part A, 38(4), 589-595. Retrieved from [Link]

  • National Environmental Methods Index. (n.d.). EPA-NERL: 528: Phenols in Water by GC/MS. Retrieved from [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • Judah, L., et al. (2014). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 19(8), 12649-12673. Retrieved from [Link]

  • UCT, Inc. (n.d.). EPA Method 528 Determination of Phenols in Drinking Water by Solid Phase Extraction and GC/MS Detection. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1995). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • Dadfarnia, S., & Haji Shabani, A. M. (2010). Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. Global NEST Journal, 12(1), 79-86. Retrieved from [Link]

  • Cecinato, A., et al. (2012). A multiresidue method for the analysis of phenols and nitrophenols in the atmosphere. Atmospheric Environment, 54, 347-353. Retrieved from [Link]

  • Boggia, R., et al. (2013). Development and Validation of an Analytical Method for Total Polyphenols Quantification in Extra Virgin Olive Oils. Food Analytical Methods, 6(4), 1166-1174. Retrieved from [Link]

  • Mir-Marqués, A., et al. (2012). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International, 25(1), 38-46. Retrieved from [Link]

  • Queiroz, S. C. N., et al. (2009). Development, validation and application of a method to analyze phenols in water samples by solid phase micro extraction-gas. Journal of the Brazilian Chemical Society, 20(9), 1666-1674. Retrieved from [Link]

  • Psillakis, E., & Kalogerakis, N. (2003). Sample preparation for the determination of chlorophenols. TrAC Trends in Analytical Chemistry, 22(10), 565-575. Retrieved from [Link]

  • Li, F., et al. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. American Laboratory, 47(4), 22-25. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 2,4,5-Trichlorophenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123153, this compound. Retrieved from [Link]

  • Suthin, P., & Sombcha, P. (2013). Optimization of solid-phase extraction for determination of chlorophenols in water and sediment samples by high performance liquid chromatography. Analytical Chemistry: An Indian Journal, 13(1), 1-6. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Sample Preparation. Retrieved from [Link]

  • Restek. (n.d.). 2,4,5-Trichlorophenol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

  • Phenomenex. (2025). Sample Preparation Techniques for Precision in Analysis. Retrieved from [Link]

  • Cammann, K., et al. (1993). On-line sample preparation and determination of phenols with a Flow-Analysis method. Fresenius' Journal of Analytical Chemistry, 346(10), 957-961. Retrieved from [Link]

  • Yang, K. (n.d.). Determination of 2,4,6-Trichlorophenol in Water by Derivatization in Headspace and GC/MS. PerkinElmer Inc. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519974, 2,4,6-Trifluorophenol. Retrieved from [Link]

  • European Food Safety Authority. (2023). Overview on PFAS analytical methods. EFSA Journal, 21(S1), e210901. Retrieved from [Link]

  • Indian Institute of Technology Ropar. (n.d.). High Resolution Mass Spectrometer (HRMS). Retrieved from [Link]

  • Eurofins. (2023). Analytical Method Summaries. Retrieved from [Link]

  • Dang, T. H., et al. (2023). Novel and Simple Method for Quantification of 2,4,6-Trichlorophenol with Microbial Conversion to 2,4,6-Trichloroanisole. Water, 15(17), 3020. Retrieved from [Link]

  • Mohler, F. L., et al. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 46(2), 107-113. Retrieved from [Link]

  • Elizalde, E., et al. (2015). High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. Journal of The American Society for Mass Spectrometry, 26(12), 2088–2096. Retrieved from [Link]

  • Tailored Tutors. (2019, November 13). How The T.O.F. Mass Spectrometer Works | A Level Chemistry | AQA [Video]. YouTube. Retrieved from [Link]

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Application Notes & Protocols: 2,4,5-Trifluorophenol as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery and agrochemical development, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] 2,4,5-Trifluorophenol (CAS: 2268-16-8) has emerged as a particularly valuable and versatile building block in this context.[4] Its trifluorinated aromatic core provides a robust scaffold that is amenable to a wide array of synthetic transformations. This guide provides an in-depth exploration of the chemical logic behind its use and detailed, field-proven protocols for its application in key synthetic reactions, including nucleophilic aromatic substitution, O-alkylation, and palladium-catalyzed cross-coupling. The methodologies presented are designed to be self-validating, offering researchers, scientists, and drug development professionals a reliable framework for leveraging this powerful synthetic intermediate.

The Strategic Advantage of the 2,4,5-Trifluoro Phenyl Moiety

This compound is a colorless to light yellow crystalline solid.[5] The utility of this molecule extends far beyond its physical properties; its true value lies in the electronic character imparted by the three fluorine atoms.

  • Electronic Activation: The potent, electron-withdrawing nature of the fluorine atoms significantly acidifies the phenolic proton and, more importantly, activates the aromatic ring toward nucleophilic aromatic substitution (SNAr).[6] This is a direct contrast to the typical electron-rich nature of phenol, which favors electrophilic substitution.

  • Metabolic Blocking: In medicinal chemistry, C-H bonds on an aromatic ring are often susceptible to metabolic oxidation by cytochrome P450 enzymes. Replacing these hydrogens with fluorine, which forms a much stronger C-F bond, is a common and effective strategy to block metabolic hotspots, thereby increasing the half-life and bioavailability of a drug candidate.[3]

  • Modulation of Physicochemical Properties: The trifluoromethyl group is one of the most lipophilic substituents used in drug design.[7] Similarly, the trifluorinated phenyl ring of this building block can enhance a molecule's ability to cross biological membranes.[2] Furthermore, fluorine can engage in crucial hydrogen bonding and dipole-dipole interactions within a biological target's binding pocket, enhancing potency and selectivity.[2]

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 2268-16-8[4]
Molecular Formula C₆H₃F₃O[4]
Molecular Weight 148.08 g/mol [4]
Appearance Colorless to light yellow crystal or crystalline powder[5]
Melting Point 41-44 °C[5]
Boiling Point 152-154 °C[5]
Solubility Soluble in water, ethanol, chloroform[5]

Application in the Synthesis of Aromatic Ethers

The synthesis of aryl ethers is a fundamental transformation, and this compound is an excellent substrate for these reactions, primarily through O-alkylation (a variant of the Williamson ether synthesis). These resulting trifluorinated aromatic ethers are key intermediates in the synthesis of various pharmaceuticals and agrochemicals.[1][2]

Causality of Experimental Design:

The reaction proceeds via the deprotonation of the acidic phenolic hydroxyl group by a suitable base (e.g., K₂CO₃, Cs₂CO₃) to form a potent phenoxide nucleophile. This nucleophile then displaces a halide or other suitable leaving group from an alkylating agent. The choice of a polar aprotic solvent like acetone or acetonitrile is critical; it effectively solvates the counter-ion of the base (e.g., K⁺) without solvating the phenoxide, thus maximizing its nucleophilicity.

Start This compound + Alkyl Halide (R-X) Step1 Deprotonation: Formation of Trifluorophenoxide Start->Step1 Add Base & Solvent Reagents Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Reagents->Step1 Step2 Nucleophilic Attack (SN2): Phenoxide displaces Halide Step1->Step2 Add Alkyl Halide Heat to Reflux Product 2,4,5-Trifluorophenyl Ether Step2->Product Reaction Completion Workup Filtration & Solvent Removal Product->Workup Cool & Process Final Purified Product Workup->Final Purification (e.g., Crystallization)

Caption: Workflow for O-Alkylation of this compound.

Protocol 1: General Synthesis of a 2,4,5-Trifluorophenoxy Ether

This protocol describes a robust method for the O-alkylation of this compound using an alkyl halide.[8][9]

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered (1.5 eq)

  • Acetone, anhydrous (approx. 10 mL per 1 g of phenol)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetone to the flask.

  • Reaction Initiation: Stir the suspension vigorously and add the alkyl halide (1.1 eq) to the mixture.

  • Heating: Heat the reaction mixture to reflux (approx. 56 °C for acetone) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) for the disappearance of the starting phenol.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid K₂CO₃ and potassium halide salts and wash the solid cake with a small amount of acetone.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure aryl ether.

Application as a Precursor for Pharmaceuticals

This compound is a direct or indirect precursor to key intermediates for blockbuster drugs. A prominent example is its relation to the synthesis of 2,4,5-trifluorophenylacetic acid, a critical component in the manufacture of Sitagliptin (Januvia®), a widely prescribed DPP-4 inhibitor for type 2 diabetes.[10]

Causality of Experimental Design:

While multiple routes exist, a common strategy involves converting the trifluorinated aromatic core into a form suitable for chain extension. For instance, starting from a related compound like 1,2,4-trifluorobenzene, a Friedel-Crafts type reaction can introduce an acetyl group, which is then subjected to a Willgerodt-Kindler reaction followed by hydrolysis to yield the desired phenylacetic acid. The 2,4,5-trifluoro substitution pattern is maintained throughout the synthesis and is essential for the final drug's efficacy.[10][11]

A 1,2,4-Trifluorobenzene (Related Precursor) B 2,4,5-Trifluoro- acetophenone A->B Friedel-Crafts Acylation C Thioamide Intermediate B->C Willgerodt-Kindler Reaction D 2,4,5-Trifluorophenylacetic Acid (Key Intermediate) C->D Hydrolysis E Sitagliptin (Final API) D->E Multi-step Synthesis

Caption: Synthetic pathway to a key Sitagliptin intermediate.

Protocol 2: Conceptual Synthesis of 2,4,5-Trifluorophenylacetic Acid

This protocol outlines a conceptual pathway based on established chemical transformations for producing the key Sitagliptin intermediate.[10][11]

Part A: Friedel-Crafts Acylation

  • Charge a reactor with 1,2,4-trifluorobenzene and a suitable solvent (e.g., dichloromethane).

  • Cool the mixture and add a Lewis acid catalyst (e.g., AlCl₃) portion-wise, maintaining a low temperature.

  • Slowly add acetyl chloride.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by GC or HPLC).

  • Perform an aqueous quench and extraction to isolate the crude 2,4,5-trifluoroacetophenone.

Part B: Willgerodt-Kindler Reaction

  • Combine the 2,4,5-trifluoroacetophenone with sulfur and an amine (e.g., morpholine).

  • Heat the mixture to reflux. The reaction involves the formation of a thioamide intermediate.

  • Monitor for the consumption of the starting ketone.

Part C: Hydrolysis

  • To the crude thioamide intermediate, add a strong acid (e.g., H₂SO₄) or base (e.g., NaOH) in an aqueous solution.

  • Heat the mixture to reflux to hydrolyze the thioamide to the carboxylic acid.

  • After cooling, perform an acid-base workup to isolate and purify the final product, 2,4,5-trifluorophenylacetic acid.

Application in Palladium-Catalyzed Cross-Coupling

The hydroxyl group of this compound can be readily converted into an excellent leaving group, such as a triflate (-OTf) or nonaflate (-ONf). This transformation unlocks its potential for a vast range of palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C, C-N, and C-O bond formation.[12][13][14] An in situ activation and coupling protocol offers superior step economy.[14]

Causality of Experimental Design:

This one-pot, two-step process is a model of efficiency.

  • Activation: The phenol is first reacted in situ with nonafluorobutanesulfonyl fluoride (NfF).[14] Cesium carbonate (Cs₂CO₃) is an effective base for this step, generating the phenoxide which then attacks the sulfonyl fluoride to form the highly reactive aryl nonaflate.

  • Cross-Coupling: Without isolation, a palladium catalyst, a suitable ligand (e.g., SPhos, XPhos), and the coupling partner (e.g., a boronic acid for Suzuki coupling) are added.[14] The palladium(0) catalyst undergoes oxidative addition into the weak C-ONf bond of the aryl nonaflate. This is followed by transmetalation with the boronic acid and subsequent reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst, completing the catalytic cycle.

Phenol This compound Nonaflate In Situ Aryl Nonaflate (C₆H₂F₃-ONf) Phenol->Nonaflate NfF, Cs₂CO₃ (Activation) Pd_Cycle Pd(0) Catalytic Cycle Nonaflate->Pd_Cycle Pd₂(dba)₃, Ligand (Oxidative Addition) Product Coupled Product (e.g., Biaryl) Pd_Cycle->Product Boronic Acid (Transmetalation) (Reductive Elimination)

Caption: One-pot activation and Suzuki cross-coupling workflow.

Protocol 3: One-Pot Suzuki-Miyaura Coupling of this compound

This protocol details an efficient one-pot nonaflation and Suzuki-Miyaura coupling.[14]

Materials:

  • This compound (1.0 eq)

  • Nonafluorobutanesulfonyl fluoride (NfF) (1.2 eq)

  • Cesium carbonate (Cs₂CO₃) (2.5 eq)

  • Arylboronic acid (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • SPhos (dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (5.0 mol%)

  • Toluene, anhydrous

  • Nitrogen or Argon atmosphere

Procedure:

  • Inert Atmosphere: A dry Schlenk flask is charged with this compound (1.0 eq) and Cs₂CO₃ (2.5 eq) under an inert atmosphere (N₂ or Ar).

  • Solvent and Activation: Anhydrous toluene is added, followed by nonafluorobutanesulfonyl fluoride (1.2 eq). The mixture is stirred at room temperature for 30 minutes to ensure complete formation of the aryl nonaflate.

  • Catalyst Addition: To this mixture, add the arylboronic acid (1.5 eq), Pd₂(dba)₃ (2.5 mol%), and SPhos (5.0 mol%).

  • Heating: The flask is sealed and the reaction mixture is heated to 100 °C for 12-18 hours. Progress should be monitored by GC-MS or LC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite®.

  • Extraction: The filtrate is washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate care in a well-ventilated fume hood.[5][15]

  • Hazards: Causes burns (R34). Harmful by inhalation, in contact with skin, and if swallowed (R20/21/22). Irritating to eyes, respiratory system, and skin (R36/37/38).[5]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (S36/37/39).[5]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice (S26). In case of an accident or if you feel unwell, seek medical advice immediately (S45).[5]

References

  • Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. RSC Publishing.
  • Synthesis of heteroaromatic trifluoromethyl ethers with trifluoromethyl triflate as the source of the trifluoromethoxy group. Chemical Communications (RSC Publishing).
  • Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. PMC - NIH.
  • Exploring 3,4,5-Trifluorophenol: Properties and Applications. Self-published.
  • Optimizing Pharmaceutical Synthesis with 3,4,5-Trifluorophenol. Self-published.
  • Process for the production of aromatic ethers and aromatic polyethers. Google Patents.
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH.
  • The Role of 2,3,4-Trifluorophenol in Advancing Pharmaceutical and Agrochemical Industries. Self-published.
  • 3,4,5-Trifluorophenol | 99627-05-1. ChemicalBook.
  • Process for the preparation of 2,4,5-trifluorophenylacetic acid. Google Patents.
  • Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
  • This compound. ChemBK.
  • Nucleophilic Aromatic Substitution. Chemistry Steps.
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
  • (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate.
  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH.
  • Organic Fluorinated Building Blocks. Solvay.
  • Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride. Organic Chemistry Portal.
  • The Essential Role of 2,3,4-Trifluorophenol in Modern Chemical Synthesis. Self-published.
  • This compound | C6H3F3O | CID 123153. PubChem - NIH.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
  • Preparation method 2,4,5-trifluorophenylacetic acid. Google Patents.
  • Nucleophilic Aromatic Substitution. YouTube.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). NIH.
  • Mastering Palladium Catalyzed Cross-Coupling Reactions: The Critical Role of In Situ Pre-catalyst Reduction Design. ResearchGate.
  • 2268-16-8 | this compound | Fluorinated Building Blocks. Ambeed.com.
  • Fact sheet: 2,4,5-trichlorophenol. Government of Canada.
  • Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. Scirp.org.
  • Common fluorine-containing building blocks. ResearchGate.
  • Selective 3-o-alkylation of methyl alpha-l-rhamnopyranoside. Google Patents.

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Application Note & Protocol: A Guided Synthesis of 2,4,5-Trifluorophenylacetic Acid from 2,4,5-Trifluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 2,4,5-trifluorophenylacetic acid, a crucial intermediate in the manufacturing of various pharmacologically active compounds, including the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin.[1][2][3] The synthesis commences with the readily available starting material, 2,4,5-Trifluorophenol. The described methodology is designed for researchers in organic synthesis and drug development, emphasizing mechanistic understanding, operational safety, and high-yield production. The protocol is divided into two primary stages: a Williamson ether synthesis to generate an intermediate ester, followed by its hydrolysis to yield the final carboxylic acid product.

Introduction & Strategic Overview

2,4,5-Trifluorophenylacetic acid is a key building block in modern medicinal chemistry. Its trifluorinated phenyl ring is a common motif in pharmaceuticals, imparting desirable properties such as enhanced metabolic stability and binding affinity. While numerous synthetic routes to this compound exist starting from various precursors like 1,2,4-trifluorobenzene or 2,4,5-trifluoromandelic acid,[2][4][5][6] this application note details a logical and efficient pathway originating from this compound.

The chosen synthetic strategy is a classic two-step sequence that is both robust and scalable:

  • Williamson Ether Synthesis: The phenolic proton of this compound is first abstracted by a base to form a potent nucleophile, the corresponding phenoxide. This phenoxide then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an ethyl haloacetate to form ethyl 2-(2,4,5-trifluorophenoxy)acetate.[7][8][9]

  • Ester Hydrolysis: The resulting ester is then cleaved under basic or acidic conditions to yield the target molecule, 2,4,5-trifluorophenylacetic acid, after an acidic workup.[10]

This approach is predicated on well-established, high-yielding reactions, making it an attractive method for laboratory-scale synthesis.

Logical Workflow Diagram

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Ester Hydrolysis Start This compound Reagents1 Base (e.g., K2CO3) Ethyl Bromoacetate Solvent (e.g., Acetone) Start->Reagents1 Reaction Intermediate Ethyl 2-(2,4,5-trifluorophenoxy)acetate Reagents1->Intermediate Reagents2 Base (e.g., NaOH) or Acid (e.g., H2SO4) Acidic Workup (HCl) Intermediate->Reagents2 Reaction FinalProduct 2,4,5-Trifluorophenylacetic Acid Reagents2->FinalProduct

Caption: Overall workflow for the synthesis of 2,4,5-trifluorophenylacetic acid.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.

Part I: Synthesis of Ethyl 2-(2,4,5-trifluorophenoxy)acetate via Williamson Ether Synthesis

Principle: The Williamson ether synthesis is a classic SN2 reaction.[8][9] A base is used to deprotonate the phenol, creating a phenoxide which is a strong nucleophile. This nucleophile attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide leaving group. Anhydrous potassium carbonate is an effective base for this transformation, and acetone is a suitable polar aprotic solvent that facilitates SN2 reactions.[11]

Mechanism Diagram

G cluster_mech Williamson Ether Synthesis Mechanism Phenol This compound Phenoxide 2,4,5-Trifluorophenoxide (Nucleophile) Phenol->Phenoxide Deprotonation Base K₂CO₃ (Base) TransitionState SN2 Transition State Phenoxide->TransitionState Nucleophilic Attack AlkylHalide Ethyl Bromoacetate (Electrophile) Product Ethyl 2-(2,4,5-trifluorophenoxy)acetate TransitionState->Product Byproduct KBr + KHCO₃

Caption: SN2 mechanism of the Williamson ether synthesis.

Materials & Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
This compound148.0810.0 g67.5
Anhydrous Potassium Carbonate138.2114.0 g101.3
Ethyl Bromoacetate167.008.4 mL (12.2 g)73.0
Anhydrous Acetone-200 mL-
Diethyl Ether-As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate-As needed-
Step-by-Step Protocol
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 67.5 mmol) and anhydrous potassium carbonate (14.0 g, 101.3 mmol).

  • Solvent Addition: Add 200 mL of anhydrous acetone to the flask.

  • Reagent Addition: With vigorous stirring, add ethyl bromoacetate (8.4 mL, 73.0 mmol) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 56°C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts using a Büchner funnel and wash the filter cake with a small amount of acetone.

  • Work-up - Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone. Dissolve the resulting residue in 150 mL of diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(2,4,5-trifluorophenoxy)acetate as an oil. The product can be used in the next step without further purification or can be purified by vacuum distillation if required.

Part II: Hydrolysis of Ethyl 2-(2,4,5-trifluorophenoxy)acetate

Principle: Saponification, or base-catalyzed hydrolysis, is an efficient method for converting esters to carboxylic acids.[10] The ester is treated with an aqueous solution of a strong base, like sodium hydroxide, which attacks the electrophilic carbonyl carbon. The resulting tetrahedral intermediate collapses to form the carboxylate salt and ethanol. Subsequent acidification of the carboxylate with a strong acid, such as hydrochloric acid, protonates the salt to yield the final carboxylic acid product, which typically precipitates from the aqueous solution.

Materials & Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
Crude Ethyl 2-(2,4,5-trifluorophenoxy)acetate234.15Assumed from previous step (~15.8 g)~67.5
Sodium Hydroxide (NaOH)40.004.0 g100
Ethanol (95%)-100 mL-
Water-100 mL-
Concentrated Hydrochloric Acid (HCl)-As needed (~10 mL)-
Ice-As needed-
Step-by-Step Protocol
  • Reaction Setup: In a 500 mL round-bottom flask, dissolve the crude ethyl 2-(2,4,5-trifluorophenoxy)acetate in 100 mL of ethanol.

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (4.0 g, 100 mmol) in 100 mL of water. Cool the solution to room temperature and add it to the ethanolic solution of the ester.

  • Reaction: Heat the mixture to reflux (approximately 80-90°C) for 2-3 hours. The reaction is complete when the ester is no longer visible by TLC.

  • Work-up - Solvent Removal: Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Work-up - Acidification: Cool the remaining aqueous solution in an ice bath. With vigorous stirring, slowly add concentrated hydrochloric acid dropwise until the solution is strongly acidic (pH ~1-2, check with litmus paper). A white precipitate of 2,4,5-trifluorophenylacetic acid will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold water to remove any inorganic salts.

  • Drying: Dry the purified 2,4,5-trifluorophenylacetic acid in a vacuum oven at 50-60°C to a constant weight. The typical yield is 85-95% over the two steps.

Characterization

The identity and purity of the final product, 2,4,5-trifluorophenylacetic acid, should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • NMR Spectroscopy: 1H NMR, 13C NMR, and 19F NMR will confirm the structure.

  • Infrared (IR) Spectroscopy: Look for the characteristic C=O and O-H stretches of the carboxylic acid.

  • Mass Spectrometry: To confirm the molecular weight of the compound.

References

  • Yuan Q. (2014). Synthesis method of 2,4,5-trifluorophenylacetic acid. SciSpace. Available at: [Link]

  • CN103012111A. Preparation method 2,4,5-trifluorophenylacetic acid. Google Patents.
  • CN100347142C. Process for preparing 2,4,5-triflorophenylacetic acid. Google Patents.
  • Organic Syntheses. Phenylacetic acid. Available at: [Link]

  • US8835679B2. Process for the preparation of 2,4,5-trifluorophenylacetic acid. Google Patents.
  • WO 2019/007578 A1. Efficient process for the preparation of Sitagliptin through a very effective preparation of the intermediate 2,4,5-trifluorophenylacetic acid. Google Patents.
  • CN101244994A. A New Method for Preparation of 2,4,5-Trifluorophenylacetic Acid. Google Patents.
  • Wikipedia. Claisen rearrangement. Available at: [Link]

  • University of Missouri-St. Louis. The Williamson Ether Synthesis. Available at: [Link]

  • ResearchGate. An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Available at: [Link]

  • Williamson Ether Synthesis. Name Reactions in Organic Synthesis.
  • US20070010685A1. Method of phenylacetic acid production. Google Patents.
  • Yoon, T. P., Dong, V. M., & MacMillan, D. W. C. (1999). Development of a New Lewis Acid-Catalyzed Claisen Rearrangement. Journal of the American Chemical Society, 121(41), 9726–9727. Available at: [Link]

  • Edubirdie. Williamson Ether Synthesis. Available at: [Link]

  • CN101811966A. Method for preparing phenylacetate. Google Patents.
  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • YouTube. [ChemPlayer Reupload]Trying out a preparation of phenylacetic acid. Available at: [Link]

  • Name-Reaction.com. Claisen rearrangement. Available at: [Link]

  • Chemistry LibreTexts. 18.4: Reactions of Ethers - Claisen Rearrangement. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Available at: [Link]

  • Organic Syntheses. Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S). Available at: [Link]

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Application Notes and Protocols: Unraveling the Mechanistic Pathways of 2,4,5-Trifluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Chemical Profile of 2,4,5-Trifluorophenol

This compound is a highly versatile fluorinated aromatic compound that serves as a critical building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of three fluorine atoms on the phenol ring imparts a unique combination of electronic properties and reactivity, making it a subject of significant interest for synthetic chemists. The strong electron-withdrawing nature of the fluorine atoms enhances the acidity of the phenolic proton and activates the aromatic ring towards specific transformations. This guide provides an in-depth exploration of the mechanism of action of this compound in key chemical reactions, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective application in synthesis.

PropertyValueSource
CAS Number 2268-16-8
Molecular Formula C₆H₃F₃O
Molecular Weight 148.08 g/mol
Appearance Colorless to light yellow crystal or crystalline powderChemBK
Melting Point 41-44 °CChemBK
Boiling Point 152-154 °CChemBK
Solubility Soluble in water, ethanol, chloroform, and other organic solventsChemBK

Section 1: O-Alkylation via Williamson Ether Synthesis: Mechanism and Protocol

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. In the case of this compound, this reaction proceeds via an SN2 mechanism to produce a variety of 2,4,5-trifluorophenoxy derivatives. These products can serve as important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Mechanistic Rationale

The reaction is initiated by the deprotonation of the acidic phenolic proton of this compound by a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding 2,4,5-trifluorophenoxide. This phenoxide is a potent nucleophile. The subsequent step involves the nucleophilic attack of the phenoxide on a primary alkyl halide (or other suitable electrophile with a good leaving group, such as a tosylate). The reaction proceeds through a concerted SN2 pathway, resulting in the formation of the ether and a salt byproduct.[1][2]

The choice of a primary alkyl halide is crucial to favor the SN2 mechanism and avoid competing elimination reactions (E2), which are more prevalent with secondary and tertiary alkyl halides.[1][2] The use of polar aprotic solvents like dimethylformamide (DMF) or acetonitrile can accelerate the reaction by solvating the cation of the base and leaving the "naked" phenoxide anion as a more reactive nucleophile.

Diagram 1: Williamson Ether Synthesis of this compound

Williamson_Ether_Synthesis Trifluorophenol This compound Phenoxide 2,4,5-Trifluorophenoxide Trifluorophenol->Phenoxide Deprotonation Base Base (e.g., NaH, K₂CO₃) Base->Phenoxide AlkylHalide Alkyl Halide (R-X) Ether 2,4,5-Trifluorophenyl Ether (R-O-Ar) AlkylHalide->Ether Phenoxide->Ether SN2 Attack Salt Salt (NaX, KX) Pd_Catalyzed_O_Arylation Pd0 Pd(0)Lₙ OxAdd Ar-Pd(II)(X)Lₙ Pd0->OxAdd Oxidative Addition LigandEx Ar-Pd(II)(OAr')Lₙ OxAdd->LigandEx Ligand Exchange & Deprotonation LigandEx->Pd0 Reductive Elimination Product Ar-O-Ar' LigandEx->Product ArylHalide Ar-X ArylHalide->OxAdd Phenol Ar'-OH Phenol->LigandEx Base Base Base->LigandEx

Sources

Applications of Fluorinated Compounds in Material Science: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Transformative Power of Fluorine in Material Science

The strategic incorporation of fluorine into molecular structures has catalyzed a paradigm shift in material science. The unique physicochemical properties imparted by the carbon-fluorine (C-F) bond, one of the strongest in organic chemistry, have led to the development of a vast array of high-performance materials.[1][2] Fluorinated compounds are no longer niche laboratory curiosities but are now integral to advancements in diverse fields, including aerospace, electronics, energy storage, and biomedicine.[1][3][4] This guide provides an in-depth exploration of the applications of fluorinated compounds, offering detailed protocols and insights for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing the behavior of these materials and provide actionable methodologies for their synthesis and characterization.

The exceptional properties of fluorinated materials stem from the intrinsic characteristics of the fluorine atom: its high electronegativity, low polarizability, and small van der Waals radius.[5] These attributes result in materials with remarkable thermal and chemical stability, low surface energy, hydrophobicity, and unique electrical properties.[5][6] This guide will be structured to first elucidate these fundamental properties and then explore their practical applications across various sectors of material science.

I. Fundamental Properties of Fluorinated Materials

The decision to incorporate fluorine into a material's design is driven by the desire to achieve a specific set of enhanced properties. Understanding the origin of these properties is crucial for their effective application.

A. Unparalleled Stability: The Strength of the C-F Bond

The carbon-fluorine bond is the strongest single bond in organic chemistry, with a bond energy of approximately 485 kJ/mol.[5] This exceptional strength confers outstanding thermal and chemical resistance to fluorinated polymers.[5][7] They can withstand extreme temperatures, with some fluoropolymers remaining stable from as low as -270°C to as high as 290°C.[8] This resilience makes them indispensable in applications demanding durability in harsh environments, from chemical processing equipment to aerospace components.[1][2][3]

B. Low Surface Energy: The "Non-Stick" Phenomenon

The low polarizability of the C-F bond results in weak intermolecular forces, leading to materials with very low surface energy.[5][6] This is the principle behind the well-known non-stick properties of materials like polytetrafluoroethylene (PTFE), commercially known as Teflon.[2][3] This characteristic is highly sought after in a multitude of applications, including non-stick cookware, self-cleaning surfaces, and anti-fouling coatings for marine applications.[3][7][9]

C. Hydrophobicity and Oleophobicity: Repelling Liquids

The low surface energy of fluorinated compounds also translates to excellent water and oil repellency.[1] This property is critical in applications such as waterproof and stain-resistant textiles, protective coatings, and microfluidic devices where precise control of liquid flow is necessary.[10][11]

D. Unique Electrical Properties: Insulation and Dielectric Performance

Fluoropolymers are excellent electrical insulators due to the low polarizability of the C-F bonds.[1][6] They possess high dielectric strength and a low dissipation factor, making them ideal for use in wire and cable insulation, printed circuit boards, and other electronic components, particularly for high-frequency applications supporting technologies like 5G.[9]

II. Key Application Areas in Material Science

The unique properties of fluorinated compounds have been harnessed across a wide spectrum of industries. This section will explore some of the most significant applications, providing insights into the material selection and design principles.

A. Advanced Polymers and Coatings

Fluoropolymers are a cornerstone of the high-performance plastics industry. Their applications range from everyday consumer products to highly specialized industrial components.

  • Polytetrafluoroethylene (PTFE): Famous for its non-stick properties, PTFE is widely used in cookware, chemical-resistant linings, and low-friction bearings.[2][3]

  • Polyvinylidene Fluoride (PVDF): PVDF and its copolymers are notable for their piezoelectric, pyroelectric, and ferroelectric properties.[5] This makes them valuable in sensors, actuators, and energy harvesting devices.[5] They are also extensively used as binders for cathode materials in lithium-ion batteries due to their excellent electrochemical stability.[12]

  • Fluorinated Ethylene Propylene (FEP) and Perfluoroalkoxy (PFA): These polymers offer similar properties to PTFE but are melt-processable, allowing for more versatile manufacturing techniques like injection molding and extrusion.[2]

  • Protective Coatings: Fluoropolymer coatings provide excellent corrosion and weather resistance, making them ideal for architectural applications, automotive parts, and industrial equipment.[9][13][14]

Comparative Properties of Common Fluoropolymers
PropertyPTFEPVDFFEPPFA
Max. Continuous Use Temp. (°C) 260150200260
Coefficient of Friction 0.05 - 0.100.14 - 0.170.20.2
Dielectric Strength (kV/mm) 60 - 8018 - 248080
Chemical Resistance ExcellentExcellentExcellentExcellent
Melt Processable NoYesYesYes
B. Electronics and Optoelectronics

The electronic and optoelectronic industries rely heavily on fluorinated materials for their unique electrical and optical properties.

  • Dielectric Materials: The low dielectric constant of fluoropolymers is crucial for high-frequency applications, minimizing signal loss in printed circuit boards and cable insulation. The introduction of fluorine into polyimides, for example, can enhance their breakdown strength and energy storage capabilities at high temperatures.[15]

  • Organic Light-Emitting Diodes (OLEDs): Strategic fluorination of organic molecules used in OLEDs can tune their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[16][17] This facilitates electron injection and improves the overall efficiency and stability of the devices.[16]

  • Photoresists in Lithography: Fluoropolymers are used as photoresist materials in advanced lithography techniques due to their transparency at deep ultraviolet wavelengths.[4]

C. Energy Storage and Conversion

Fluorinated compounds play a critical role in the development of next-generation energy storage and conversion technologies.

  • Lithium-Ion Batteries: Fluorine is an essential element in lithium-ion batteries.[18] It is a key component of the electrolyte salt, lithium hexafluorophosphate (LiPF6), and fluorinated solvents and additives are being developed to improve battery safety, lifetime, and performance.[12][18] PVDF is a standard binder for battery electrodes, providing chemical and electrochemical stability.[12]

  • Fuel Cells: Perfluorinated ion-exchange membranes, such as Nafion, are integral to proton-exchange membrane fuel cells (PEMFCs).[4][12] These membranes exhibit high proton conductivity while preventing fuel crossover.

  • Solar Cells: Fluorinated materials are used in solar cells to create antireflective coatings and protective backsheets, enhancing light absorption and device longevity.[4][5]

D. Biomedical Applications

The biocompatibility and unique surface properties of fluoropolymers make them highly valuable in the medical field.[8]

  • Medical Devices and Implants: The chemical inertness and lubricity of fluoropolymers make them suitable for catheters, vascular grafts, and other implantable devices.[8][9][19]

  • Drug Delivery: Fluorinated polymers are being explored for controlled drug delivery systems.[5][10] Their stimuli-responsive properties can be utilized to trigger drug release in response to specific biological signals.[5][10]

  • Tissue Engineering: Electroactive fluoropolymers like PVDF are being investigated for tissue engineering applications, where their piezoelectric properties can be used to stimulate cell growth and tissue regeneration.[5][10]

  • Biomaterial Coatings: Fluorinated coatings can be applied to biomedical devices to reduce protein adsorption and prevent biofouling.[10]

E. Drug Development

The introduction of fluorine into drug molecules can significantly enhance their therapeutic properties.[20][21] This is due to several factors:

  • Increased Metabolic Stability: The strength of the C-F bond can block metabolic pathways, increasing the drug's half-life in the body.[21][22][23]

  • Enhanced Binding Affinity: The electronegativity of fluorine can lead to stronger interactions with target proteins, improving the drug's potency.[23]

  • Improved Bioavailability: Fluorination can increase the lipophilicity of a molecule, aiding its passage through cell membranes.[20][22][24]

III. Application Protocols and Methodologies

This section provides detailed protocols for the synthesis, surface modification, and characterization of fluorinated materials, offering a practical guide for researchers in the field.

A. Synthesis of Fluorinated Polymers: Emulsion Polymerization of Vinylidene Fluoride (VDF)

Emulsion polymerization is a common industrial method for producing fluoropolymers like PVDF. This protocol provides a laboratory-scale procedure.

Objective: To synthesize Poly(vinylidene fluoride) (PVDF) via emulsion polymerization.

Materials:

  • Vinylidene fluoride (VDF) monomer

  • Potassium persulfate (KPS) (initiator)

  • Sodium dodecyl sulfate (SDS) (surfactant)

  • Deionized water

  • High-pressure reactor equipped with a stirrer, temperature control, and gas inlet

Procedure:

  • Reactor Preparation: Thoroughly clean and dry the high-pressure reactor. Purge the reactor with nitrogen to remove any oxygen, which can inhibit the polymerization.

  • Aqueous Phase Preparation: In a separate beaker, dissolve the surfactant (SDS) and initiator (KPS) in deionized water.

  • Charging the Reactor: Transfer the aqueous solution into the reactor. Seal the reactor and begin stirring.

  • Monomer Addition: Pressurize the reactor with the VDF monomer to the desired pressure. The polymerization will initiate as the monomer diffuses into the micelles formed by the surfactant.

  • Polymerization: Maintain the reaction at a constant temperature (typically 60-80°C) and pressure for a set period (e.g., 4-8 hours). Monitor the pressure drop, which indicates monomer consumption.

  • Termination and Recovery: Once the desired conversion is reached, cool the reactor and vent the unreacted monomer. The resulting product is a stable latex of PVDF particles.

  • Purification: The PVDF can be isolated by coagulation (e.g., by adding a salt solution), followed by washing with deionized water and drying in a vacuum oven.

Causality behind Experimental Choices:

  • Emulsion System: The use of a surfactant creates micelles, which act as "nanoreactors," allowing for a high rate of polymerization and high molecular weight polymer to be formed.

  • Initiator: Potassium persulfate is a water-soluble initiator that generates free radicals upon heating, initiating the polymerization in the aqueous phase.

  • Inert Atmosphere: Oxygen is a radical scavenger and must be removed to prevent premature termination of the growing polymer chains.

B. Surface Modification: Plasma-Assisted Fluorination for Enhanced Hydrophobicity

Plasma treatment is a versatile technique for modifying the surface properties of materials without altering their bulk characteristics.[25]

Objective: To increase the hydrophobicity of a polymer surface (e.g., polyethylene) through plasma treatment with a fluorinated gas.

Materials:

  • Polymer substrate

  • Plasma reactor

  • Tetrafluoromethane (CF4) or Sulfur hexafluoride (SF6) gas[11]

  • Vacuum pump

  • Radio-frequency (RF) power supply

Procedure:

  • Sample Preparation: Clean the polymer substrate to remove any surface contaminants (e.g., with isopropanol) and dry it thoroughly.

  • Loading: Place the substrate into the plasma reactor chamber.

  • Evacuation: Evacuate the chamber to a base pressure of ~10^-3 Torr to remove residual gases.

  • Gas Inlet: Introduce the fluorinated gas (e.g., CF4) into the chamber at a controlled flow rate.

  • Plasma Generation: Apply RF power to the electrodes to generate a plasma. The energetic species in the plasma (ions, radicals, electrons) will interact with the polymer surface.

  • Treatment: Maintain the plasma for a specific duration (typically a few minutes). The treatment time will influence the degree of fluorination.

  • Venting and Removal: Turn off the RF power and gas flow. Vent the chamber to atmospheric pressure with an inert gas (e.g., nitrogen) and remove the treated sample.

Self-Validating System:

  • Contact Angle Measurement: The success of the treatment can be immediately verified by measuring the water contact angle on the surface. A significant increase in the contact angle indicates successful fluorination and increased hydrophobicity.[11]

  • X-ray Photoelectron Spectroscopy (XPS): XPS can be used to confirm the incorporation of fluorine onto the polymer surface by detecting the F 1s peak.[26]

C. Characterization Techniques for Fluorinated Materials

A suite of analytical techniques is employed to characterize the structure, properties, and performance of fluorinated materials.

Thermal Analysis Workflow

G cluster_0 Thermal Analysis Workflow TGA Thermogravimetric Analysis (TGA) DSC Differential Scanning Calorimetry (DSC) TGA->DSC Correlate weight loss with thermal transitions DMA Dynamic Mechanical Analysis (DMA) DSC->DMA Relate thermal transitions to mechanical properties

Caption: Workflow for thermal characterization of fluoropolymers.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition temperatures.[26]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transition temperatures, and crystallinity.[26]

  • Dynamic Mechanical Analysis (DMA): DMA measures the mechanical properties of a material as a function of temperature, frequency, and time, providing insights into its viscoelastic behavior.[26]

Spectroscopic and Microscopic Characterization

G cluster_1 Spectroscopic & Microscopic Characterization FTIR FTIR Spectroscopy NMR NMR Spectroscopy FTIR->NMR Chemical Structure XPS X-ray Photoelectron Spectroscopy FTIR->XPS Chemical Structure SEM Scanning Electron Microscopy AFM Atomic Force Microscopy SEM->AFM Surface Morphology

Caption: Key techniques for structural and morphological analysis.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in a material by measuring the absorption of infrared radiation. The presence of strong C-F bond vibrations is a clear indicator of fluorination.[25]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is a powerful technique for elucidating the detailed chemical structure of fluorinated compounds, including the sequence of monomer units in copolymers.[27]

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides elemental and chemical state information about the top few nanometers of a material's surface, making it ideal for analyzing surface modifications.[26]

  • Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM): These microscopic techniques are used to visualize the surface morphology and topography of materials at the micro- and nanoscale.

IV. Future Outlook and Emerging Trends

The field of fluorinated materials is continually evolving, with ongoing research focused on developing new materials with enhanced properties and more sustainable manufacturing processes.

  • Sustainable Fluorination Chemistry: There is a growing emphasis on developing environmentally friendly methods for producing fluorinated compounds, including enzymatic synthesis and the use of less hazardous fluorinating agents.[28][29]

  • Smart and Responsive Materials: The development of "smart" fluorinated polymers that can respond to external stimuli such as light, temperature, and pH is a promising area of research with potential applications in sensors, actuators, and controlled-release systems.[5][10]

  • Advanced Energy Materials: Fluorinated compounds will continue to play a crucial role in the development of next-generation batteries, fuel cells, and other energy technologies with higher efficiency and safety.[12][30]

  • Fluorinated Materials in Healthcare: The unique properties of fluorinated compounds will drive further innovation in drug delivery, medical imaging, and biocompatible materials.[31]

Conclusion

Fluorinated compounds represent a versatile and indispensable class of materials that have enabled significant technological advancements across a multitude of industries. Their unique combination of thermal and chemical stability, low surface energy, and specialized electrical properties makes them ideal for demanding applications where conventional materials fall short. As research continues to push the boundaries of what is possible, we can expect to see even more innovative applications of fluorinated materials in the years to come. This guide has provided a comprehensive overview of the current state of the field, offering both fundamental knowledge and practical protocols to aid researchers in their exploration of this fascinating area of material science.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,4,5-Trifluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,4,5-Trifluorophenol. This guide is designed for researchers, scientists, and drug development professionals who handle this versatile but challenging fluorinated intermediate. Here, we provide in-depth, field-tested insights in a direct question-and-answer format to address specific issues you may encounter during experimental work.

Critical Safety Precautions

Before beginning any purification protocol, it is imperative to understand and mitigate the risks associated with this compound.

Q: What are the primary hazards of this compound and what personal protective equipment (PPE) is required?

A: this compound is a hazardous substance with multiple risk factors. It is classified as a flammable solid and is harmful if swallowed, inhaled, or in contact with skin.[1][2][3] It is also corrosive and can cause severe skin burns and serious eye damage.[2][3][4]

  • Required PPE: Always handle this compound inside a certified chemical fume hood.

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).

    • Eye Protection: Use chemical safety goggles and a face shield.[1][5]

    • Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.

  • Engineering Controls: Ensure proper ventilation and have an emergency eyewash station and safety shower readily accessible.[6] Keep away from heat, sparks, and open flames.[1][4][5][7]

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification strategy for this compound.

Q1: What are the most common impurities found in crude this compound?

A1: Impurities in crude this compound are typically related to its synthesis. Common contaminants include:

  • Isomeric Impurities: Other trifluorophenol isomers (e.g., 2,3,4- or 2,4,6-trifluorophenol) may form depending on the synthetic route.[8]

  • Precursors and Incompletely Reacted Materials: Depending on the synthesis, residual precursors like 1,2,4-trifluorobenzene or partially substituted intermediates can be present.

  • Related Halogenated Phenols: If the synthesis involves chlorination followed by fluorination, you may encounter chlorinated or mixed chloro-fluoro-phenol impurities. The synthesis of the related 2,4,5-trichlorophenol, for instance, often contains other isomers like 2,3,6-trichlorophenol.[9]

Q2: How do I select the most appropriate purification method for my needs?

A2: The choice of purification method depends on three factors: the scale of your experiment, the nature of the impurities, and the required final purity.

  • For moderate scales (1-50 g) and removal of particulate matter or baseline impurities: Recrystallization is often the most effective and straightforward method.[10]

  • For larger scales (>50 g) where impurities have significantly different boiling points: Vacuum Distillation is a viable option, especially given the compound's relatively low melting point (41-44 °C).[3]

  • For achieving the highest possible purity (>99.5%) or separating closely related isomers: Preparative Column Chromatography is the method of choice.[10][11]

Q3: What analytical methods are best for assessing the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography (GC): Excellent for detecting volatile impurities and quantifying purity. A patent for purifying the related 2,4,5-trichlorophenol relies on GC for purity analysis.[12]

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for identifying non-volatile impurities and isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR can confirm the isomeric identity and detect fluorinated impurities.[2]

  • Melting Point Analysis: A sharp melting point range close to the literature value (41-44 °C) is a good indicator of high purity.

Purification Method Selection Workflow

The following diagram illustrates a decision-making process for selecting the optimal purification strategy.

G start Crude this compound purity_check What is the required final purity? start->purity_check scale_check What is the experiment scale? purity_check->scale_check >99% chromatography Column Chromatography purity_check->chromatography >99.5% (Ultra-Pure) impurity_check Are impurities isomers or do they have distinct physical properties? scale_check->impurity_check Small to Medium Scale (1-50g) distillation Vacuum Distillation scale_check->distillation Large Scale (>50g) recrystallization Recrystallization impurity_check->recrystallization Distinct Properties (e.g., solubility) impurity_check->chromatography Isomeric / Similar Properties

Caption: Decision tree for selecting a purification method.

Troubleshooting Guides

Recrystallization

Q: My compound "oils out" instead of forming crystals upon cooling. What should I do?

A: "Oiling out" occurs when the solute's solubility limit is exceeded above its melting point.

  • Probable Cause: The boiling point of your solvent is higher than the melting point of this compound (~41-44 °C), or the solution is too concentrated.

  • Solution 1 (Change Solvent): Switch to a lower-boiling point solvent or a solvent system. Since this compound is soluble in many organic solvents but insoluble in non-polar solvents like n-heptane, a solvent/anti-solvent system (e.g., Toluene/Heptane or Dichloromethane/Heptane) can be effective.[3]

  • Solution 2 (Reduce Concentration): Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly. Seeding the solution with a pure crystal can also promote proper crystallization.[10]

Q: My recovery yield after recrystallization is very low. How can I improve it?

A: Low recovery is typically a solubility issue.

  • Probable Cause 1: You used too much solvent to dissolve the crude product. The goal is to create a saturated solution at high temperature.

  • Solution 1: Minimize the amount of hot solvent used to just what is necessary to dissolve the solid.[10]

  • Probable Cause 2: Your compound has significant solubility in the solvent even at low temperatures.

  • Solution 2: After slow cooling to room temperature, place the flask in an ice bath or refrigerator to maximize crystal precipitation before filtration.[10] Ensure the solvent used to wash the collected crystals is ice-cold to prevent redissolving your product.

Vacuum Distillation

Q: The boiling in my distillation flask is unstable and violent ("bumping"). How can I prevent this?

A: Bumping is caused by superheating of the liquid followed by explosive boiling.

  • Solution: Never heat a distillation flask without ensuring a mechanism for smooth boiling. Use a magnetic stirrer and stir bar in the distillation pot. Alternatively, fresh boiling chips can be used, but they are less effective under vacuum. Ensure the heating mantle fits the flask snugly for even heat distribution.

Q: I am getting poor separation between my product and an impurity fraction. What's wrong?

A: This indicates that the boiling points of your product and the impurity are too close for a simple distillation.

  • Solution 1 (Improve Efficiency): Use a fractionating column (e.g., a Vigreux column) between the distillation flask and the condenser. This increases the number of theoretical plates, enhancing separation.[10]

  • Solution 2 (Slow Down): Reduce the heating rate. A slower distillation allows for better equilibrium between the liquid and vapor phases in the column, leading to a more efficient separation.[10]

Column Chromatography

Q: My compound streaks down the column (tailing), leading to broad fractions and poor separation.

A: Tailing is common with acidic compounds like phenols on standard silica gel.

  • Probable Cause: The acidic silanol groups on the silica surface are interacting strongly with your phenolic compound.

  • Solution: Modify your mobile phase. Add a small amount (0.1-1%) of a polar, acidic modifier like acetic acid or formic acid to the eluent.[11] This will protonate the silica surface and reduce unwanted interactions, resulting in sharper peaks.

Q: I can't achieve baseline separation between my product and an impurity. What should I try next?

A: This is a common challenge when separating isomers.

  • Probable Cause: The polarity of the eluent is not optimal for resolving the two compounds.

  • Solution 1 (Optimize Eluent): Run a series of analytical Thin Layer Chromatography (TLC) plates with different solvent systems (e.g., varying ratios of hexane/ethyl acetate) to find the eluent that provides the maximum separation (difference in Rf values).

  • Solution 2 (Use a Focused Gradient): If using an automated flash chromatography system, run a shallow, focused gradient around the elution point of your compounds.[11] For example, if your compound elutes at 20% ethyl acetate in hexane, run a gradient from 15% to 25% over many column volumes to maximize resolution.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization (Toluene/Heptane System)
  • Solvent Preparation: Prepare a mixture of Toluene and Heptane. A good starting point is a ratio that dissolves the compound when hot but causes precipitation when cool.

  • Dissolution: Place the crude this compound (e.g., 10 g) in an Erlenmeyer flask. Add the minimum amount of hot toluene to completely dissolve the solid with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Slowly add heptane (the anti-solvent) to the hot toluene solution until it just begins to turn cloudy (the saturation point). Add a drop or two of hot toluene to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once crystal formation is evident, place the flask in an ice bath for at least 30 minutes to maximize yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold heptane to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Determine the melting point and assess purity via GC or HPLC.

Protocol 2: Purification by Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_post Workup prep_eluent 1. Optimize Eluent (e.g., 85:15 Hexane:EtOAc + 0.5% AcOH) using TLC pack_column 2. Pack Column with Silica Gel in Eluent prep_eluent->pack_column prep_sample 3. Prepare Sample Slurry (dissolve crude product in minimal DCM, add small amount of silica) pack_column->prep_sample load_sample 4. Load Sample onto Column prep_sample->load_sample elute 5. Elute with Mobile Phase load_sample->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions by TLC collect->analyze combine 8. Combine Pure Fractions analyze->combine evaporate 9. Remove Solvent via Rotary Evaporation combine->evaporate

Caption: Workflow for purification by column chromatography.

Data Summary: Comparison of Purification Methods

MethodTypical PurityExpected YieldThroughputKey AdvantageKey Disadvantage
Recrystallization >99%60-90%MediumSimple, cost-effective, good for removing dissimilar impurities.Yield loss is common; may not remove isomeric impurities.
Vacuum Distillation 95-99%70-95%HighExcellent for large scales and thermally stable compounds.Requires vacuum; less effective for close-boiling impurities.
Column Chromatography >99.5%50-85%LowHighest resolution, capable of separating very similar compounds.Time-consuming, uses large solvent volumes, lower throughput.[11]

References

  • New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: 2,4,5-Trichlorophenol. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Purification Workflow from Different Perspectives Part 2 High-Throughput Purification. Retrieved from [Link]

  • Google Patents. (1980). US4216342A - Process for the purification of crude 2,4,5-trichlorophenol.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123153, this compound. Retrieved from [Link]

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • Google Patents. (1979). EP0002373A1 - A method of making 2,4,5-trichlorophenol.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519974, 2,4,6-Trifluorophenol. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Yields for 2,4,5-Trifluorophenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 2,4,5-Trifluorophenol derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of working with this versatile but challenging building block. The electron-withdrawing nature of the fluorine atoms significantly impacts the reactivity of the phenolic hydroxyl group and the aromatic ring, requiring carefully optimized conditions to achieve high yields and purity.

This document moves beyond standard protocols to provide in-depth troubleshooting advice in a direct question-and-answer format, grounded in mechanistic principles and field-proven strategies.

Part 1: General Considerations & FAQs

This section addresses overarching questions that apply to most derivatization reactions involving this compound.

Q1: How does the trifluorophenyl group affect the reactivity of the phenolic hydroxyl?

The three fluorine atoms are strongly electron-withdrawing, which increases the acidity of the phenolic proton compared to phenol itself. This means that weaker bases can be used to form the corresponding phenoxide, which is beneficial. However, the resulting phenoxide is also less nucleophilic than a standard phenoxide due to the delocalization of the negative charge being counteracted by the inductive withdrawal of the fluorine atoms. This dual effect requires a careful balance of base strength and reaction conditions.

Q2: What are the most common analytical methods for monitoring these reactions?

Monitoring reactions involving fluorinated compounds requires a multi-technique approach for accuracy.

  • Thin-Layer Chromatography (TLC): Excellent for initial, rapid qualitative checks of reaction progress. The higher polarity of the starting phenol compared to its ether or ester derivative usually allows for easy visualization.

  • Gas Chromatography (GC) & High-Performance Liquid Chromatography (HPLC): These are the workhorses for quantitative analysis of reaction conversion and purity. GC with a Flame Ionization Detector (FID) is common, and derivatization can sometimes be employed to improve analysis.[1] HPLC is also widely used for monitoring the disappearance of starting materials.[2][3]

  • ¹⁹F NMR Spectroscopy: This is a uniquely powerful tool. It allows for direct observation and quantification of the fluorine-containing starting material and any fluorine-containing products or byproducts.[2] Changes in the chemical environment around the fluorine atoms lead to distinct shifts in the spectrum, providing a clear picture of the reaction's progress.

Q3: Are there specific safety considerations for this compound and its derivatives?

Yes. As with all halogenated phenols, this compound and its derivatives should be handled with care. They can be skin and eye irritants and are toxic.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Part 2: Troubleshooting Guide for O-Alkylation (Williamson Ether Synthesis)

The Williamson ether synthesis is a fundamental method for preparing aryl ethers from this compound.[5][6] The reaction involves deprotonating the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.[5][6]

Frequently Asked Questions (O-Alkylation)

Q4: My O-alkylation reaction is giving a low yield. What are the most likely causes?

Low yields in this synthesis can typically be traced to a few key factors:[5]

  • Incomplete Deprotonation: The base may not be strong enough or used in sufficient quantity to fully convert the phenol to the more reactive phenoxide.

  • Poor Nucleophile/Substrate Choice: The reaction works best with primary alkyl halides.[5][6] Secondary halides often lead to a mixture of substitution and E2 elimination products, while tertiary halides almost exclusively yield elimination products.[5][6]

  • Side Reactions (C-Alkylation): The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho/para positions).[7][8] This competing C-alkylation pathway is a common cause of reduced yield for the desired O-alkylated product.[5]

  • Suboptimal Solvent: The choice of solvent is critical. Protic solvents (like water or ethanol) can solvate the phenoxide ion, reducing its nucleophilicity and slowing the reaction.[5][7]

Q5: I'm observing significant C-alkylation byproducts. How can I improve selectivity for O-alkylation?

Controlling the O- vs. C-alkylation ratio is paramount for achieving high yields. The outcome is heavily influenced by the reaction conditions.[7][9]

  • Solvent Choice: Polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are highly recommended.[7] These solvents solvate the counter-ion (e.g., K⁺, Na⁺) but leave the phenoxide oxygen relatively "free" and highly nucleophilic, strongly favoring O-alkylation.[7] In contrast, protic solvents can hydrogen-bond with the phenoxide oxygen, shielding it and promoting C-alkylation.[7]

  • Base and Counter-ion: Using a base like potassium carbonate (K₂CO₃) is often preferred over sodium-based counterparts. The larger, "softer" potassium cation associates less tightly with the phenoxide oxygen, increasing its availability for O-alkylation.

  • Temperature: Lower reaction temperatures generally favor O-alkylation, which is kinetically controlled. C-alkylation often becomes more prevalent at higher temperatures.

Optimization Strategy: Selecting O-Alkylation Conditions

The following table provides a starting point for optimizing your reaction.

ParameterCondition Favoring O-Alkylation Condition Favoring C-Alkylation Rationale
Solvent Polar Aprotic (DMF, Acetonitrile, DMSO)Protic (Water, Ethanol, TFE)Aprotic solvents leave the oxygen nucleophile exposed; protic solvents solvate the oxygen, exposing the ring carbons.[7]
Base K₂CO₃, Cs₂CO₃NaOH, KOH (in protic solvent)Weaker bases and larger counter-ions promote a "free" phenoxide, favoring the kinetic O-alkylation product.
Temperature Room Temp to 60 °C> 80 °CO-alkylation is typically the kinetically favored pathway. Higher temperatures can provide the activation energy for C-alkylation.[9]
Alkyl Halide R-I > R-Br > R-ClN/AFollows SN2 reactivity trends. Iodides are the most reactive alkylating agents.[10]
Workflow: Troubleshooting O- vs. C-Alkylation

G start Low Yield or Mixture of Products in O-Alkylation of This compound check_byproducts Analyze Crude Product by LC-MS / GC-MS / NMR. Are C-alkylated isomers present? start->check_byproducts change_solvent Switch to Polar Aprotic Solvent (e.g., DMF, Acetonitrile) check_byproducts->change_solvent Yes check_sm Is unreacted starting material present? check_byproducts->check_sm No c_alk_yes YES change_base Use a Weaker Base (e.g., K₂CO₃ instead of NaH/NaOH) change_solvent->change_base lower_temp Decrease Reaction Temperature (e.g., start at RT, then warm to 40-50°C) change_base->lower_temp re_run Re-run Reaction & Monitor lower_temp->re_run c_alk_no NO increase_equivalents Increase Equivalents of Alkyl Halide and/or Base (e.g., 1.2-1.5 eq.) check_sm->increase_equivalents Yes decomposition_path Potential Decomposition. Consider milder conditions: - Lower temperature - Weaker base - Degas solvent check_sm->decomposition_path No sm_yes YES increase_time_temp Increase Reaction Time or Temperature Moderately increase_equivalents->increase_time_temp check_halide Consider a More Reactive Halide (e.g., R-I instead of R-Cl) increase_time_temp->check_halide check_halide->re_run sm_no NO (Other byproducts/decomposition) decomposition_path->re_run

Caption: Decision tree for optimizing O-alkylation selectivity.

Optimized Protocol: Synthesis of a 2,4,5-Trifluorophenoxy Derivative
  • Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).

  • Solvent & Base: Add anhydrous acetonitrile or DMF (approx. 0.2 M concentration) followed by powdered potassium carbonate (K₂CO₃, 1.5 eq.).

  • Alkylation: Stir the suspension vigorously for 15-20 minutes at room temperature. Add the primary alkyl halide (1.2 eq.) dropwise.

  • Reaction: Heat the mixture to 50-60 °C and monitor by TLC or LC-MS until the starting phenol is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate. Wash with water (2x) and then with brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Part 3: Troubleshooting Guide for Esterification

Esterification of this compound can be challenging due to the reduced nucleophilicity of the phenol. Direct Fischer esterification with a carboxylic acid is often slow and low-yielding.[11] More effective methods involve activation of the carboxylic acid (e.g., conversion to an acid chloride) or the use of coupling agents.

Frequently Asked Questions (Esterification)

Q6: My standard Fischer esterification is not working. Why, and what are the alternatives?

Fischer esterification is an equilibrium-limited reaction that requires a strong acid catalyst.[12] The reduced nucleophilicity of this compound makes the forward reaction kinetically slow, often resulting in poor yields even with water removal.[11]

Recommended Alternatives:

MethodActivating AgentAdvantagesDisadvantages
Acid Chloride Thionyl Chloride (SOCl₂) or Oxalyl ChlorideHighly reactive, drives reaction to completion.Generates HCl byproduct, requires a base (e.g., pyridine, triethylamine) to scavenge.
Coupling Agents DCC/DMAP, EDCI, HATUMild conditions, high yields, suitable for sensitive substrates.Stoichiometric byproducts can complicate purification (e.g., DCU).[11] Cost of reagents.
Phase Transfer Catalysis Aliphatic Acid Chlorides with a PTC (e.g., TBAB)Good for unhindered phenols, simple workup by phase separation.[13]May be less effective for sterically hindered substrates.[13]

Q7: I'm getting a good conversion, but my yield drops significantly after workup. What's happening?

This is a classic sign of ester hydrolysis during the aqueous workup.[12] The ester bond is susceptible to cleavage under both acidic and basic conditions, which are often employed to remove catalysts and unreacted starting materials.[12]

Q8: How can I prevent ester hydrolysis during the workup procedure?

Preventing hydrolysis requires a carefully planned and efficiently executed workup.

  • Use a Weak Base for Neutralization: Use a cold, saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst or acidic byproducts.[12] Avoid strong bases like NaOH or KOH, which can rapidly saponify (irreversibly hydrolyze) the ester.[12]

  • Minimize Contact Time: Perform all aqueous washes quickly. Do not let the organic and aqueous layers sit together for extended periods.[12]

  • Work at Low Temperatures: Perform all extractions and washes using cold solutions (e.g., in an ice bath) to slow the rate of hydrolysis.

  • Use a Brine Wash: A final wash with saturated aqueous NaCl (brine) helps to remove bulk water from the organic layer before the final drying step.[12]

Workflow: Troubleshooting Ester Hydrolysis During Workup

G start Low Ester Yield After Workup (Suspected Hydrolysis) check_crude Analyze Crude vs. Purified Product. Is starting phenol/acid present in purified but not crude? start->check_crude review_base Review Neutralization Step: Are you using a strong base (NaOH, KOH)? check_crude->review_base Yes optimize_reaction Focus on optimizing the reaction: - Check coupling agent efficacy - Increase reaction time/equivalents - Ensure anhydrous conditions check_crude->optimize_reaction No hydrolysis_yes YES (Hydrolysis Confirmed) switch_to_weak_base Action: Switch to cold, saturated NaHCO₃ solution for neutralization. review_base->switch_to_weak_base Yes review_conditions Review Workup Conditions: - Long contact time with aqueous layers? - Performed at room temperature? review_base->review_conditions No strong_base_yes YES strong_base_no NO (Using NaHCO₃) optimize_conditions Action: 1. Work quickly, do not delay separations. 2. Use cold solutions and an ice bath. review_conditions->optimize_conditions Yes final_check Action: Ensure a final wash with cold brine to remove dissolved water before drying agent. review_conditions->final_check No conditions_yes YES conditions_no NO hydrolysis_no NO (Low yield is from reaction itself)

Caption: Troubleshooting workflow for preventing ester hydrolysis.

Recommended Protocol: Esterification using an Acid Chloride
  • Acid Chloride Formation: In a separate flask, dissolve the carboxylic acid (1.0 eq.) in an inert solvent like dichloromethane (DCM). Add oxalyl chloride (1.5 eq.) dropwise at 0 °C, with a catalytic amount of DMF (1 drop). Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure.

  • Esterification Setup: In the main reaction flask under an inert atmosphere, dissolve this compound (1.1 eq.) and triethylamine (1.5 eq.) or pyridine in anhydrous DCM.

  • Reaction: Cool the phenol solution to 0 °C. Re-dissolve the crude acid chloride from step 1 in anhydrous DCM and add it dropwise to the phenol solution.

  • Monitoring: Allow the reaction to warm to room temperature and stir until complete (monitor by TLC).

  • Workup: Quench the reaction with cold, dilute HCl. Separate the layers. Wash the organic layer sequentially with cold water, cold saturated NaHCO₃ solution, and finally cold brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude ester, which can be purified by chromatography or recrystallization.

References
  • BenchChem. (n.d.). Efficacy comparison of different protecting groups for phenols in synthesis.
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
  • Greene, T. W., & Wutz, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley and Sons.
  • ResearchGate. (n.d.). Protection for Phenols and Catechols.
  • Kaliappan, K. P. (n.d.). Protecting Groups. Indian Institute of Technology Bombay.
  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation.
  • McKay, G., et al. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au.
  • BenchChem. (n.d.). Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions.
  • De La Zerda, J., Barak, G., & Sasson, Y. (1989). Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. Journal of Chemical Technology and Biotechnology, 44(4), 321-331.
  • ResearchGate. (n.d.). Organic base catalyzed O-alkylation of phenols under solvent-free condition.
  • BenchChem. (n.d.). Improving reaction conditions for Williamson ether synthesis.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • University of Wisconsin-Stevens Point. (n.d.). The Williamson Ether Synthesis.
  • PubMed. (n.d.). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production.
  • ResearchGate. (n.d.). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution.
  • EPA. (n.d.). Method 8041A: Phenols by Gas Chromatography.
  • Reddit. (2020). How can I improve the yield of my Fischer Esterification?. r/Chempros.
  • YouTube. (2018). NUCLEOPHILIC SUBSTITUTION REACTIONS.

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identifying and minimizing byproducts in 2,4,5-Trifluorophenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Identifying and Minimizing Byproducts

Welcome to the technical support center for the synthesis of 2,4,5-Trifluorophenol. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions to help you navigate the complexities of this synthesis, with a special focus on byproduct identification and minimization. As Senior Application Scientists, we understand that achieving high purity is paramount for downstream applications, particularly in drug development where impurities can have significant pharmacological and toxicological implications.[1][2][3] This resource combines established chemical principles with practical, field-proven insights to ensure the integrity of your experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of this compound with a Complex Mixture of Side Products

Question: My reaction is resulting in a low yield of the desired this compound, and the crude product analysis shows multiple unexpected peaks. What are the likely causes and how can I improve the selectivity?

Answer:

Low yields and the formation of numerous byproducts in the synthesis of this compound often stem from non-selective reactions or degradation of the product under the reaction conditions. The specific byproducts will depend on your chosen synthetic route. A common precursor for related compounds is 1,2,4,5-tetrafluorobenzene.[4]

Causality and Strategic Solutions:

  • Incomplete or Over-Fluorination: If your synthesis involves a fluorination step, such as a nucleophilic aromatic substitution (SNAr) with a fluoride source, imprecise control of reaction stoichiometry and temperature can lead to a mixture of under- and over-fluorinated phenols.

    • Solution: Carefully control the stoichiometry of your fluorinating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess can promote the formation of poly-fluorinated species. Temperature control is also critical; run the reaction at the lowest effective temperature to enhance selectivity.

  • Hydrolysis of Precursors or Intermediates: In routes involving intermediates like trifluorophenylacetic acid, harsh acidic or basic conditions can lead to unwanted hydrolysis or other side reactions.[5][6]

    • Solution: Optimize the pH and temperature of your hydrolysis and work-up steps. Using milder bases or acids and maintaining lower temperatures can minimize the degradation of sensitive functional groups.

  • Positional Isomers: Depending on the starting material and reaction mechanism, you may form other trifluorophenol isomers. For instance, if starting from a precursor with activating groups, their directing effects can lead to a mixture of isomers.

    • Solution: Choose starting materials that favor the desired 2,4,5-substitution pattern. If isomer formation is unavoidable, purification by fractional distillation or chromatography will be necessary.

  • Oxidation of the Phenolic Group: Phenols are susceptible to oxidation, especially at elevated temperatures or in the presence of certain metals or oxidizing agents. This can lead to the formation of colored impurities and polymeric materials.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.[7] Degassing your solvents prior to use can also be beneficial. The addition of a small amount of an antioxidant, if compatible with your reaction chemistry, could also be considered.

Issue 2: Presence of Dichlorofluorophenol or Trichlorophenol Impurities

Question: My final product is contaminated with chlorinated or partially fluorinated phenols. How are these forming and what is the best way to remove them?

Answer:

The presence of chlorinated or incompletely fluorinated phenols points towards issues with the starting materials or cross-contamination during the synthesis.

Causality and Strategic Solutions:

  • Impure Starting Materials: The most likely source of these impurities is the starting material itself. For example, if your synthesis starts from a chlorinated precursor that is supposed to be fully converted to a fluorinated intermediate, incomplete conversion will carry these chlorinated species through the reaction sequence.

    • Solution: Rigorously purify your starting materials before use. Techniques like recrystallization or distillation can be effective. Always characterize your starting materials by appropriate analytical methods (e.g., GC-MS, NMR) to confirm their purity.

  • Side Reactions with Chlorine Sources: If your synthesis involves reagents that can act as a chlorine source, even in trace amounts, side reactions can occur.

    • Solution: Scrutinize all reagents and solvents for potential sources of chlorine. If a particular reagent is suspect, consider replacing it with a chlorine-free alternative.

Purification Strategy:

Separating halogenated phenols with similar structures can be challenging. High-performance liquid chromatography (HPLC) is often the most effective method.[8][9][10]

  • Recommended HPLC Conditions:

    • Column: A C18 or a specialized fluorinated stationary phase column can provide the necessary selectivity for separating halogenated aromatics.[8]

    • Mobile Phase: A gradient elution with a mixture of acetonitrile and water or methanol and water is a good starting point. The exact gradient profile will need to be optimized for your specific mixture of impurities.

    • Detector: A UV detector is suitable for detecting these aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this compound synthesis and how are they formed?

A1: The most common byproducts are typically positional isomers (e.g., 2,3,5-trifluorophenol), under- or over-fluorinated phenols, and products of side reactions like hydrolysis or oxidation. The specific byproducts depend heavily on the synthetic route. For instance, in a synthesis starting from a tetra-substituted benzene, incomplete substitution will lead to trifluoro-substituted precursors that can then be converted to the corresponding phenol, resulting in a mixture of isomers.

Q2: Which analytical techniques are best for identifying and quantifying impurities in my this compound product?

A2: A combination of chromatographic and spectroscopic techniques is ideal for comprehensive impurity profiling.[3][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile impurities.[12][13][14][15][16] The mass spectrometer provides structural information, allowing for the positive identification of byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for separating non-volatile impurities and isomers that may be difficult to resolve by GC.[1][2] Coupling HPLC with a mass spectrometer (LC-MS) provides both separation and identification capabilities.[1][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are invaluable for structural elucidation of the final product and any isolated impurities. 19F NMR is particularly useful for confirming the substitution pattern of the fluorine atoms on the aromatic ring.

Q3: What are the key process parameters to control to minimize byproduct formation?

A3: To minimize byproducts, precise control over the reaction conditions is essential.

ParameterImportanceRecommended Control Measures
Temperature Affects reaction rate and selectivity. Higher temperatures can lead to side reactions and decomposition.Use a reliable temperature control system (e.g., oil bath, cryostat). Determine the optimal temperature range through small-scale experiments.
Stoichiometry The ratio of reactants can significantly impact product distribution.Accurately weigh and dispense all reagents. For critical steps, consider using a syringe pump for precise addition.
Reaction Time Insufficient time can lead to incomplete conversion, while excessive time can promote byproduct formation.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, HPLC) to determine the optimal reaction time.
Atmosphere The presence of oxygen or moisture can lead to unwanted side reactions, particularly oxidation.Conduct reactions under an inert atmosphere (e.g., nitrogen, argon). Use dry solvents and reagents.[7]

Q4: Are there any "green chemistry" approaches to consider for this synthesis to reduce waste and hazardous byproducts?

A4: Yes, applying green chemistry principles can lead to a more sustainable and efficient synthesis.[17][18]

  • Catalysis: Employing catalytic methods instead of stoichiometric reagents can reduce waste and improve atom economy.[17][19]

  • Safer Solvents: Whenever possible, replace hazardous solvents with greener alternatives.

  • Energy Efficiency: Optimize reaction conditions to minimize energy consumption.

  • Waste Minimization: Design the synthesis to generate the least amount of waste possible. This can be achieved by improving selectivity and yield.[19]

Experimental Protocols

Protocol 1: GC-MS Analysis for Impurity Profiling

This protocol provides a general method for the analysis of this compound and potential byproducts.

1. Sample Preparation: a. Accurately weigh approximately 10 mg of your crude or purified this compound. b. Dissolve the sample in 1 mL of a suitable solvent (e.g., dichloromethane, ethyl acetate). c. If necessary, dilute the sample to an appropriate concentration for GC-MS analysis (typically 1-10 ppm).

2. GC-MS Conditions:

  • GC System: Agilent 7890B GC or equivalent.
  • MS System: Agilent 5977A MSD or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Inlet Temperature: 250 °C.
  • Injection Volume: 1 µL (splitless injection).
  • Oven Temperature Program:
  • Initial temperature: 50 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Hold at 280 °C for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • MS Source Temperature: 230 °C.
  • MS Quadrupole Temperature: 150 °C.
  • Scan Range: 40-400 m/z.

3. Data Analysis: a. Identify the peak corresponding to this compound based on its retention time and mass spectrum. b. Analyze the mass spectra of other peaks to identify potential impurities by comparing them to spectral libraries (e.g., NIST).

Protocol 2: Purification by Column Chromatography

This protocol outlines a general procedure for purifying this compound from less polar and more polar impurities.

1. Slurry Preparation: a. Choose an appropriate adsorbent (e.g., silica gel, 60-120 mesh). b. Create a slurry of the silica gel in a non-polar solvent (e.g., hexane).

2. Column Packing: a. Secure a glass chromatography column vertically. b. Pour the silica gel slurry into the column, allowing the solvent to drain. c. Gently tap the column to ensure even packing. d. Add a layer of sand on top of the silica gel bed.

3. Sample Loading: a. Dissolve your crude this compound in a minimal amount of the non-polar solvent. b. Carefully load the sample onto the top of the column.

4. Elution: a. Begin eluting with the non-polar solvent (e.g., 100% hexane). b. Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane. c. Collect fractions and monitor their composition by TLC.

5. Product Isolation: a. Combine the fractions containing the pure this compound. b. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualizing Reaction Pathways and Workflows

To aid in understanding the synthetic process and troubleshooting, the following diagrams illustrate key pathways and workflows.

Synthesis_and_Byproduct_Formation cluster_synthesis Main Synthesis Pathway cluster_byproducts Potential Byproduct Formation Start Starting Material (e.g., 1,2,4,5-Tetrahalobenzene) Intermediate Key Intermediate Start->Intermediate Reaction Step 1 Incomplete Incompletely Reacted Intermediates Start->Incomplete Incomplete conversion Product This compound Intermediate->Product Reaction Step 2 Isomer Positional Isomers Intermediate->Isomer Non-selective reaction SideReaction Side Reaction Products (e.g., Oxidation) Product->SideReaction Degradation

Caption: Synthesis pathway of this compound and common byproduct formation routes.

Troubleshooting_Workflow Start Low Yield or Impure Product Identify Identify Impurities (GC-MS, LC-MS, NMR) Start->Identify Analyze Analyze Root Cause (Stoichiometry, Temp, etc.) Identify->Analyze Optimize Optimize Reaction Conditions Analyze->Optimize Purify Purify Product (Chromatography, Distillation) Optimize->Purify Verify Verify Purity (Analytical Techniques) Purify->Verify Verify->Optimize Purity Not Met End High Purity Product Verify->End Purity Met

Caption: A systematic workflow for troubleshooting and optimizing the synthesis of this compound.

References

  • Aktas, A. H. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry.
  • Sithole, B. B., Williams, D. T., Lastoria, C., & Robertson, J. L. (1986). Determination of Halogenated Phenols in Raw and Potable Water by Selected Ion Gas Chromatography-Mass Spectrometry. Journal of the Association of Official Analytical Chemists, 69(3), 466–473.
  • Sithole, B. B., Williams, D. T., Lastoria, C., & Robertson, J. L. (1986).
  • (n.d.). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC.
  • (n.d.).
  • (n.d.). Separation of some halogenated phenols by GC-MS.
  • (n.d.). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
  • (n.d.). US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.
  • (n.d.). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
  • (n.d.).
  • (n.d.). JPH0871413A - Separation of aromatic fluoro-compound and aromatic nitro-compound.
  • (n.d.).
  • (2024, April 10). This compound. ChemBK.
  • (n.d.). 2,4,5-Trichlorophenol. Wikipedia.
  • (n.d.). CN104926617A - Synthesis method for 2,3,5,6-tetrafluorophenol.
  • (n.d.). Analytical Strategies for Monitoring Residual Impurities.
  • (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry.
  • (2024, March 16). How to minimize side products of this reaction. Reddit.
  • (n.d.). This compound | C6H3F3O | CID 123153. PubChem - NIH.
  • (n.d.). US4216342A - Process for the purification of crude 2,4,5-trichlorophenol.
  • (n.d.).
  • (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.
  • (n.d.). This compound. Oakwood Chemical.
  • (n.d.). Catalytical reduction in green chemistry. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • (n.d.). 2,4,5-Trichlorophenol | C6H3Cl3O | CID 7271. PubChem.
  • (2022, April 28). Chemistry Innovations to Reduce Byproduct Waste. University of Guelph.
  • (2017, March 31). (PDF) The Minimization and Prevention of Pollution; Green Chemistry.
  • (n.d.). A new synthesis of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T).
  • (n.d.). Removal of 2,4,5-trichlorophenol by bacterial isolates from the secondary sludge of pulp and paper mill. PubMed.
  • (n.d.). Highly Selective Synthesis of Chlorophenols under Microwave Irradiation.
  • (n.d.). Cas 2268-16-8,this compound. LookChem.
  • (n.d.). Fact sheet: 2,4,5-trichlorophenol.
  • (n.d.). (PDF) Synthesis of 1,2,4-Trioxepanes and 1,2,4-Trioxocanes via Photooxygenation of Homoallylic Alcohols.

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Technical Support Center: Troubleshooting Common Issues in Fluorination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for fluorination reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the synthesis of fluorinated molecules. The unique properties that fluorine imparts on organic compounds—such as enhanced metabolic stability and altered bioavailability—make it a crucial element in modern chemistry, yet its introduction can be fraught with difficulties.[1][2] This resource is structured in a question-and-answer format to directly address specific experimental issues, providing not just solutions but also the underlying scientific principles to empower your research.

Section 1: General Troubleshooting Principles

Before delving into specific issues, it's crucial to consider the foundational aspects of any fluorination reaction. Many problems can be traced back to fundamental experimental parameters.

FAQ 1: My fluorination reaction is not working at all (no product, starting material recovered). What are the first things I should check?

When a reaction fails to initiate, a systematic review of the basics is the most effective troubleshooting approach.

Answer: A complete lack of reactivity often points to one of four key areas: reagent integrity, reaction setup and conditions, substrate suitability, or fundamental mechanistic incompatibility.

Troubleshooting Workflow:

G start Reaction Failure: No Product Formation reagent 1. Verify Reagent Activity start->reagent conditions 2. Scrutinize Reaction Conditions reagent->conditions Reagent OK solution Problem Solved reagent->solution Degraded Reagent -> Use Fresh substrate 3. Assess Substrate Reactivity conditions->substrate Conditions Correct conditions->solution Incorrect Temp/Solvent/Atmosphere -> Optimize Conditions mechanism 4. Re-evaluate Reaction Mechanism substrate->mechanism Substrate Suitable substrate->solution Deactivated Substrate -> Modify or Use Harsher Conditions mechanism->solution Mechanism Appropriate mechanism->solution Incompatible Reagent/Substrate Pair -> Choose Different Method

Caption: Initial troubleshooting workflow for a failed fluorination reaction.

Detailed Checks & Causality:

  • Reagent Integrity:

    • Fluorinating Agent: Many fluorinating agents are sensitive to moisture and can degrade over time. For example, DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor® can decompose, especially with improper storage.[3] Electrophilic reagents like Selectfluor® should be stored in a cool, dry place.[4]

      • Action: Use a freshly opened bottle of the fluorinating reagent or one that has been stored correctly under an inert atmosphere.

    • Bases/Additives: If your reaction requires a base (e.g., for deprotonation in electrophilic fluorination of 1,3-dicarbonyls), ensure it is anhydrous and of the correct strength.[5]

  • Reaction Conditions:

    • Anhydrous Conditions: Moisture is a critical issue in many fluorination reactions. In nucleophilic fluorinations, water can hydrate the fluoride ion, drastically reducing its nucleophilicity through strong hydrogen bonds.[6][7][8] For electrophilic reagents, water can lead to decomposition or unwanted side reactions.[9]

      • Action: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents, and handle moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).[9]

    • Temperature: Some reactions require heating to overcome activation barriers.[3] Conversely, for highly reactive or sensitive substrates, elevated temperatures can lead to decomposition.[10]

      • Action: If the literature suggests heating, ensure your reaction has reached the target temperature. If no product is forming at room temperature, consider a gentle increase while monitoring for decomposition.

    • Solvent Choice: The solvent must be compatible with the fluorinating agent. For instance, Selectfluor® can react exothermically with solvents like DMF, pyridine, and DMSO.[3][10] The solvent also plays a key role in solubilizing reagents and influencing reactivity. Acetonitrile is a common and often effective solvent for many fluorination reactions.[10][11]

  • Substrate Reactivity:

    • Electronic Effects: The electronic nature of your substrate is paramount. For electrophilic aromatic fluorination, electron-donating groups (EDGs) activate the ring, while electron-withdrawing groups (EWGs) deactivate it, potentially requiring harsher conditions.[11] For nucleophilic aromatic substitution (SNAr), the ring must be activated by strong EWGs.[12]

      • Action: Re-evaluate your substrate's electronic properties. If it is deactivated, you may need a more powerful fluorinating agent, a catalyst, or higher temperatures.

Section 2: Low Yield and Incomplete Conversion

A common frustration is observing the formation of the desired product, but in disappointingly low yields. This often indicates a competing process or suboptimal conditions.

FAQ 2: My reaction is giving a low yield of the desired fluorinated product, and I'm recovering a significant amount of starting material. How can I drive the reaction to completion?

Answer: Low conversion with recovery of starting material suggests that the reaction is either too slow under the current conditions, is reaching an unfavorable equilibrium, or is being inhibited by a byproduct.

Key Factors and Optimization Strategies:

ParameterPotential Issue & CausalityRecommended Action
Stoichiometry Insufficient fluorinating agent, especially if it's consumed by side reactions or decomposition.[5][9]Increase the equivalents of the fluorinating agent incrementally (e.g., from 1.2 to 1.5 or 2.0 eq.).
Temperature The reaction rate may be too slow at the current temperature. Many fluorinations, like deoxyfluorinations, require heating.[3]Gradually increase the reaction temperature in 10-20 °C increments, while monitoring for byproduct formation by TLC or LC-MS.
Reaction Time The reaction may simply be slow and require more time to reach completion.Extend the reaction time, monitoring progress at regular intervals. Note that prolonged times don't always improve yield and can lead to decomposition.[5]
Byproduct Inhibition Hydrogen fluoride (HF) is a common byproduct in deoxyfluorinations (e.g., with DAST) and can protonate the substrate or reagent, reducing reactivity.[9]Add an acid scavenger like sodium bicarbonate or calcium carbonate to neutralize the generated HF.[9] For larger scales, a flow chemistry setup with an in-line scavenger can be effective.[2]
Reagent Activation Some reagents require an activator or specific conditions to become fully reactive. For example, the nucleophilicity of fluoride salts is highly dependent on being "naked" or unsolvated.[6]For nucleophilic fluorination with KF, consider adding a phase-transfer catalyst (e.g., 18-crown-6) to increase the solubility and reactivity of the fluoride ion.[7][13]

Experimental Protocol: Optimizing a Nucleophilic Fluorination with KF

This protocol outlines a general approach to improve the yield of a reaction where an alkyl bromide is converted to an alkyl fluoride using potassium fluoride.

  • Preparation: Oven-dry all glassware and allow to cool under a stream of dry nitrogen.

  • Reagents: Use spray-dried potassium fluoride or dry it under high vacuum at >100 °C for several hours before use. Use anhydrous acetonitrile as the solvent.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the alkyl bromide (1.0 eq.), anhydrous potassium fluoride (2.0 eq.), and 18-crown-6 (0.1-0.2 eq.).

  • Reaction: Add anhydrous acetonitrile and heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS every 2-4 hours.

  • Troubleshooting: If conversion is still low after 24 hours, consider using cesium fluoride (CsF), which is more soluble and reactive than KF, though more expensive.[14]

Section 3: Poor Selectivity (Regio- and Stereoselectivity)

Controlling where and how the fluorine atom is introduced is a central challenge in fluorination chemistry.[15]

FAQ 3: My electrophilic fluorination of a substituted arene is giving a mixture of ortho, meta, and para isomers. How can I improve the regioselectivity?

Answer: Regioselectivity in electrophilic aromatic fluorination is a classic challenge governed by a combination of electronic and steric effects, as well as the reactivity of the fluorinating agent.[16]

Causality and Control:

  • Electronic Directing Effects: This is the primary factor. Activating groups (-OR, -R, etc.) are ortho/para-directing, while deactivating groups (-NO₂, -CF₃, etc.) are meta-directing.[16] Halogens are a notable exception, being deactivating but ortho/para-directing.[16]

  • Steric Hindrance: Bulky substituents on the ring or a bulky directing group will disfavor substitution at the ortho position, leading to a higher proportion of the para product.[16]

  • Reagent Reactivity: Highly reactive fluorinating agents can be less selective, reacting faster than the electronic and steric factors can exert their full influence. Molecular fluorine (F₂) is notoriously unselective.[17] N-F reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are generally more selective.[16][17]

Troubleshooting Decision Tree:

G start Poor Regioselectivity in Aromatic Fluorination directing_group Analyze Directing Group(s) start->directing_group sterics Evaluate Steric Hindrance directing_group->sterics o,p-Director present reagent Consider Fluorinating Reagent directing_group->reagent m-Director present sterics->reagent Ortho position hindered? solution Improved Regioselectivity sterics->solution Yes -> Para product favored. Is this desired? conditions Optimize Reaction Conditions reagent->conditions reagent->solution Use milder reagent (e.g., NFSI) for higher selectivity conditions->solution Lower temperature to enhance kinetic selectivity

Caption: Decision-making workflow for improving regioselectivity.

FAQ 4: My deoxyfluorination of a secondary alcohol is producing a significant amount of elimination byproduct. How can I favor substitution?

Answer: The competition between SN2 (substitution) and E2 (elimination) is a classic problem in organic chemistry, and it is particularly pronounced in deoxyfluorination reactions where fluoride is a relatively basic nucleophile.[18][19]

Factors Influencing the SN2/E2 Ratio:

FactorFavors Substitution (SN2)Favors Elimination (E2)Causality
Fluoride Source Less basic, "soft" fluoride sources. H-bond donors can temper basicity.[13]"Naked," highly basic fluoride ions.Highly basic fluoride is more likely to act as a Brønsted base, abstracting a proton.
Solvent Polar aprotic solvents (e.g., MeCN, DMF) stabilize the SN2 transition state.[18]Non-polar solvents.Polar aprotic solvents solvate the cation but not the anion, enhancing nucleophilicity over basicity.
Temperature Lower temperatures.Higher temperatures.[19]Elimination has a higher activation energy (more bonds breaking/forming) and is thus favored by increased temperature (entropy).
Substrate Less sterically hindered secondary alcohols.Sterically hindered secondary alcohols.Steric hindrance around the reaction center makes backside attack for SN2 more difficult, allowing the base to access a β-proton more easily.
Reagent Reagents that proceed through a less ionic mechanism. Sulfonyl fluorides (e.g., PyFluor) can be selective.[20][21]Reagents that generate carbocationic character (e.g., DAST), which can lead to E1 elimination.[9]The mechanism dictates the key intermediates and transition states.

Strategies to Minimize Elimination:

  • Lower the Reaction Temperature: This is often the most effective first step. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.[19]

  • Solvent Screening: Switch to a more polar aprotic solvent like acetonitrile.[10]

  • Use a Milder Reagent: If using a potent reagent like DAST, consider alternatives known for higher selectivity, such as Deoxo-Fluor® or sulfonyl fluoride-based reagents like PyFluor.[9][20]

  • Radical Pathway: For challenging substrates prone to elimination, consider an alternative radical-based deoxyfluorination strategy, which avoids strong bases and carbocationic intermediates.[22]

Section 4: Safety and Handling

Fluorinating agents are, by their nature, highly reactive and often hazardous materials.[14][23] Safe handling is non-negotiable.

FAQ 5: What are the critical safety precautions I must take when working with common fluorinating agents?

Answer: A thorough understanding of the specific hazards of your chosen reagent is the foundation of a safe experiment. A risk assessment must be conducted before any work begins.[24]

General Safety Protocols:

  • Engineering Controls: All manipulations of fluorinating agents must be performed in a properly functioning chemical fume hood.[24] For particularly hazardous or moisture-sensitive reagents, a glove box with an inert atmosphere is recommended.[24]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles are the minimum requirement. A face shield worn over goggles is required when there is a significant splash risk.[24]

    • Hand Protection: Choose gloves based on the specific reagent and solvent. Consult the manufacturer's compatibility chart. Double-gloving is recommended for highly corrosive or easily absorbed compounds.[24]

    • Body Protection: A flame-resistant lab coat is mandatory. A chemical-resistant apron may be necessary for larger-scale work.[24]

  • Emergency Preparedness: Ensure an appropriate spill kit is readily available. Know the location of the safety shower and eyewash station. Never work alone when handling highly hazardous fluorinating agents.[24][25]

Specific Reagent Hazards:

Reagent FamilyExamplesPrimary Hazards
N-F Reagents Selectfluor®, NFSIStrong oxidizers. Can react violently or exothermically with certain organic solvents (DMF, DMSO).[3][10] Decompose exothermally at high temperatures.[4]
Deoxyfluorinating DAST, Deoxo-Fluor®Thermally unstable; can decompose explosively at elevated temperatures.[23] Highly corrosive and moisture-sensitive, releasing HF upon contact with water.[22]
Fluoride Salts / HF KF, CsF, HF-PyridineCan generate toxic and highly corrosive HF if acidified.[23] HF causes severe, painful burns that may not be immediately apparent.
Elemental Fluorine F₂ gasExtremely toxic, corrosive, and reactive. Reacts violently with most organic materials. Requires specialized, costly equipment and expertise.[17][23][26]

References

  • Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Fluorination. Retrieved from [Link]

  • MDPI. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 28(15), 5894. Retrieved from [Link]

  • ResearchGate. (2018). Effect of water on the fluorination of a primary alkyl bromide with KF.... Retrieved from [Link]

  • Bräuer, D. S., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 33–46. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Recent progress on fluorination in aqueous media. Green Chemistry, 22(21), 7298-7318. Retrieved from [Link]

  • National Institutes of Health. (2019). Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. Chemical Reviews, 119(1), 325-390. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Enabling nucleophilic fluorination in water. Retrieved from [Link]

  • Pharmaceutical Technology. (2013). Overcoming Challenges in Fluorine-Based Chemistry. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Fluorinating agents. Retrieved from [Link]

  • ACS Publications. (2021). ¹⁸F-Fluorination: Challenge and Opportunity for Organic Chemists. The Journal of Organic Chemistry, 86(17), 11211–11213. Retrieved from [Link]

  • Wikipedia. (n.d.). Selectfluor. Retrieved from [Link]

  • Scribd. (n.d.). Paper1 (Selectfluor). Retrieved from [Link]

  • Quora. (2017). What happens when fluorine reacts with water?. Retrieved from [Link]

  • Fluoride Action Network. (n.d.). Fluoride Chemistry - Explanation of Hydrolysis Reaction. Retrieved from [Link]

  • National Institutes of Health. (2014). Late-stage [¹⁸F]Fluorination: New Solutions to Old Problems. Chemical Science, 5(12), 4545-4553. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Selectfluor. Retrieved from [Link]

  • UCL Discovery. (2018). Site selectivities in fluorination. Retrieved from [Link]

  • Journal of the American Chemical Society. (2023). Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. 145(17), 9697–9706. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2022). Renewable Reagent for Nucleophilic Fluorination. 87(9), 6331–6337. Retrieved from [Link]

  • That's Interesting! Chemistry. (2024, July 20). Deoxy-Fluorine Chemistry (Important Papers). YouTube. Retrieved from [Link]

  • Reddit. (2025). Reaction workup. r/OrganicChemistry. Retrieved from [Link]

  • The Journal of Organic Chemistry. (1999). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. 64(24), 8969–8977. Retrieved from [Link]

  • ResearchGate. (2015). Selectfluor: Mechanistic Insight and Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Late-stage [¹⁸F]fluorination: new solutions to old problems. Chemical Science, 5, 4545-4553. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Selectfluor. Retrieved from [Link]

  • Reddit. (2025). Need tips for developing my deoxyfluorination reaction. r/Chempros. Retrieved from [Link]

  • Professor Steven V. Ley Research Group. (n.d.). Fluorination Reactions. Retrieved from [Link]

  • The Research Repository @ WVU. (2019). Investigation of Deoxyfluorination of Alkyl Alcohols Using Pentafluoropyridines through a Covalent Intermediate. Retrieved from [Link]

  • National Institutes of Health. (2025). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. Journal of the American Chemical Society, 147(28), 12345-12356. Retrieved from [Link]

  • The Doyle Group. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Retrieved from [Link]

  • National Institutes of Health. (2013). Hydrogen Bonding: Regulator for Nucleophilic Fluorination. Accounts of Chemical Research, 46(11), 2498-2507. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

Sources

Technical Guidance: Safe Disposal of 2,4,5-Trifluorophenol Waste

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs for the safe disposal procedures for 2,4,5-Trifluorophenol waste.

An Application Scientist's Guide for Researchers

Welcome to the technical support center for the safe management of this compound waste. This guide is designed for researchers, scientists, and drug development professionals who handle this compound. The following information provides a framework for safe disposal, grounded in established safety protocols and regulatory principles. The core tenet of this guidance is waste stream integrity—ensuring that hazardous materials are properly segregated, contained, and disposed of to protect both laboratory personnel and the environment.

Part 1: Frequently Asked Questions (FAQs) - Core Principles

This section addresses the fundamental questions regarding the hazards and handling of this compound waste.

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance with multiple risk factors. It is harmful if swallowed, inhaled, or comes into contact with skin.[1] It is known to cause skin irritation and serious eye irritation.[1][2] Furthermore, it may cause respiratory irritation.[1] Some sources also classify it as a flammable solid.[1] During combustion, it can release highly toxic and corrosive gases, such as hydrogen fluoride.[3] Therefore, all waste streams containing this compound must be managed as hazardous.

Q2: What is the single most important principle for disposing of this compound waste?

A2: The cardinal rule is classification and segregation . This compound is a halogenated organic compound .[4][5] As such, it must never be mixed with non-halogenated waste.[5][6] Co-mingling these waste streams complicates the disposal process, increases costs, and can create dangerous chemical reactions. All waste containing this compound must be collected in designated, properly labeled hazardous waste containers.[7]

Q3: Why can't I dispose of small amounts of this compound waste down the drain or in the regular trash?

A3: Drain disposal is strictly prohibited for several reasons. Phenolic compounds are toxic to aquatic life, and their release into waterways is restricted by environmental regulations.[8] Furthermore, halogenated compounds can damage plumbing systems and are not effectively removed by standard wastewater treatment processes.[7] Disposal in regular trash is illegal and dangerous, as it can expose sanitation workers to chemical hazards and lead to environmental contamination through landfill leachate.[6] All waste, regardless of quantity, must be disposed of as hazardous chemical waste according to federal, state, and local regulations.[3][9]

Part 2: Experimental Workflow for Waste Management

Proper waste management begins at the point of generation. The following workflow provides a logical sequence for handling and segregating waste from experiments involving this compound.

Waste Segregation Decision Pathway

The diagram below illustrates the critical decision points for segregating different types of waste generated during your workflow.

G Diagram 1: Waste Segregation Workflow for this compound cluster_containers Select Appropriate Waste Container Start Waste Generation Point (Experiment with this compound) Solid Solid Waste (e.g., residual powder, contaminated weigh paper) Start->Solid Is it solid? Liquid Liquid Waste (e.g., reaction mixtures, solutions) Start->Liquid Is it liquid? Labware Contaminated Labware & PPE (e.g., pipette tips, gloves, tubes) Start->Labware Is it contaminated debris? SolidWaste Container A: 'Halogenated Organic Solids' Solid->SolidWaste Aqueous Aqueous Solution (<20% organic content) Liquid->Aqueous Is it water-based? Organic Organic Solution (in halogenated or non-halogenated solvent) Liquid->Organic Is it solvent-based? DebrisWaste Container D: 'Solid Waste - Contaminated Debris' Labware->DebrisWaste AqueousWaste Container B: 'Aqueous Waste with Halogenated Organics' Aqueous->AqueousWaste OrganicWaste Container C: 'Halogenated Organic Liquids' Organic->OrganicWaste Must be halogenated waste stream

Caption: Waste segregation decision-making process.

Step-by-Step Waste Collection Protocol
  • Prepare Containers: Before starting your experiment, ensure you have the correct, pre-labeled hazardous waste containers available in your fume hood. All containers must be clean, in good condition, and made of a compatible material (e.g., HDPE plastic).[5]

  • Segregate at Source: As waste is generated, immediately place it into the appropriate container based on the diagram above.

    • Solid Waste: Unused or residual this compound powder, and heavily contaminated items like weigh paper, should be placed in the "Halogenated Organic Solids" container.[10]

    • Liquid Organic Waste: Solutions of this compound in organic solvents (e.g., dichloromethane, chloroform, THF) must be collected in the "Halogenated Organic Liquids" container.[6]

    • Liquid Aqueous Waste: Aqueous solutions (e.g., buffers containing phenol) must be collected in a dedicated "Aqueous Waste with Halogenated Organics" container. Use shatter-proof bottles.[10]

    • Contaminated Labware (Debris): Lightly contaminated items such as pipette tips, centrifuge tubes, and gloves should be collected in a designated, lined container for "Solid Waste - Contaminated Debris."[7]

  • Keep Containers Closed: Waste containers must be securely closed at all times, except when adding waste.[5][7] This prevents the release of harmful vapors.

  • Do Not Overfill: Never fill a waste container beyond 90% of its capacity to allow for expansion and prevent spills.[5]

  • Store Appropriately: Store sealed waste containers in a designated secondary containment tray within a ventilated cabinet, away from incompatible materials.[3][11]

Part 3: Troubleshooting Guide

This section addresses specific issues that may arise during waste handling.

Q: I've accidentally mixed a small amount of this compound waste into my "Non-Halogenated" waste container. What should I do?

A: Once mixed, the entire contents of the container are now considered halogenated waste.[6] You must immediately:

  • Stop adding any further non-halogenated waste to the container.

  • Clearly re-label the container as "Halogenated Organic Liquids" and add "Contaminated with this compound" to the contents list.

  • Ensure the cap is secure and report the incident to your lab manager or Environmental Health & Safety (EHS) department. They will provide guidance on proper disposal of the now-mixed waste stream.

Q: A small amount of solid this compound powder has spilled on the lab bench. What is the correct cleanup procedure?

A: For minor spills, follow these steps:

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Ensure Ventilation: Perform the cleanup inside a certified chemical fume hood if possible, or ensure the area is well-ventilated.

  • Wear Proper PPE: At a minimum, wear a lab coat, safety goggles, and nitrile gloves.[3]

  • Contain the Spill: Gently cover the spill with an inert absorbent material like sand, dry lime, or soda ash.[11] Avoid raising dust.[3]

  • Collect the Material: Carefully sweep the mixture into a dustpan or onto a stiff piece of cardboard and place it into a designated container for solid hazardous waste.[3][11] Label the container "Spill Debris with this compound."

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), then with soap and water. Place all cleaning materials into the same solid waste container.

  • Dispose of Waste: Treat the sealed spill debris container as halogenated solid waste.

Q: Can I neutralize this compound in the lab to make it non-hazardous before disposal?

A: No, this is strongly discouraged and often prohibited by institutional and regulatory policies. While phenols are acidic and can be neutralized by strong bases, this reaction can be exothermic.[12][13] More importantly, in-lab neutralization does not eliminate the hazardous nature of the fluorinated aromatic ring and can create a more complex hazardous waste mixture (e.g., a saline solution of a hazardous phenate).[14] The accepted and required procedure is to dispose of the chemical through your institution's hazardous waste management program.[3][9]

Part 4: Formal Disposal Procedures

The final step is preparing the collected waste for pickup and ultimate destruction.

Final Disposal Method: Chemical Incineration

The standard and most effective disposal method for halogenated organic waste is high-temperature incineration in a specialized facility.[9][10] This process is critical for compounds like this compound for two primary reasons:

  • Complete Destruction: The high temperatures (typically 982 to 1204°C) and long residence times (2.0 seconds) are sufficient to break the stable aromatic ring and carbon-fluorine bonds, ensuring greater than 99.99% destruction efficiency.[15]

  • Scrubbing of Byproducts: Incineration of fluorinated compounds produces acidic gases, primarily hydrogen fluoride (HF).[3] Hazardous waste incinerators are legally required to have sophisticated afterburner and scrubber systems that neutralize these acidic gases, preventing their release into the atmosphere.[9][15]

Protocol for Waste Handover
  • Finalize Labeling: Ensure the hazardous waste label is completely filled out with the full chemical names and estimated concentrations of all constituents.

  • Inspect Container: Check that the container is clean on the outside, the cap is tightly sealed, and it is free from leaks or damage.[5]

  • Request Pickup: Follow your institution's procedure for requesting a hazardous waste pickup from the EHS department.

  • Maintain Records: Keep a copy of the waste manifest or pickup request for your laboratory's records.

Summary of Hazard and Handling Information
Category Details Primary Sources
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[1][9]
Recommended PPE Chemical safety goggles, lab coat, nitrile gloves. Use in a well-ventilated area or chemical fume hood.[2][3][16]
Key Incompatibilities Strong oxidizing agents (peroxides, nitrates), strong bases, strong acids.[3][11][17]
Spill Response Absorb with inert material (sand, dry lime). Avoid creating dust. Collect for hazardous waste disposal.[3][11]
Fire Extinguishing Media Dry chemical, carbon dioxide, or alcohol-resistant foam. Water spray can be used to cool containers.[9][11]

References

  • Collaborative for Health & Environment. (n.d.). 2,4,5-T. Retrieved from [Link]

  • Mellifiq. (n.d.). The Best Phenol Removal Systems for Industrial Wastewater. Retrieved from [Link]

  • ResearchGate. (2015). How can I dispose phenol?. Retrieved from [Link]

  • International Symposium on Combustion. (n.d.). BROMINE AHD WASTE INCINERATION. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Incineration and Treatment of Hazardous Waste. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2019). NIOSH Pocket Guide to Chemical Hazards - 2,4,5-T. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2,4,5-TP Fact Sheet on a Drinking Water Chemical Contaminant. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • National Institutes of Health, PubChem. (n.d.). This compound. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • OSTI.GOV. (1999). Formation and destruction of the aromatic products of incomplete combustion (PICs) during the chlorinated organic compounds incineration in a lab-scale combustor. Retrieved from [Link]

  • ResearchGate. (2017). Neutralization after working with Phenol?. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 2,4,5-Trichlorophenol. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (1995). Chemical Weapons Elimination - Incinerator Air Emissions. Retrieved from [Link]

  • ResearchGate. (2022). NEUTRALIZATION OF PHENOL-CONTAMINATED SOILS. Retrieved from [Link]

  • Saltworks Technologies. (2020). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Retrieved from [Link]

  • National Institutes of Health, PubChem. (n.d.). 2,4,5-Trichlorophenol. Retrieved from [Link]

  • Zeeco. (n.d.). Halogenated Hydrocarbon Thermal Oxidizer. Retrieved from [Link]

  • Utah State University. (n.d.). Incompatible Chemicals. Retrieved from [Link]

  • University of Maryland. (n.d.). Table of Incompatible Chemicals. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Guidelines for Segregating and Combining Chemical Wastes into Containers. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). 2,4,5-TRICHLOROPHENOXYACETIC ACID (2,4,5-T). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). 2024 Interim Guidance on the Destruction and Disposal of PFAS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2020). EPA Releases Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2011). RCRA Online Letter. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Trifluorophenol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Isomer-Specific Characterization

In the realms of pharmaceutical development, agrochemicals, and materials science, positional isomers of fluorinated aromatic compounds represent a significant analytical challenge. While sharing the same molecular formula (C₆H₃F₃O) and weight (148.08 g/mol ), the distinct placement of fluorine atoms on the phenol ring dramatically alters a molecule's electronic properties, pKa, dipole moment, and hydrogen-bonding capabilities.[1] These subtle structural shifts translate into profound differences in biological activity, toxicity, and material performance. Consequently, the unambiguous identification and differentiation of isomers such as 2,4,5-trifluorophenol and its counterparts (e.g., 2,4,6-trifluorophenol, 2,3,4-trifluorophenol) is not merely an academic exercise but a critical step in ensuring product safety, efficacy, and quality.

This guide provides a comparative analysis of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy—for the robust characterization of trifluorophenol isomers. We will delve into the causality behind experimental choices, present validated protocols, and offer comparative data to empower researchers in their analytical workflows.

The General Analytical Workflow

A multi-technique approach is essential for the conclusive identification of trifluorophenol isomers. The process begins with careful sample preparation, followed by analysis using complementary spectroscopic methods. The data from each technique is then integrated to build a comprehensive and unambiguous structural profile.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Spectroscopic Analysis cluster_interp Phase 3: Data Interpretation & Identification Sample Isomer Sample Prep Sample Preparation (Solvent Selection, Concentration) Sample->Prep NMR NMR (¹H, ¹³C, ¹⁹F) Prep->NMR IR IR Prep->IR MS MS Prep->MS UV UV-Vis Prep->UV Interpret Integrated Data Analysis NMR->Interpret IR->Interpret MS->Interpret UV->Interpret ID Unambiguous Isomer Identification Interpret->ID

Caption: General workflow for the spectroscopic analysis of trifluorophenol isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is unequivocally the most powerful technique for distinguishing between trifluorophenol isomers.[1][2] The high sensitivity of ¹H, ¹³C, and particularly ¹⁹F nuclei to their local electronic environment provides a unique fingerprint for each isomer based on chemical shifts and spin-spin coupling constants.

Expertise & Causality: Why NMR Excels

The strong electronegativity of fluorine creates distinct electronic environments for each proton and carbon on the aromatic ring. This results in well-resolved chemical shifts in both ¹H and ¹³C NMR spectra. More importantly, the presence of spin-active ¹⁹F nuclei introduces complex spin-spin coupling. The magnitude of this coupling (J-value) between fluorine and protons (J_HF) or between different fluorine nuclei (J_FF) is highly dependent on the number of bonds separating them, providing definitive structural information.

Experimental Protocol: ¹H / ¹⁹F NMR of Trifluorophenol Isomers
  • Sample Preparation: Dissolve 5-10 mg of the trifluorophenol isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

    • Scientist's Note: DMSO-d₆ is often preferred for observing the labile hydroxyl (-OH) proton as it forms a hydrogen bond with the solvent, reducing the rate of proton exchange and resulting in a sharper, more reliable signal.[1] In CDCl₃, the -OH peak can be broad and its position variable.[1]

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum at room temperature.

    • To confirm the -OH peak, perform a "D₂O shake": add a drop of deuterium oxide to the NMR tube, shake, and re-acquire the spectrum. The -OH proton will exchange with deuterium, causing its signal to disappear.[3]

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum. This provides singlets for each unique fluorine environment, simplifying the spectrum.

    • Acquire a proton-coupled ¹⁹F spectrum to observe J_HF coupling, which is critical for assignment.

  • Data Analysis: Analyze chemical shifts (δ), integration values (proton ratios), and coupling patterns (multiplicity and J-values) to elucidate the substitution pattern.

Data Presentation: Comparative ¹H NMR Data for Trifluorophenol Isomers

The precise chemical shifts and coupling constants for each isomer are unique. The following table illustrates the expected patterns and shifts, which are highly diagnostic.

IsomerAromatic Protons (δ, ppm)Hydroxyl Proton (δ, ppm)Key Differentiating Features
This compound Two distinct signals, each appearing as a doublet of doublets (or more complex multiplet).~5.0 - 6.0 (variable)Two aromatic protons with complex splitting due to coupling with each other and multiple fluorine atoms.
2,4,6-Trifluorophenol One signal, appearing as a triplet or multiplet.~5.0 - 6.0 (variable)High symmetry results in two chemically equivalent aromatic protons, leading to a single, simpler resonance.
2,3,4-Trifluorophenol Two distinct signals, likely doublets of doublets.~5.0 - 6.0 (variable)Protons are adjacent, showing ortho coupling to each other, plus additional coupling to nearby fluorine atoms.

Note: Actual chemical shifts can vary based on solvent and concentration. The key is the multiplicity and relative positions of the signals.

Caption: Contrasting coupling environments in symmetrical vs. asymmetrical isomers.

Infrared (IR) Spectroscopy: A Rapid Functional Group Screen

IR spectroscopy is an excellent first-pass technique for confirming the presence of key functional groups and can provide clues to the isomer identity through the fingerprint region.

Expertise & Causality: Where to Look in the Spectrum

All trifluorophenol isomers will exhibit common characteristic absorptions: a broad O-H stretch (~3200-3600 cm⁻¹), a C-O stretch (~1200-1300 cm⁻¹), aromatic C=C stretches (~1450-1600 cm⁻¹), and strong C-F stretches (~1100-1300 cm⁻¹).[3][4][5] The diagnostic power of IR for isomerism lies in the C-H out-of-plane ("oop") bending region (900-675 cm⁻¹).[6] The pattern of absorption in this region is highly characteristic of the substitution pattern on the aromatic ring.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

  • Background Scan: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This is critical to subtract atmospheric (CO₂, H₂O) and solvent absorptions.

  • Sample Application: Place a small amount (a single drop or a few crystals) of the trifluorophenol isomer directly onto the ATR crystal. Ensure good contact using the pressure clamp.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the key functional group frequencies and compare the fingerprint region (especially 900-675 cm⁻¹) of the unknown isomer to reference spectra.

Data Presentation: Comparative IR Data for Trifluorophenol Isomers
IsomerO-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-F Stretches (cm⁻¹)Aromatic C-H Bending (cm⁻¹)
This compound ~3300-3550 (broad)~1250Strong bands ~1100-1200Unique pattern in 900-700 region[7]
2,4,6-Trifluorophenol ~3300-3550 (broad)~1260Strong bands ~1100-1220Simpler, often stronger bands due to symmetry[8][9]
2,3,5-Trifluorophenol ~3300-3550 (broad)~1240Strong bands ~1100-1250Distinct pattern from other isomers[10]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry confirms the molecular weight of the compounds and can help differentiate isomers based on their fragmentation patterns, although these differences can be subtle.

Expertise & Causality: Fragmentation as a Structural Clue

All trifluorophenol isomers will exhibit a molecular ion peak ([M]⁺) at an m/z of approximately 148.[7] Electron Ionization (EI) is a high-energy technique that causes the molecular ion to fragment in predictable ways. For halogenated phenols, common fragmentation pathways include the loss of carbon monoxide (CO, -28 amu) or a formyl radical (CHO, -29 amu).[11][12] The relative stability of the resulting fragment ions, which is influenced by the positions of the fluorine atoms, dictates the relative intensities of the fragment peaks in the mass spectrum, providing a basis for differentiation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the isomer in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC system coupled to a mass spectrometer with an EI source.

  • GC Separation:

    • Inject 1 µL of the sample into the GC.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature program (e.g., start at 50°C, ramp to 250°C) to separate the isomers if analyzing a mixture. Each isomer will have a characteristic retention time.

  • MS Data Acquisition: Operate the EI source at a standard energy of 70 eV. Scan a mass range of m/z 40-200.

  • Data Analysis: Identify the molecular ion peak to confirm the mass. Analyze the m/z values and relative intensities of the major fragment ions and compare them against a spectral library or known standards.

Data Presentation: Expected Mass Spectrometry Data
IsomerMolecular Ion [M]⁺ (m/z)Key Fragment Ions (m/z)Expected Differentiating Features
All Isomers ~148120 ([M-CO]⁺), 119 ([M-CHO]⁺), 99 ([M-F-CO]⁺)While the fragment ions may be the same, their relative abundances will differ based on the stability of the carbocations formed after fragmentation, which is influenced by the fluorine positions.

UV-Visible Spectroscopy: A Supporting, but Less Specific, Technique

UV-Vis spectroscopy probes the electronic transitions of the conjugated π-system in the benzene ring. While useful for quantification and studying electronic properties, it is generally the least effective method for distinguishing between these closely related isomers.[1]

Expertise & Causality: Why Isomer Differentiation is Difficult

The isomers are expected to have similar chromophores, leading to absorption maxima (λ_max) that are very close to one another.[1] However, the electronic perturbation caused by the different fluorine substitution patterns can cause slight shifts in λ_max. Furthermore, the spectrum of a phenol is highly pH-dependent; deprotonation to the phenoxide ion at basic pH causes a bathochromic (red) shift to a longer wavelength, a phenomenon that can be exploited.[13][14][15]

Experimental Protocol: UV-Vis Spectrophotometry
  • Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette. A typical concentration is ~10-20 µg/mL.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Use a cuvette containing only the solvent to zero the instrument.

  • Spectrum Acquisition: Scan the sample from approximately 200 to 400 nm to determine the λ_max.

  • (Optional) pH Study: To observe the phenoxide shift, add a drop of dilute NaOH to the cuvette and re-acquire the spectrum.

Data Presentation: Expected UV-Vis Absorption Data
Isomerλ_max in Neutral Solvent (nm)Comments
All Isomers ~270 - 285 nmThe λ_max values are expected to be very similar. Small shifts may be observable but are often insufficient for unambiguous identification without high-purity reference standards. The phenoxide shift upon adding a base can provide secondary confirmation.

Conclusion: An Integrated Approach for Confident Characterization

The robust and unambiguous characterization of this compound and its isomers is achievable through a strategic, multi-technique spectroscopic approach.

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) stands as the premier technique, offering definitive structural elucidation through unique chemical shifts and spin-spin coupling patterns.

  • IR spectroscopy serves as a rapid and effective tool for confirming functional groups and providing diagnostic information on the substitution pattern via the fingerprint region.

  • Mass spectrometry is essential for confirming the molecular weight and can offer complementary structural evidence through the analysis of subtle differences in fragmentation patterns.

  • UV-Vis spectroscopy , while less specific for isomer differentiation, is valuable for quantification and confirming the presence of the phenolic chromophore.

By integrating the data from these complementary techniques, researchers, scientists, and drug development professionals can confidently navigate the analytical challenges posed by positional isomers, ensuring the integrity and quality of their work.

References

  • BenchChem Technical Support Team. (2025). Spectroscopic analysis of ortho-, meta-, and para-trifluoromethylphenols. Benchchem.
  • Unknown Author. (1969). Competing fragmentations in the mass spectra of halogenated phenols.
  • Gasbarri, C., & Angelini, G. (2014). Spectroscopic investigation of fluorinated phenols as pH-sensitive probes in mixed liposomal systems. RSC Publishing.
  • Unknown Author. (1969).
  • PubChem. This compound.
  • Unknown Author. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds.
  • Unknown Author. Mass Spectrometry Protocols and Methods.
  • Unknown Author. (2013). Mass Spectrometry analysis of Small molecules.
  • de Hoffmann, E., & Stroobant, V. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation.
  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.
  • Unknown Author.
  • Unknown Author. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach.
  • Unknown Author. SPECTROPHOTOMETRIC METHODS FOR THE MEASUREMENT OF TOTAL PHENOLIC COMPOUNDS AND TOTAL FLAVONOIDS IN FOODS. Redalyc.
  • Unknown Author. Determination of Phenolics and Flavonoids in Ethanolic Extract of Rosa Centifolia Using UV- Visible Spectroscopy.
  • Kaine, L. Quantifying Small Molecules by Mass Spectrometry.
  • Unknown Author. (2022). Application of Mass Spectrometry on Small Molecule Analysis. TIGP.
  • Unknown Author. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach.
  • ChemicalBook. 2,3,4-TRIFLUOROPHENOL(2822-41-5) 1H NMR spectrum.
  • Caponio, F., et al. (2016). Extraction and determination of phenolic compounds. Bio-protocol.
  • PubChem. 2,4,6-Trifluorophenol.
  • Unknown Author. The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. Asian Journal of Pharmaceutical Analysis.
  • Unknown Author. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000228).
  • Doc Brown. 1H proton nmr spectrum of phenol.
  • Unknown Author. 1 H-NMR spectra of phenol in D 2 O.
  • UCLA.
  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition.
  • Unknown Author. Conformers of the two fluorophenol isomers.
  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?.
  • Borba, A., et al. (2022).
  • OpenStax. (2023). 15.
  • Unknown Author. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19 F-NMR, Chromatography, and Mass Spectrometry Approach.
  • NIST. 2,4,6-Trifluorophenol. NIST WebBook.
  • Mundhenke, T. F., et al. (2023). Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Environmental Toxicology and Chemistry.
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  • Purdue University. Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Purdue Chemistry.

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A Comparative Analysis of the Reactivity of 2,4,5-Trifluorophenol and 2,4,6-Trifluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorinated aromatic compounds, trifluorophenols serve as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of fluorine atoms on the phenol ring profoundly influences the molecule's electronic properties, acidity, and reactivity. This guide provides an in-depth comparison of the chemical reactivity of two constitutional isomers: 2,4,5-Trifluorophenol and 2,4,6-Trifluorophenol. Understanding the nuanced differences in their reactivity is paramount for optimizing reaction conditions, predicting product outcomes, and designing efficient synthetic routes.

Structural and Electronic Overview

The distinct arrangement of fluorine atoms in this compound and 2,4,6-Trifluorophenol dictates their electronic and steric environments, which in turn governs their behavior in chemical transformations.

In This compound , the fluorine atoms are positioned ortho, para, and meta to the hydroxyl group. This arrangement results in a complex interplay of inductive and resonance effects that influence the electron density at various positions on the aromatic ring.

In 2,4,6-Trifluorophenol , the fluorine atoms are located at both ortho positions and the para position relative to the hydroxyl group. This symmetrical substitution pattern leads to a significant polarization of the molecule and distinct steric hindrance around the phenolic hydroxyl group.

Acidity (pKa)

The acidity of a phenol is a critical parameter that influences its nucleophilicity in reactions such as ether synthesis. The electron-withdrawing nature of fluorine atoms generally increases the acidity of phenols (lowers the pKa) by stabilizing the corresponding phenoxide ion through the inductive effect.

Table 1: Physicochemical Properties of this compound and 2,4,6-Trifluorophenol

PropertyThis compound2,4,6-Trifluorophenol
CAS Number 2268-16-8[3]2268-17-9[4]
Molecular Formula C₆H₃F₃O[3]C₆H₃F₃O[4]
Molecular Weight 148.08 g/mol [3]148.08 g/mol [4]
Predicted pKa Not readily available~7.47[1]

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings bearing strong electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atoms in trifluorophenols activate the ring towards nucleophilic attack and can also serve as leaving groups.

The reactivity in SNAr reactions is highly dependent on the stability of the intermediate Meisenheimer complex, which is enhanced by electron-withdrawing substituents. In both 2,4,5- and 2,4,6-trifluorophenol, the fluorine atoms significantly increase the electrophilicity of the aromatic ring compared to phenol.

For 2,4,6-Trifluorophenol , the presence of fluorine atoms at the ortho and para positions strongly activates the ring for nucleophilic attack at the carbon atoms bearing the fluorine atoms. However, the symmetrical arrangement can lead to a mixture of products if the nucleophile is not selective.

For This compound , the positions for nucleophilic attack are also activated. The relative reactivity of the different fluorine atoms as leaving groups would depend on the stability of the resulting intermediate. Generally, attack at the para-position (C-4) is often favored due to better delocalization of the negative charge in the Meisenheimer complex onto the electron-withdrawing groups.

Reactivity in Electrophilic Aromatic Substitution (EAS)

The hydroxyl group of a phenol is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. Conversely, fluorine atoms are deactivating due to their strong inductive electron-withdrawing effect, but they are also ortho-, para-directors because of the resonance donation of their lone pairs. The overall reactivity in EAS is a balance of these opposing effects.

For 2,4,6-Trifluorophenol , the positions ortho and para to the hydroxyl group are already substituted with fluorine atoms. The remaining meta positions (C-3 and C-5) are strongly deactivated by the cumulative inductive effect of the three fluorine atoms. Therefore, 2,4,6-trifluorophenol is expected to be highly unreactive towards electrophilic aromatic substitution.

For This compound , there is one unsubstituted position ortho to the hydroxyl group (C-6) and one meta position (C-3). The hydroxyl group strongly activates the C-6 position. While the fluorine atoms deactivate the ring overall, the powerful activating effect of the hydroxyl group would still direct electrophiles preferentially to the C-6 position. Therefore, this compound is expected to be more reactive towards EAS than 2,4,6-trifluorophenol, with substitution occurring at the C-6 position.

Experimental Workflows

Williamson Ether Synthesis

The Williamson ether synthesis is a common method for preparing ethers from an alcohol and an alkyl halide. The reaction proceeds via an SN2 mechanism where the deprotonated alcohol (alkoxide) acts as the nucleophile. The acidity of the phenol is a key factor, as a more acidic phenol will be more readily deprotonated to form the reactive phenoxide.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products Phenol Trifluorophenol Phenoxide Trifluorophenoxide Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃, NaH) Base->Phenoxide Solvent Solvent (e.g., DMF, Acetone) Solvent->Phenoxide Ether Trifluoro-phenyl Ether Phenoxide->Ether SN2 Attack Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Ether Salt Salt (e.g., KX, NaX)

Caption: General workflow for the electrophilic bromination of trifluorophenols.

Experimental Protocol: General Procedure for Electrophilic Bromination

  • Dissolve the trifluorophenol (1.0 eq.) in a suitable solvent such as carbon tetrachloride or glacial acetic acid in a round-bottom flask protected from light.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.0 eq.) in the same solvent dropwise with stirring.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench any excess bromine with a solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Comparative Insights: As discussed, 2,4,6-trifluorophenol is expected to be highly unreactive towards electrophilic bromination due to the deactivation of the only available positions (C-3 and C-5). In contrast, this compound is predicted to undergo bromination at the more activated and sterically accessible C-6 position, directed by the powerful activating effect of the hydroxyl group. This would lead to the selective formation of 2-bromo-3,4,6-trifluorophenol.

Conclusion

The reactivity of this compound and 2,4,6-Trifluorophenol is a tale of two distinct electronic and steric landscapes. 2,4,6-Trifluorophenol, with its symmetrical substitution, is a more acidic but sterically hindered and electronically deactivated ring system, making it a challenging substrate for electrophilic aromatic substitution but a potentially interesting candidate for certain nucleophilic reactions. Conversely, this compound offers a more accessible site for electrophilic attack at the C-6 position, making it a more versatile building block for introducing further substituents onto the aromatic ring via EAS pathways. The choice between these two isomers in a synthetic strategy will, therefore, depend critically on the desired transformation and the target molecular architecture.

References

  • Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol. Royal Society of Chemistry. [Link]

  • Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Wiley Online Library. [Link]

  • Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. Fluorine Notes. [Link]

  • 2,4,6-Tribromophenol. PubChem. [Link]

  • Electrophilic Aromatic Substitution. Request PDF on ResearchGate. [Link]

  • Factors affecting rate of nucleophilic substitution reactions. Chemistry LibreTexts. [Link]

  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. PubMed. [Link]

  • 2,4,6-Trifluorophenol. NIST WebBook. [Link]

  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

  • Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. Organic Chemistry Portal. [Link]

  • Kinetics of nucleophilic substitution in polyfluoro-aromatic compounds. Part I. The reaction of sodium methoxide with some pentafluorophenyl-compounds. Journal of the Chemical Society (Resumed). [Link]

  • 2,4,6-Trifluorophenol. PubChem. [Link]

  • This compound. PubChem. [Link]

  • 2,4,6-Trichlorophenol. PubChem. [Link]

  • Structural Basis of Regioselective Bromination of Tricyclic Tryptoline by the Tryptophan Halogenase Thal. PubMed Central. [Link]

  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. [Link]

  • COMPARATIVE STUDY OF AROMATIC ELECTROPHILIC SUBSTITUTION REACTION AT THE META AND ORTHO-POSITION IN TOLUENE. IRJET. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Chemical Properties of Phenol,2,4,5-trifluoro-. Cheméo. [Link]

  • 2,4,6-Tribromophenol. Molecule of the Month, University of Bristol. [Link]

  • This compound. ChemBK. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI. [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Semantic Scholar. [Link]

  • Structural Basis of Regioselective Bromination of Tricyclic Tryptoline by the Tryptophan Halogenase Thal. Europe PMC. [Link]

  • Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry. [Link]

  • Oxidation of 2,4,6-trichlorophenol by hydrogen peroxide. Comparison of different iron-based catalysts. ResearchGate. [Link]

  • Selective bromination of aromatic compounds.
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Center for Biotechnology Information. [Link]

Sources

A Comparative Spectroscopic Guide to 2,4,5-Trifluorophenol and Its Derivatives for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of the structural nuances of fluorinated aromatic compounds is paramount. 2,4,5-Trifluorophenol and its derivatives are key building blocks in the synthesis of pharmaceuticals and advanced materials, making their precise characterization essential. This guide provides an in-depth comparative analysis of this compound and its ether and ester derivatives using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. We will delve into the causal relationships behind their spectral features, offering field-proven insights to aid in structural elucidation and quality control.

The Significance of Fluorine in Molecular Probes

The strategic incorporation of fluorine atoms into organic molecules dramatically influences their chemical and physical properties. In spectroscopy, the 19F nucleus, with its 100% natural abundance and high gyromagnetic ratio, serves as a sensitive probe for molecular structure and environment.[1][2] The large chemical shift dispersion of 19F NMR provides excellent signal resolution, often allowing for the unambiguous assignment of individual fluorine atoms within a molecule.[1] This guide will leverage the power of 1H, 13C, and 19F NMR, in conjunction with IR spectroscopy, to build a comprehensive understanding of these important fluorinated phenols.

Spectroscopic Analysis of this compound

This compound serves as our foundational compound. Its spectroscopic signature is a direct reflection of the interplay between the electron-donating hydroxyl group and the electron-withdrawing fluorine atoms on the aromatic ring.

NMR Spectroscopy of this compound

The NMR spectra of this compound are characterized by complex spin-spin coupling between the 1H, 13C, and 19F nuclei. Understanding these coupling constants is key to a definitive structural assignment.

1H NMR: The proton spectrum displays two aromatic protons, the chemical shifts of which are influenced by the surrounding fluorine atoms and the hydroxyl group. The proton at position 3 is coupled to the fluorine at position 4, while the proton at position 6 is coupled to the fluorines at positions 5 and 4.

13C NMR: The 13C spectrum shows six distinct aromatic carbon signals. The carbon atoms directly bonded to fluorine exhibit large one-bond carbon-fluorine coupling constants (1JCF).[3] The chemical shifts are influenced by the substitution pattern, with carbons bonded to fluorine appearing at lower field.

19F NMR: The 19F NMR spectrum is a powerful tool for confirming the substitution pattern. For this compound, three distinct fluorine resonances are observed. The chemical shifts have been reported as -147.1 ppm (F-2), -153.5 ppm (F-4), and -143.7 ppm (F-5).[4] The observed splitting patterns arise from fluorine-fluorine (nJFF) and fluorine-proton (nJHF) couplings.

IR Spectroscopy of this compound

The IR spectrum of this compound displays characteristic vibrational modes that confirm its structure.

  • O-H Stretch: A broad absorption band is typically observed in the region of 3200-3600 cm-1, characteristic of the hydroxyl group involved in hydrogen bonding.

  • C-F Stretch: Strong absorption bands in the 1000-1360 cm-1 region are indicative of the carbon-fluorine bonds. The presence of multiple fluorine atoms can lead to several distinct C-F stretching bands.

  • Aromatic C=C Stretch: Absorptions in the 1450-1600 cm-1 range are characteristic of the aromatic ring.

  • C-O Stretch: A stretching vibration for the C-O bond of the phenol is also expected.

Comparative Analysis of this compound Derivatives

To illustrate the effect of derivatization on the spectroscopic properties, we will compare this compound with its methoxy (ether) and acetoxy (ester) derivatives.

2,4,5-Trifluoroanisole (Ether Derivative)

Synthesis: The ether derivative, 2,4,5-Trifluoroanisole, is readily synthesized from this compound via the Williamson ether synthesis. This reaction involves the deprotonation of the phenol with a base, such as potassium carbonate, followed by nucleophilic substitution with an alkyl halide, like methyl iodide.[1][5][6][7][8]

Expected NMR Changes:

  • 1H NMR: The broad phenolic proton signal will be replaced by a sharp singlet for the methoxy group protons, typically appearing around 3.8-4.0 ppm. The aromatic proton signals will experience a slight shift due to the change in the electronic nature of the oxygen substituent.

  • 13C NMR: A new signal for the methoxy carbon will appear around 55-60 ppm. The chemical shifts of the aromatic carbons will also be affected by the conversion of the hydroxyl to a methoxy group.

  • 19F NMR: The fluorine chemical shifts are expected to be sensitive to the change at the oxygen, although the effect may be less pronounced than for the protons and carbons directly attached to the ring.

IR Spectroscopy of 2,4,5-Trifluoroanisole: The most significant change in the IR spectrum upon ether formation is the disappearance of the broad O-H stretching band.[9] Concurrently, new C-H stretching vibrations for the methyl group will appear around 2850-2960 cm-1, and a characteristic C-O-C stretching band will be observed. The C-F and aromatic C=C stretching bands will remain prominent features of the spectrum. An ATR-IR spectrum of 2,4,5-Trifluoroanisole confirms these expectations, showing the absence of the O-H band and the presence of the other characteristic peaks.[9]

2,4,5-Trifluorophenyl Acetate (Ester Derivative)

Synthesis: The ester derivative, 2,4,5-Trifluorophenyl acetate, can be prepared by the esterification of this compound with acetic anhydride or acetyl chloride, often in the presence of a base catalyst.

Expected NMR Changes:

  • 1H NMR: The phenolic proton signal will be replaced by a sharp singlet for the acetyl methyl protons, typically appearing around 2.1-2.3 ppm. The aromatic protons will likely experience a downfield shift due to the electron-withdrawing nature of the acetyl group.

  • 13C NMR: A new signal for the carbonyl carbon of the ester will appear in the downfield region of the spectrum (around 170 ppm), and a signal for the acetyl methyl carbon will be observed around 20-25 ppm. The aromatic carbon signals will also be shifted.

  • 19F NMR: Similar to the anisole, the 19F chemical shifts will be influenced by the change in the electronic environment at the oxygen.

Expected IR Changes: The formation of the ester will lead to the disappearance of the broad O-H stretching band and the appearance of a strong, sharp carbonyl (C=O) stretching band in the region of 1735-1770 cm-1. The presence of this strong carbonyl absorption is a definitive indicator of successful esterification. The C-O stretching vibrations will also be altered, and the C-F and aromatic C=C bands will persist.

Data Summary and Comparison

CompoundKey 1H NMR FeaturesKey 13C NMR FeaturesKey 19F NMR Features (ppm)[4]Key IR Features (cm-1)
This compound Aromatic H signals, Broad OH signalAromatic C signals, C-F couplings-147.1 (F-2), -153.5 (F-4), -143.7 (F-5)Broad O-H (3200-3600), C-F (1000-1360), Aromatic C=C (1450-1600)
2,4,5-Trifluoroanisole Aromatic H signals, Sharp OCH3 singlet (~3.9 ppm)Aromatic C signals, OCH3 signal (~56 ppm)Shifts expected to be similar to parent phenolNo O-H, C-H of CH3 (~2900), C-O-C stretch, C-F, Aromatic C=C
2,4,5-Trifluorophenyl Acetate Aromatic H signals, Sharp COCH3 singlet (~2.2 ppm)Aromatic C signals, C=O (~170 ppm), COCH3 (~21 ppm)Shifts expected to be similar to parent phenolNo O-H, Strong C=O (~1750), C-F, Aromatic C=C

Experimental Protocols

General NMR Sample Preparation

For optimal results in NMR spectroscopy of fluorinated compounds, the following protocol is recommended:

  • Sample Quantity: Dissolve 5-10 mg of the solid sample for 1H and 19F NMR, and 20-50 mg for 13C NMR. For liquid samples, 2-3 drops are sufficient.[10]

  • Solvent: Use 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6). The choice of solvent depends on the solubility of the analyte.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for 1H and 13C NMR, with its signal set to 0.00 ppm. For 19F NMR, an external standard such as CFCl3 or an internal standard with a known chemical shift is often used.

  • Sample Tube: Use a clean, dry 5 mm NMR tube.

  • Homogeneity: Ensure the sample is fully dissolved and the solution is homogeneous before placing it in the spectrometer.

ATR-FTIR Spectroscopy Procedure

Attenuated Total Reflectance (ATR) is a convenient sampling technique for both liquid and solid samples.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

  • Sample Application:

    • Liquids: Place a small drop of the liquid sample directly onto the ATR crystal.

    • Solids: Place a small amount of the solid sample on the crystal and apply pressure using the instrument's clamp to ensure good contact.

  • Data Acquisition: Collect the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm-1).

  • Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol, acetone) and a soft, non-abrasive wipe.

Visualizing the Workflow

Sources

A Comparative Guide to Validated Analytical Methods for 2,4,5-Trifluorophenol Detection

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluorophenol (TFP) is a halogenated aromatic compound that serves as a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals. The purity and precise quantification of TFP are paramount for ensuring the quality, efficacy, and safety of final products. This guide provides a comprehensive comparison of validated analytical methodologies for the detection and quantification of 2,4,5-TFP, offering insights into the rationale behind experimental choices and presenting supporting data to aid in method selection and implementation.

The Importance of Method Validation

Analytical method validation is a cornerstone of quality control, providing documented evidence that a method is suitable for its intended purpose.[1] This process ensures the reliability, reproducibility, and accuracy of analytical data, which is essential for regulatory compliance and confident decision-making in research and development.[1] Key validation parameters, including accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, and range, will be discussed in the context of the presented methods.[1]

Comparative Analysis of Analytical Techniques

Two primary chromatographic techniques are widely employed for the analysis of phenolic compounds like 2,4,5-TFP: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC is a robust and versatile technique for the analysis of moderately polar compounds. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

The choice of a C18 column is based on its hydrophobic nature, which provides effective retention for the aromatic ring of 2,4,5-TFP. The mobile phase, typically a mixture of acetonitrile and water with a small amount of acid (e.g., formic or trifluoroacetic acid), serves to elute the compound. The acid is crucial for suppressing the ionization of the phenolic hydroxyl group, which results in sharper peaks and more reproducible retention times. UV detection is well-suited for this analysis due to the strong chromophore of the trifluorophenol ring system.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A: 0.1% Trifluoroacetic acid in Water; B: Acetonitrile.

  • Gradient: A typical gradient could be 40% B to 70% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 272 nm.[2]

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample, dissolve it in a suitable solvent (e.g., methanol or mobile phase), and dilute to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[3]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard Weighing & Dissolution Dilution Serial Dilutions Standard->Dilution Sample Sample Weighing & Dissolution Filtration Filtration (0.45 µm) Sample->Filtration HPLC HPLC Injection Dilution->HPLC Filtration->HPLC Separation Chromatographic Separation (C18 Column) HPLC->Separation Detection UV Detection (272 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for 2,4,5-TFP analysis by RP-HPLC-UV.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly sensitive and selective detection of mass spectrometry. For polar analytes like phenols, a derivatization step is often employed to improve chromatographic performance.[4]

The direct analysis of phenols by GC can be challenging due to their polarity, which can lead to poor peak shape and thermal instability.[4] Derivatization of the polar hydroxyl group to a less polar and more volatile moiety, such as a silyl ether or an acetate ester, significantly improves chromatographic performance and analytical sensitivity.[4][5] Mass spectrometry provides definitive identification based on the mass-to-charge ratio of the analyte and its fragments, offering higher specificity than UV detection.[6]

Instrumentation:

  • Gas chromatograph with a split/splitless injector, coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

Derivatization (Acetylation):

  • To an aqueous sample or a solution of the extracted analyte, add a suitable buffer to achieve alkaline conditions (e.g., potassium carbonate solution).[5]

  • Add acetic anhydride as the derivatizing agent.[5]

  • The reaction can be performed at room temperature or with gentle heating to form the 2,4,5-trifluorophenyl acetate.

  • Extract the derivatized product with a non-polar solvent like hexane.[5]

Chromatographic Conditions:

  • Column: A non-polar or mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C) to ensure elution of the derivatized analyte.[7]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized 2,4,5-TFP. The molecular ion and key fragment ions would be determined from a full scan analysis of a standard.

Standard and Sample Preparation:

  • Stock Solution (1000 µg/mL): Prepare as described for the HPLC method.

  • Working Standards: Prepare a series of calibration standards in a suitable solvent (e.g., hexane) and derivatize them using the same procedure as the samples.

  • Sample Preparation: For complex matrices, a sample cleanup step such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary prior to derivatization to remove interfering substances.[1][8]

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard Preparation Derivatization Derivatization (e.g., Acetylation) Standard->Derivatization Sample Sample Extraction/Cleanup Sample->Derivatization Extraction Solvent Extraction Derivatization->Extraction GC GC Injection Extraction->GC Separation Chromatographic Separation (Capillary Column) GC->Separation Detection Mass Spectrometry (EI, SIM/Scan) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification & Confirmation Calibration->Quantification

Caption: Workflow for 2,4,5-TFP analysis by GC-MS.

Performance Comparison

The choice between HPLC-UV and GC-MS depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the need for confirmatory analysis.

ParameterRP-HPLC-UVGC-MS with DerivatizationRationale & References
Specificity GoodExcellentMS provides structural information for definitive identification.[6] HPLC relies on retention time and UV spectrum, which can be less specific in complex matrices.
Sensitivity (LOD/LOQ) Moderate (µg/mL to high ng/mL range)High (low ng/mL to pg/mL range)GC-MS, especially with SIM mode, is inherently more sensitive than UV detection.[9]
Linearity (R²) Typically > 0.999Typically > 0.999Both techniques can achieve excellent linearity over a defined concentration range.[5][10]
Precision (%RSD) < 2%< 5-10%Both methods can demonstrate high precision. The multi-step derivatization in GC-MS can sometimes introduce slightly higher variability.[1][7]
Accuracy (% Recovery) 98-102%95-105% (can be matrix dependent)Accuracy is highly dependent on proper standard preparation and sample matrix effects.[1]
Sample Throughput HigherLowerThe derivatization step in the GC-MS protocol adds to the overall analysis time.
Cost & Complexity LowerHigherGC-MS instrumentation and maintenance are generally more expensive and require more specialized expertise.

Conclusion

Both RP-HPLC-UV and GC-MS are powerful and reliable techniques for the quantitative analysis of this compound.

  • RP-HPLC-UV is a robust, cost-effective, and high-throughput method that is well-suited for routine quality control of relatively clean samples where high sensitivity is not the primary concern. Its simplicity and reliability make it an excellent choice for process monitoring and final product testing.

  • GC-MS , particularly with a derivatization step, offers superior sensitivity and specificity. It is the preferred method for trace-level analysis, the analysis of complex matrices where interferences are a concern, and for confirmatory analysis where unambiguous identification is required.

The selection of the most appropriate method should be based on a thorough evaluation of the analytical requirements, including the expected concentration range of the analyte, the nature of the sample matrix, and any regulatory guidelines that may apply. It is imperative that the chosen method is fully validated in the laboratory for its intended use to ensure the generation of accurate and reliable data.

References

  • Unknown. (n.d.). SAMPLE PREPARATION. UTAK. Retrieved January 4, 2026, from [Link]

  • American Laboratory. (2015, April 20). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. American Laboratory. Retrieved January 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 4, 2026, from [Link]

  • Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for 2, 4, 5-T (Targeted to Agricultural, Animal and Fishery Products). Retrieved January 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4,5-Trichlorophenol. PubChem. Retrieved January 4, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography. Retrieved January 4, 2026, from [Link]

  • Proteomics and Mass Spectrometry Core Facility. (n.d.). Sample preparation questions. Retrieved January 4, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation. Retrieved January 4, 2026, from [Link]

  • PerkinElmer. (n.d.). Determination of 2,4,6-Trichlorophenol in Water by Derivatization in Headspace and GC/MS. S4Science. Retrieved January 4, 2026, from [Link]

  • Unknown. (n.d.). Overview on PFAS analytical methods. Publications Office of the European Union. Retrieved January 4, 2026, from [Link]

  • LCGC International. (n.d.). The Limit of Detection. Retrieved January 4, 2026, from [Link]

  • Unknown. (2019, May 31). Determination of 2,4,6-Trichlorophenol in Water by HS-SPME-GC-MS-MS. Retrieved January 4, 2026, from [Link]

  • Unknown. (2023, July 15). Analytical Method Validation: A Comprehensive Review of Current Practices. Retrieved January 4, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 2,4,6-Trifluorophenol. NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 2,4,6-Trifluorophenol. NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link]

  • Occupational Safety and Health Administration. (n.d.). 2,3,4,6-TETRACHLOROPHENOL. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (2020, February 6). Determination of 2,4,6-TRICHLOROPHENOL in Beverages Using Voltammetry: Optimization and Validation Studies. Retrieved January 4, 2026, from [Link]

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A Comparative Guide to the Synthesis Efficiency of Trifluorophenol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Trifluoromethyl (CF3) substituted phenols are cornerstone building blocks in modern chemistry, lending unique properties to active molecules in pharmaceuticals, agrochemicals, and materials science.[1][2] The strong electron-withdrawing nature of the trifluoromethyl group significantly impacts the acidity of the phenolic proton, enhances metabolic stability, and increases lipophilicity, all of which are desirable traits in drug design.[1][2] However, the efficiency of synthesizing these valuable intermediates can vary dramatically depending on the position of the CF3 group on the aromatic ring.

Core Synthetic Strategies: An Overview

The synthesis of trifluoromethylphenols primarily relies on two robust and widely adopted strategies: the diazotization of a trifluoromethylaniline followed by hydrolysis (a Sandmeyer-type reaction) and a two-step nucleophilic aromatic substitution of a trifluoromethylhalobenzene via a benzyl ether intermediate. A third, more specialized route, the Baeyer-Villiger oxidation, is also considered.

Strategy 1: Diazotization of Trifluoromethylaniline

This classic route involves the conversion of an aromatic primary amine to a diazonium salt, which is then hydrolyzed to the corresponding phenol.[3] The process begins with the diazotization of a trifluoromethyl-substituted aniline using nitrous acid (generated in situ from sodium nitrite and a strong acid).[3] The resulting diazonium salt is thermally unstable and decomposes in water, releasing nitrogen gas to yield the desired phenol.[4]

This method is particularly noted for its cost-effectiveness, especially for the synthesis of 3-trifluoromethylphenol, where it is often considered the benchmark for large-scale production due to the ready availability of 3-aminobenzotrifluoride.[1]

Diazotization_Pathway start Trifluoromethylaniline (Isomer: 2, 3, or 4) reagents NaNO2, H2SO4 Water, 0-10°C start->reagents intermediate Aryl Diazonium Salt Intermediate reagents->intermediate Diazotization hydrolysis H2O, Heat (Hydrolysis) intermediate->hydrolysis byproduct N2 Gas intermediate->byproduct Loss of N2 product Trifluoromethylphenol (Corresponding Isomer) hydrolysis->product Decomposition Benzyl_Ether_Pathway start Trifluoromethylhalobenzene (Isomer: 2, 3, or 4) step1_reagents Sodium Benzylate Solvent, Heat start->step1_reagents intermediate Trifluoromethylphenyl Benzyl Ether step1_reagents->intermediate SNAr Reaction step2_reagents H2, Pd/C Catalyst Ethanol intermediate->step2_reagents product Trifluoromethylphenol (Corresponding Isomer) step2_reagents->product Hydrogenolysis byproduct Toluene product->byproduct Byproduct

Caption: Two-step synthesis via a benzyl ether intermediate.

Strategy 3: Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation transforms a ketone into an ester using a peroxyacid as the oxidant. [5][6]For the synthesis of trifluoromethylphenols, this involves the oxidation of a trifluoromethyl-substituted acetophenone. The reaction proceeds via the "Criegee intermediate," where the aryl group migrates to an adjacent oxygen atom, followed by rearrangement to form the phenyl acetate ester. [7]Subsequent hydrolysis of this ester yields the desired phenol. The regioselectivity is predictable, as aryl groups have a high migratory aptitude. [6]While elegant, this route requires the synthesis of the corresponding acetophenone precursor, which can add steps and cost compared to the other primary strategies. [1]

Comparative Analysis of Synthesis Efficiency

The selection of an optimal synthetic route depends on a multifactorial analysis that includes yield, cost of starting materials, scalability, and operational simplicity. The following workflow illustrates the key decision points for selecting a synthesis strategy.

Decision_Workflow cluster_0 Decision Factors cluster_1 Synthetic Routes Scale Scale of Synthesis? Diazotization Route 1: Diazotization Scale->Diazotization Large Scale Cost Starting Material Cost? Cost->Diazotization Lowest Cost Yield Required Yield? BenzylEther Route 2: Benzyl Ether Yield->BenzylEther Highest Yield/Purity Isomer Which Isomer? Isomer->Diazotization 3-isomer focus Isomer->BenzylEther All isomers (esp. 4-) BV_Oxidation Route 3: Baeyer-Villiger

Caption: Logical workflow for selecting a synthetic route.

Quantitative Data Summary

The following table summarizes experimental data compiled from authoritative sources, primarily patent literature which provides a direct comparison of the benzyl ether route for all three isomers.

Parameter2-Trifluoromethylphenol3-Trifluoromethylphenol4-Trifluoromethylphenol
Primary Route Benzyl Ether IntermediateDiazotization / Benzyl EtherBenzyl Ether Intermediate
Starting Material 2-Trifluoromethylhalobenzene3-Aminobenzotrifluoride4-Trifluoromethylchlorobenzene
Reported Yield (Benzyl Ether) 75% [8][9]79% [8][9]84.5% [8][9]
Reported Yield (Diazotization) Not readily reportedHigh-yielding, benchmark method [1]Not readily reported
Number of Steps 2 (via Benzyl Ether)1 (Diazotization) / 2 (via Benzyl Ether)2 (via Benzyl Ether)
Industrial Viability ModerateHigh (Diazotization)High (Benzyl Ether) [8]
Key Reagents Sodium Benzylate, H₂, Pd/CNaNO₂, H₂SO₄Sodium Benzylate, H₂, Pd/C

Detailed Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are detailed based on established literature.

Protocol 1: Synthesis of 4-Trifluoromethylphenol via Benzyl Ether Intermediate

This protocol is adapted from patent literature describing a robust method for all three isomers, with the highest efficiency reported for the 4-isomer. [8][9] Step 1: Synthesis of 4-Trifluoromethylphenyl Benzyl Ether

  • Reagent Preparation: In a suitable reaction vessel equipped with a reflux condenser and mechanical stirrer, prepare sodium benzylate by reacting sodium metal with excess benzyl alcohol under an inert atmosphere (e.g., Nitrogen).

  • Reaction: Add 4-trifluoromethylchlorobenzene to the prepared sodium benzylate solution.

  • Heating: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by GC or TLC).

  • Work-up: After cooling, quench the reaction with water and extract the product with a suitable organic solvent (e.g., toluene). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-trifluoromethylphenyl benzyl ether. Purification can be achieved by vacuum distillation.

Step 2: Hydrogenolysis to 4-Trifluoromethylphenol

  • Setup: Dissolve the purified 4-trifluoromethylphenyl benzyl ether from Step 1 in a suitable solvent, such as ethanol, in a hydrogenation vessel.

  • Catalyst Addition: Carefully add a catalytic amount of 5% palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Subject the mixture to hydrogenation (low to moderate pressure) and stir until the reaction is complete (cessation of hydrogen uptake).

  • Isolation: Remove the catalyst by filtration through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude 4-trifluoromethylphenol can be purified by distillation to yield the final product. An 84.5% yield is reported for this two-step process. [8][9]

Protocol 2: Synthesis of 3-Trifluoromethylphenol via Diazotization

This protocol outlines the benchmark method for the 3-isomer. [1][10]

  • Amine Diazotization: In a reaction vessel cooled to 0-5°C, add 3-aminobenzotrifluoride to an aqueous solution of sulfuric acid.

  • Nitrite Addition: Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature is maintained below 10°C. Stir the mixture for approximately 1 hour after the addition is complete to ensure full formation of the diazonium salt.

  • Hydrolysis: Slowly add the cold diazonium salt solution to a separate vessel containing boiling water (or an aqueous solution of sulfuric acid at high temperature). The diazonium salt will decompose upon heating, vigorously releasing nitrogen gas and forming the phenol.

  • Isolation: After the addition is complete, continue heating for a short period to ensure complete decomposition. Cool the reaction mixture.

  • Purification: The 3-trifluoromethylphenol product can be isolated by steam distillation or solvent extraction. Further purification is achieved by distillation under reduced pressure.

Conclusion and Recommendations

The choice of the most efficient synthesis for a trifluoromethylphenol isomer is highly dependent on the specific isomer required and the scale of production.

  • For 4-Trifluoromethylphenol: The two-step route via a benzyl ether intermediate is demonstrably the most efficient, offering a high yield of 84.5% and a process well-suited for commercial scale-up. [8]

  • For 3-Trifluoromethylphenol: The diazotization of 3-aminobenzotrifluoride remains the industry benchmark due to its single-step process and the low cost of the starting amine. [1]However, the benzyl ether route provides a reliable alternative with a very good reported yield of 79%. [8][9]

  • For 2-Trifluoromethylphenol: Data suggests the benzyl ether intermediate route is a viable and effective method, providing a solid 75% yield. [8][9] Ultimately, while diazotization offers an economical pathway for the 3-isomer, the benzyl ether intermediate strategy presents a more versatile and consistently high-yielding platform across all three isomers, making it an exceptionally valuable process in the synthesis of these critical chemical building blocks.

References

  • Yoritate, M., et al. (2016). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. National Center for Biotechnology Information.
  • Zhou, M., et al. (2016). O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. ACS Publications.
  • Zhou, M., et al. (2016). Access to Aryl Trifluoromethyl Ethers by O‐Carboxydifluoromethylation and Decarboxylative Fluorination. ACS Publications.
  • Zhou, M., et al. (2016). O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. ACS Publications.
  • Yoritate, M., et al. Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Hartwig Group, UC Berkeley.
  • 3-Trifluoromethylphenol 98-17-9 wiki. (n.d.). Guidechem.
  • An In-depth Technical Guide to the Synthesis of 2-Allyl-5-trifluoromethyl phenol. (n.d.). Benchchem.
  • 3-FLUORO-4-(TRIFLUOROMETHYL)PHENOL synthesis. (n.d.). ChemicalBook.
  • Cremer, T. L. (1979). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates (U.S. Patent No. EP0004447A2). Google Patents.
  • A Comparative Analysis of Synthetic Routes to 3-(Trifluoromethyl)phenol for Research and Development. (n.d.). Benchchem.
  • Sandmeyer reaction. (n.d.). Wikipedia.
  • Krapcho, A. P., et al. (1986). Synthesis of 2,6-bis(trifluoromethyl)phenol and its elaboration into metabolism-resistant analogs of tebufelone. Journal of Organic Chemistry.
  • 3-(Trifluoromethyl)phenol. (n.d.). Fluoromart.
  • Cremer, T. L. (1979). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates (U.S. Patent No. EP0004447A2). Google Patents.
  • Theissen, R. J. (1979). Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers (U.S. Patent No. EP0019388A1). Google Patents.
  • Process for preparing 4-fluoro-3-trifluoromethylphenol (U.S. Patent No. 5,892,126). (1999). Google Patents.
  • Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • Baeyer–Villiger oxidation. (n.d.). Wikipedia.
  • Baeyer-Villiger Oxidation. (n.d.). Organic Chemistry Portal.
  • Diazotisation. (n.d.). Organic Chemistry Portal.
  • Baeyer-Villiger oxidation: Mechanism & Examples. (n.d.). NROChemistry.
  • Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. (2016). YouTube.

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A Senior Application Scientist's Guide: 2,4,5-Trifluorophenol vs. 2,4,5-Trichlorophenol in Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, halogenated phenols serve as indispensable building blocks for pharmaceuticals, agrochemicals, and advanced materials. The specific halogen atoms on the aromatic ring, however, profoundly influence the molecule's reactivity, dictating its suitability for different synthetic transformations. This guide provides an in-depth comparison of two closely related yet functionally distinct reagents: 2,4,5-Trifluorophenol and 2,4,5-Trichlorophenol.

While both molecules feature a trisubstituted halogen pattern, the fundamental differences between the carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds create divergent pathways of reactivity. This analysis will explore these differences through the lens of core physicochemical properties, performance in key reaction classes—namely Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling—and practical, data-supported case studies. For the researcher, scientist, or drug development professional, understanding these nuances is critical for strategic synthetic planning and efficient molecule construction.

Part 1: Physicochemical Properties—The Foundation of Reactivity

The electronic and physical properties of a reagent are the primary determinants of its chemical behavior. The high electronegativity of fluorine compared to chlorine results in significant differences in acidity, bond strength, and electronic activation of the aromatic ring.

PropertyThis compound2,4,5-TrichlorophenolRationale for Synthetic Implications
Molecular Weight 148.08 g/mol [1]197.44 g/mol [2]Lower molecular weight of the fluoro-analog can be advantageous for atom economy.
Melting Point 37-42 °C[3]67-69 °C[4]The higher melting point of the chloro-analog reflects its greater molecular weight and crystal packing forces.
Boiling Point 57 °C[3]248 °C (at 740 mmHg)[4]Affects purification methods (e.g., distillation) and reaction temperature limits.
pKa 7.74 (Predicted)[3]~7.5 (Estimated from related compounds)The strongly electron-withdrawing fluorine atoms increase the acidity of the phenolic proton, making the corresponding phenoxide easier to form under milder basic conditions.
Water Solubility Insoluble1,200 mg/L (Moderately soluble)[5]Influences choice of solvent systems, particularly in aqueous or biphasic reactions.

Part 2: Comparative Reactivity and Mechanistic Insights

The synthetic utility of these phenols is best understood by comparing their performance in two foundational reaction classes that leverage the halogen substituents in opposing ways.

Nucleophilic Aromatic Substitution (SNAr): The Trifluorophenol Advantage

SNAr reactions are crucial for installing nucleophiles onto electron-poor aromatic rings. The reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[6][7]

dot

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

The rate of an SNAr reaction is accelerated by the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring, as they stabilize the negative charge of the Meisenheimer intermediate.[6] This is where the C-F bond's unique properties become paramount.

  • Fluorine's Role: Due to its extreme electronegativity, fluorine is a powerful inductive electron-withdrawing group. This effect strongly activates the aromatic ring toward nucleophilic attack, stabilizing the Meisenheimer complex and lowering the activation energy of the rate-determining first step.

  • Chlorine's Role: While also an EWG, chlorine is less electronegative than fluorine and its activating effect is weaker.

  • The Leaving Group Paradox: In most substitution reactions (like SN1/SN2), iodide is the best leaving group and fluoride is the worst. In SNAr, this is often reversed. Because the C-X bond cleavage is not the rate-determining step, the leaving group's ability to activate the ring is more important than its stability as an anion. Therefore, for activated systems, fluorinated phenols are often superior substrates for SNAr.[6]

Palladium-Catalyzed Cross-Coupling: The Trichlorophenol Advantage

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille) are pillars of modern synthesis, forming C-C and C-heteroatom bonds.[8] These reactions operate via a catalytic cycle where the first and often rate-limiting step is the oxidative addition of the aryl halide to a Pd(0) complex.

dot

Caption: Favored reaction pathways for trifluoro- vs. trichlorophenol.

Part 3: Synthetic Applications & Experimental Protocols

Case Study 1: Synthesis of Herbicides from 2,4,5-Trichlorophenol

Historically, 2,4,5-Trichlorophenol was a key intermediate in the production of the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a component of Agent Orange. [9][10]The synthesis is a classic example of a Williamson ether synthesis, where the phenoxide acts as a nucleophile.

Reaction: 2,4,5-Trichlorophenol + Chloroacetic Acid → 2,4,5-Trichlorophenoxyacetic acid

Experimental Protocol: Synthesis of 2,4,5-Trichlorophenoxyacetic Acid (This protocol is illustrative of the industrial process and is based on established chemical principles.)[10][11][12]

  • Phenoxide Formation: To a stirred solution of 2,4,5-trichlorophenol (1.0 eq) in a suitable solvent (e.g., water or an alcohol/water mixture), add sodium hydroxide (2.0 eq) portion-wise while maintaining the temperature below 30 °C. Stir until a clear solution of the sodium phenoxide is formed.

  • Nucleophilic Substitution: To the sodium 2,4,5-trichlorophenoxide solution, add a solution of sodium chloroacetate (prepared by neutralizing chloroacetic acid with NaOH) (1.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC or HPLC to confirm the consumption of the starting phenol.

  • Acidification: After cooling the reaction mixture to room temperature, carefully acidify with concentrated hydrochloric acid (HCl) until the pH is ~1-2. A white precipitate of 2,4,5-trichlorophenoxyacetic acid will form.

  • Isolation and Purification: Cool the suspension in an ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. Recrystallization from a suitable solvent like toluene can be performed for further purification.

Trustworthiness Note: It is critical to acknowledge that the historical manufacturing process for 2,4,5-trichlorophenol, particularly via hydrolysis of 1,2,4,5-tetrachlorobenzene at high temperatures and pressures, could produce the highly toxic contaminant 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). [2]Modern synthetic routes are designed to avoid these conditions. [13]

Case Study 2: Fluorinated Building Blocks for Pharmaceuticals from this compound

This compound is a precursor to valuable intermediates like 2,4,5-trifluorophenylacetic acid, a key building block for the synthesis of sitagliptin, an anti-diabetic drug. [14]The introduction of fluorine atoms into drug molecules can enhance metabolic stability and binding affinity. [15][16] Reaction Pathway: A multi-step synthesis can convert 2,4,5-trifluoronitrobenzene (a common precursor) into the target acid, demonstrating the utility of SNAr chemistry. [14] Illustrative Protocol: SNAr on a this compound Precursor (This protocol is adapted from a patented method for synthesizing 2,4,5-trifluorophenylacetic acid intermediates.)[14]

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, combine 2,4,5-trifluoronitrobenzene (1.0 eq), diethyl malonate (1.2 eq), and a polar aprotic solvent like DMF.

  • Base Addition: Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq) portion-wise at 0 °C. Causality: The strong base deprotonates diethyl malonate, forming a nucleophile. The highly activated nitro- and fluoro-substituted ring is susceptible to nucleophilic attack, displacing the fluorine atom para to the nitro group.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 4-6 hours, or until TLC analysis indicates completion.

  • Workup: Cool the reaction mixture, quench carefully with saturated aqueous NH₄Cl, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The resulting crude product (diethyl 2-(2,5-difluoro-4-nitrophenyl)malonate) can be purified by column chromatography on silica gel.

  • Subsequent Steps: This intermediate would then undergo further transformations (e.g., hydrolysis, decarboxylation, nitro reduction, and diazotization/fluorination) to yield 2,4,5-trifluorophenylacetic acid. [14]

Conclusion and Outlook

The choice between this compound and 2,4,5-trichlorophenol is a clear example of how subtle changes in molecular structure lead to orthogonal reactivity in synthetic applications.

  • This compound is the reagent of choice for Nucleophilic Aromatic Substitution (SNAr) . Its powerful ring activation via the inductive effect of fluorine facilitates the addition of a wide array of nucleophiles, making it a valuable building block for modern pharmaceuticals and complex molecules where precise C-N, C-O, or C-S bond formation is required.

  • 2,4,5-Trichlorophenol is the superior substrate for reactions involving oxidative addition , such as palladium-catalyzed cross-coupling. The relative lability of the C-Cl bond allows it to participate in catalytic cycles where the C-F bond remains inert, making it useful for constructing biaryl systems and other C-C coupled products.

For the modern synthetic chemist, these reagents are not interchangeable but are complementary tools. A strategic understanding of their distinct reactivity profiles, grounded in the fundamental principles of physical organic chemistry, is essential for the rational design and efficient execution of complex synthetic routes.

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2,4,5-Trifluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of a program's success. 2,4,5-Trifluorophenol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity profile directly influences reaction yields, impurity profiles of subsequent steps, and ultimately, the safety and efficacy of the final drug product. This guide provides an in-depth, comparative analysis of the essential analytical techniques for robustly assessing the purity of synthesized this compound, grounded in scientific principles and practical, field-proven insights.

The Imperative of Purity: Causality in Synthesis

The synthesis of this compound, often involving nucleophilic aromatic substitution on highly fluorinated benzene derivatives, can lead to a spectrum of process-related impurities. Understanding the potential origin of these impurities is fundamental to selecting the appropriate analytical strategy.

Common Impurities in this compound Synthesis:

  • Regioisomeric Trifluorophenols: Incomplete control over the regioselectivity of the hydroxylation reaction can lead to the formation of other trifluorophenol isomers (e.g., 2,3,4-, 2,3,5-, 2,3,6-, 2,4,6-, and 3,4,5-trifluorophenol). These isomers often possess similar physical properties, making their separation and quantification challenging.

  • Under- or Over-hydroxylated Species: The presence of di- or tetrafluorophenols can occur due to incomplete or excessive reaction.

  • Starting Material Carryover: Unreacted starting materials, such as 1,2,4,5-tetrafluorobenzene, may persist in the final product.

  • Solvent and Reagent Residues: Residual solvents and byproducts from reagents used in the synthesis and purification steps can also be present.

The presence of these impurities can have significant downstream consequences, including altered reaction kinetics, the formation of undesired byproducts in subsequent synthetic steps, and potential toxicological concerns. Therefore, a multi-faceted analytical approach is essential for a comprehensive purity assessment.

A Comparative Analysis of Analytical Techniques

The choice of analytical methodology for purity determination should be driven by the specific information required, the nature of the expected impurities, and the desired level of precision. Below is a comparative overview of the most pertinent techniques for assessing the purity of this compound.

Technique Principle Strengths Limitations Best Suited For
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.High resolution for separating regioisomers and other structurally similar impurities. Excellent quantitation capabilities. Versatile with various detectors (e.g., UV, MS).May not be suitable for highly volatile impurities. Method development can be time-consuming.Quantitative purity determination and separation of non-volatile organic impurities, including isomers.
Gas Chromatography (GC) Partitioning of volatile analytes between a stationary phase and a carrier gas.Excellent for separating volatile and semi-volatile impurities. High sensitivity, especially with a flame ionization detector (FID) or mass spectrometer (MS).Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar compounds like phenols.Detection and quantification of residual solvents and volatile organic impurities. Can separate isomers.[1][2]
Quantitative Nuclear Magnetic Resonance (qNMR) The integral of an NMR signal is directly proportional to the number of nuclei.An absolute quantification method that does not require a reference standard of the analyte.[3] Highly specific, especially ¹⁹F NMR for fluorinated compounds. Provides structural information.Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard.[4]Accurate determination of the absolute purity of the main component.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Provides a measure of the total mole percentage of impurities based on the melting point depression. A relatively fast technique.Not suitable for compounds that decompose upon melting. Does not provide information on the identity or number of individual impurities.A rapid, orthogonal technique to confirm the overall purity of a crystalline solid.[5]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Provides molecular weight information and structural elucidation through fragmentation patterns. Highly sensitive.Typically coupled with a separation technique (GC or HPLC) for complex mixtures. Ionization efficiency can vary between compounds.Identification of unknown impurities and confirmation of molecular weights.

In-Depth Experimental Protocols

A robust purity assessment relies on well-designed and validated experimental methods. The following protocols provide a starting point for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is designed for the separation and quantification of this compound from its potential non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) or a fluorinated phase column for enhanced selectivity of halogenated compounds.[6][7]

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient Elution:

Time (min)%A%B
07030
203070
253070
25.17030
307030

Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 254 nm Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute as necessary to fall within the linear range of the detector.

Data Analysis:

The purity is determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks. For accurate quantification of specific impurities, a reference standard for each impurity is required.

Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR)

Given the trifluorinated nature of the analyte, ¹⁹F qNMR offers a highly specific and accurate method for determining absolute purity.[8]

Instrumentation:

  • NMR spectrometer (400 MHz or higher) with a fluorine probe.

  • High-precision 5 mm NMR tubes.

  • Analytical balance (accurate to ±0.01 mg).

Materials:

  • Synthesized this compound.

  • High-purity internal standard (e.g., 4-Fluoroanisole or Trifluoroacetic acid).[8][9]

  • Deuterated solvent (e.g., Acetone-d₆ or DMSO-d₆).

Experimental Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a ¹⁹F NMR spectrum with proton decoupling.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for complete relaxation and accurate integration.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the well-resolved signals of both the analyte and the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of fluorine nuclei for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Visualizing the Analytical Workflow

A systematic approach is crucial for a comprehensive purity assessment. The following diagram illustrates the logical flow of analysis.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_primary_analysis Primary Quantitative Analysis cluster_orthogonal_methods Orthogonal Purity Confirmation cluster_identification Impurity Identification Synthesis Synthesized this compound Initial_Screening Initial Screening (TLC, Melting Point) Synthesis->Initial_Screening HPLC HPLC-UV (Separation of Isomers & Non-volatiles) Initial_Screening->HPLC Primary Method GC GC-FID/MS (Residual Solvents & Volatile Impurities) Initial_Screening->GC Volatiles qNMR ¹⁹F qNMR (Absolute Purity) HPLC->qNMR Confirm Purity DSC DSC (Total Molar Impurity) HPLC->DSC Confirm Purity MS LC-MS / GC-MS (Structure Elucidation) HPLC->MS Identify Peaks GC->MS Identify Peaks Regulatory_Framework cluster_analytical_techniques Analytical Techniques cluster_regulatory_output Regulatory Deliverables HPLC HPLC Purity_Spec Purity Specification HPLC->Purity_Spec Impurity_Profile Impurity Profile HPLC->Impurity_Profile GC GC GC->Impurity_Profile qNMR qNMR qNMR->Purity_Spec MS MS MS->Impurity_Profile Method_Validation Validated Analytical Methods Purity_Spec->Method_Validation ICH_Q3A ICH Q3A (Impurity Thresholds) Purity_Spec->ICH_Q3A USP_Chapters USP General Chapters (e.g., <1086>) Purity_Spec->USP_Chapters Impurity_Profile->Method_Validation Impurity_Profile->ICH_Q3A

Caption: Interplay between analytical methods and regulatory guidelines for impurity control.

Conclusion

The rigorous assessment of purity for synthesized this compound is a non-negotiable aspect of modern drug development. A comprehensive and scientifically sound approach, leveraging a combination of high-resolution chromatographic techniques for impurity separation and absolute quantification methods like qNMR, is paramount. By understanding the potential synthetic byproducts and employing a multi-pronged, validated analytical strategy, researchers and scientists can ensure the quality and consistency of this critical intermediate, thereby building a solid foundation for the development of safe and effective pharmaceuticals. This guide provides the framework and practical insights necessary to achieve this essential goal.

References

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Navigating Molecular Mimicry: A Comparative Guide to Cross-Reactivity Studies of 2,4,5-Trifluorophenol in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

The Basis of Cross-Reactivity: A Matter of Molecular Recognition

Cross-reactivity in biological assays occurs when a substance, other than the intended analyte, binds to the assay's recognition molecules (e.g., antibodies, receptors, or enzymes), generating a signal that can be misinterpreted as the analyte's presence or activity. This phenomenon is fundamentally a consequence of molecular mimicry, where the interfering compound shares structural or electrostatic similarities with the target analyte.

In the case of 2,4,5-Trifluorophenol, its potential for cross-reactivity stems from its phenolic backbone and the presence of electronegative fluorine atoms. These features can lead to interactions in various assay formats:

  • Immunoassays: Antibodies raised against a specific hapten may recognize the structurally similar this compound, leading to false-positive or false-negative results in competitive assay formats.[1][2]

  • Enzyme Assays: The phenol moiety can interact with the active site of enzymes, potentially acting as a competitive or non-competitive inhibitor.[3][4][5]

  • Receptor Binding Assays: this compound may bind to receptors intended for other phenolic ligands, such as steroid hormone receptors, thereby disrupting the accurate measurement of the natural ligand's binding affinity.[6]

The following diagram illustrates the principle of cross-reactivity in a competitive immunoassay.

Cross_Reactivity_Immunoassay cluster_well Microtiter Well Surface cluster_reagents Assay Reagents Antibody Capture Antibody Analyte Target Analyte Analyte->Antibody Specific Binding Labeled_Analyte Labeled Analyte (Generates Signal) Labeled_Analyte->Antibody Specific Binding Signal Signal (e.g., Color, Fluorescence) Labeled_Analyte->Signal Produces Cross_Reactant This compound (Cross-Reactant) Cross_Reactant->Antibody Cross-Reactivity

Caption: Competitive binding in an immunoassay.

Comparative Analysis: Predicting Cross-Reactivity of Halogenated Phenols

While specific cross-reactivity data for this compound is scarce, we can infer its potential for interference by comparing its structure to other halogenated phenols for which data is available. The nature, number, and position of halogen substituents on the phenol ring can significantly influence binding affinity and, consequently, cross-reactivity.

CompoundStructureKey Structural FeaturesPredicted Cross-Reactivity Potential
This compound C₆H₃F₃OThree fluorine atoms, high electronegativity, relatively small atomic radius.Moderate to high, depending on the specificity of the recognition molecule. The electron-withdrawing nature of fluorine can alter the pKa of the hydroxyl group, influencing hydrogen bonding.
2,4,6-Trichlorophenol C₆H₃Cl₃OThree chlorine atoms, larger atomic radius than fluorine, significant hydrophobicity.High, particularly in assays for other chlorinated phenols. Its metabolites can also be reactive.[7]
Pentachlorophenol (PCP) C₆HCl₅OFive chlorine atoms, highly hydrophobic and electron-withdrawing.Very high in assays for other chlorophenols. Often a target of environmental immunoassays itself.
4-Fluorophenol C₆H₅FOSingle fluorine atom in the para position.Lower than poly-halogenated phenols, but still a potential cross-reactant in assays for other simple phenols.
Bisphenol A (BPA) C₁₅H₁₆O₂Two phenol rings linked by a propyl group.High in estrogen receptor assays and some immunoassays due to its well-documented endocrine-disrupting activity.[8]

The key takeaway is that the degree of cross-reactivity is not solely dependent on the presence of a phenol ring but is finely tuned by the nature and arrangement of its substituents.

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity of this compound, a systematic experimental approach is required. Below are detailed, step-by-step methodologies for two common assay types.

Competitive ELISA for Cross-Reactivity Determination

This protocol is designed to quantify the cross-reactivity of this compound in an immunoassay developed for a different, but structurally related, target analyte.

Principle: The assay measures the ability of this compound to compete with a fixed concentration of a labeled antigen for binding to a limited number of antibody-coated sites.

Methodology:

  • Plate Coating:

    • Coat the wells of a 96-well microtiter plate with the capture antibody, diluted in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate as described above.

  • Competitive Reaction:

    • Prepare serial dilutions of both the target analyte (standard) and this compound (test compound) in assay buffer.

    • In separate wells, add a fixed concentration of the enzyme-labeled analyte and the varying concentrations of either the standard or the test compound.

    • Incubate for 1-2 hours at room temperature to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

  • Signal Development:

    • Add the enzyme substrate (e.g., TMB for HRP) to each well.

    • Incubate in the dark until a color develops.

    • Stop the reaction with a stop solution (e.g., 2 M H₂SO₄).

  • Data Acquisition and Analysis:

    • Read the absorbance at the appropriate wavelength using a microplate reader.

    • Plot the absorbance against the logarithm of the concentration for both the standard and this compound.

    • Determine the concentration that causes 50% inhibition of the maximum signal (IC50) for both.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard Analyte / IC50 of this compound) x 100

Competitive_ELISA_Workflow Coat_Plate 1. Coat Plate with Capture Antibody Wash1 Wash Coat_Plate->Wash1 Block 2. Block Non-Specific Sites Wash2 Wash Block->Wash2 Competitive_Incubation 3. Add Labeled Analyte + Standard or Test Compound Wash3 Wash Competitive_Incubation->Wash3 Wash1->Block Wash2->Competitive_Incubation Add_Substrate 4. Add Substrate Wash3->Add_Substrate Stop_Reaction 5. Stop Reaction Add_Substrate->Stop_Reaction Read_Plate 6. Read Absorbance Stop_Reaction->Read_Plate Calculate 7. Calculate IC50 and % Cross-Reactivity Read_Plate->Calculate

Caption: Workflow for a competitive ELISA.

Enzyme Inhibition Assay

This protocol assesses the ability of this compound to inhibit the activity of a specific enzyme.

Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of this compound. A decrease in the reaction rate indicates inhibition.

Methodology:

  • Reagent Preparation:

    • Prepare a solution of the enzyme in a suitable buffer.

    • Prepare a solution of the enzyme's substrate.

    • Prepare serial dilutions of this compound.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme solution to each well.

    • Add the different concentrations of this compound to the test wells and an equivalent volume of buffer to the control wells.

    • Pre-incubate for a defined period to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate to all wells.

    • Monitor the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

    • Determine the percent inhibition relative to the control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value.

Data Presentation and Interpretation

The results of cross-reactivity studies should be presented clearly and concisely. A summary table is an effective way to compare the cross-reactivity of multiple compounds.

Hypothetical Cross-Reactivity Data for an Immunoassay Targeting 2,4,6-Trichlorophenol

CompoundIC50 (ng/mL)% Cross-Reactivity
2,4,6-Trichlorophenol (Standard) 10 100
This compound5020
Pentachlorophenol5200
4-Fluorophenol>1000<1
Bisphenol A>1000<1

Interpretation: In this hypothetical example, pentachlorophenol shows higher cross-reactivity than the target analyte, while this compound shows significant, but lower, cross-reactivity. 4-Fluorophenol and Bisphenol A are not significantly cross-reactive in this assay.

Conclusion and Best Practices

Key Recommendations:

  • Proactive Evaluation: Whenever there is a possibility of this compound or other halogenated phenols being present in a sample, their potential for cross-reactivity should be evaluated.

  • Thorough Validation: Always validate your assays for specificity by testing a panel of structurally related compounds.

  • Orthogonal Methods: When significant cross-reactivity is suspected, confirm your results using an orthogonal method that relies on a different detection principle (e.g., LC-MS/MS).

  • Careful Interpretation: Be mindful of the limitations of your assay and interpret the data in the context of potential interferences.

By adhering to these principles and employing the robust experimental protocols outlined in this guide, researchers can confidently navigate the challenges of cross-reactivity and ensure the integrity of their scientific findings.

References

  • Valgimigli, L., et al. (2005). Tyrosinase-catalyzed oxidation of fluorophenols. Journal of the American Chemical Society, 127(3), 963-973. Retrieved from [Link]

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  • Journal of Chemical Biology & Pharmaceutical Chemistry. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Retrieved from [Link]

  • Wang, S., et al. (2017). Development of immunoassays for detecting oxyfluorfen residue in agricultural and environmental samples. RSC Advances, 7(70), 44265-44272. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,4,5-Trifluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is a critical component of this commitment. This guide provides an in-depth, procedural framework for the proper disposal of 2,4,5-Trifluorophenol, ensuring the safety of personnel and compliance with regulatory standards. This document moves beyond a simple checklist, delving into the rationale behind each procedural step to foster a comprehensive understanding of safe laboratory practices.

Understanding the Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its intrinsic hazards is essential. This compound (CAS No: 2268-16-8) is a halogenated aromatic compound that presents multiple risks.

Key Hazards:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][2]

  • Corrosivity: Causes severe skin burns and serious eye damage.[1][3]

  • Irritation: Causes skin, eye, and respiratory system irritation.[2][3][4]

  • Flammability: While a solid, it can be flammable.[1][3]

Given its halogenated nature, this compound is classified as a hazardous waste and requires specialized disposal procedures. It must not be disposed of down the drain or in regular trash.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

The causality behind PPE selection is rooted in the chemical's hazard profile. The goal is to create an impermeable barrier between the researcher and the chemical.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Butyl Rubber GlovesProvides resistance to phenols and halogenated compounds. Always check the manufacturer's glove compatibility data.
Eye Protection Chemical Safety GogglesProtects against splashes and dust. A face shield should be worn in addition to goggles when handling larger quantities or if there is a significant splash risk.[6]
Body Protection Fully buttoned Laboratory CoatProtects skin and personal clothing from contamination.[7] For significant exposure risks, a chemically resistant apron is recommended.[7]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgesRequired when working outside of a certified chemical fume hood or when dust may be generated.[8]
Waste Segregation and Collection: A Self-Validating System

Proper segregation at the point of generation is the cornerstone of a safe and compliant waste management program. The principle is simple: never mix incompatible waste streams.[9] For this compound, all waste generated must be treated as halogenated organic hazardous waste .

  • Container Selection:

    • Use only chemically compatible containers, preferably high-density polyethylene (HDPE) or glass bottles.[10]

    • Ensure the container has a secure, leak-proof cap.

    • The container must be clean and free of any other chemical residue.

  • Labeling:

    • Immediately label the waste container with a "Hazardous Waste" label.

    • Clearly write the full chemical name: "This compound ". Do not use abbreviations.

    • List all constituents of the waste, including any solvents and their approximate percentages.

    • Indicate the hazards associated with the waste (e.g., "Toxic," "Corrosive").

    • Record the date when the first drop of waste was added to the container.

  • Waste Collection:

    • Solid Waste: Collect pure this compound and contaminated items (e.g., weigh boats, contaminated paper towels) in a designated, labeled, solid waste container.

    • Liquid Waste: Collect solutions containing this compound in a designated, labeled, liquid waste container.

    • Sharps/Labware: Contaminated pipette tips, Eppendorf tubes, and other small plasticware should be collected in a separate, puncture-resistant container clearly labeled as containing this compound waste.[7][9] Do not mix this with regular biomedical waste.[7]

  • Storage:

    • Keep waste containers closed at all times, except when adding waste.[9]

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5]

    • Ensure secondary containment (e.g., a larger, chemically resistant bin) is used for liquid waste containers.

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

  • Disposal Request:

    • Once the container is full (do not overfill, ~90% capacity is recommended), or if it has been in storage for the maximum allowable time per your institution's policy (often up to 12 months), contact your institution's Environmental Health and Safety (EHS) department for pickup.[5][10]

G cluster_generation Waste Generation Point cluster_collection Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Solid Waste (e.g., pure chemical, contaminated wipes) D Labeled 'Halogenated Solid Waste' Container A->D Place in B Liquid Waste (e.g., solutions in solvents) E Labeled 'Halogenated Liquid Waste' Container (in secondary containment) B->E Pour into C Contaminated Labware (e.g., pipette tips, tubes) F Labeled, Puncture-Resistant 'Halogenated Sharps' Container C->F Place in G Store in designated Satellite Accumulation Area (SAA) D->G E->G F->G H Contact EHS for Pickup G->H When full or time limit reached I Transport to Licensed Hazardous Waste Facility H->I J High-Temperature Incineration (≥1100°C) I->J

Emergency Procedures: Spill and Exposure Management

Preparedness is key to mitigating the impact of an accidental release. All personnel working with this compound must be familiar with these procedures and the location of safety equipment.

This protocol is for small, manageable spills (generally <100 mL or 100g). For larger spills, evacuate the area, alert others, and contact your institution's emergency response team.[11]

  • Alert & Secure: Immediately alert personnel in the vicinity. Secure the area to prevent others from entering.

  • Don PPE: Wear the appropriate PPE as listed in Section 2, including respiratory protection.

  • Containment:

    • For solid spills, gently cover the material with an absorbent like vermiculite, dry sand, or soda ash.[8] Avoid raising dust.

    • For liquid spills, cover with an appropriate absorbent material, working from the outside of the spill inward to prevent spreading.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Use non-sparking tools if a flammable solvent is present.

  • Decontamination: Clean the spill area thoroughly with a detergent and water solution.[9][11] Collect the cleaning materials (wipes, etc.) as hazardous waste.

  • Label and Dispose: Seal and label the waste container and manage it for disposal as described in Section 3.

  • Report: Report the incident to your laboratory supervisor and EHS department.[11]

G Spill Spill Occurs Alert Alert Others & Secure Area Spill->Alert PPE Don Full PPE Alert->PPE Contain Cover with Absorbent (Sand, Vermiculite) PPE->Contain Collect Collect Material into Hazardous Waste Container Contain->Collect Decon Decontaminate Spill Area with Soap & Water Collect->Decon Dispose Dispose of all materials as Hazardous Waste Decon->Dispose Report Report to Supervisor/EHS Dispose->Report

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][11] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[7][11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.

Decontamination of Labware and Surfaces

Thorough decontamination is essential to prevent cross-contamination and accidental exposure.

  • Routine Cleaning: For routine cleaning of work surfaces where this compound has been handled, wipe down the area with a detergent and water solution.

  • Glassware Decontamination:

    • Rinse glassware with a compatible solvent (e.g., acetone) to remove organic residues. Collect this first rinse as halogenated liquid hazardous waste.[9]

    • Wash with a laboratory detergent and hot water.[12]

    • Rinse thoroughly with tap water, followed by a final rinse with deionized water.[12]

    • For eliminating stubborn, thermally stable contaminants, glassware can be heated in a muffle furnace at 400°C for 15-30 minutes after initial cleaning and drying.[12] Volumetric glassware should not be placed in a muffle furnace.

The Science of Final Disposal: High-Temperature Incineration

The ultimate fate of this compound waste is destruction via high-temperature incineration. This method is chosen for halogenated organic compounds due to its effectiveness in breaking the strong carbon-halogen bonds.

  • Mechanism: Incineration at extremely high temperatures (typically 850°C to 1300°C) in the presence of excess oxygen breaks down the organic molecules into simpler, less harmful components like carbon dioxide, water, and hydrogen fluoride (HF).[13]

  • Regulatory Requirement: For hazardous waste containing more than 1% halogenated organic substances, a minimum temperature of 1100°C is often required to ensure complete destruction and prevent the formation of toxic byproducts like dioxins and furans.[4][14]

  • Scrubbing: The acidic gases produced during combustion, such as hydrogen fluoride, are neutralized and removed from the exhaust stream by air pollution control devices (scrubbers) before being released into the atmosphere.

This process is performed by specialized, licensed hazardous waste disposal facilities, underscoring the importance of contracting with a reputable service provider through your institution's EHS department.

References

  • Incineration . Zero Waste Europe. [Link]

  • Waste incinerators . Toolkit for Identification and Quantification of Releases of Dioxins, Furans and Other Unintentional POPs under Article 5 of the Stockholm Convention. [Link]

  • Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenol and Phenol Solutions . LSU Health Shreveport. [Link]

  • 2,4,5-T - IDLH . NIOSH - CDC. [Link]

  • Decontamination . Biosafety Manual – Stanford Environmental Health & Safety. [Link]

  • Standard Operating Procedure - Phenol . Yale EHS. [Link]

  • EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification . ACTenviro. [Link]

  • Method 604: Phenols . U.S. Environmental Protection Agency. [Link]

  • 2,4,5-T . ACGIH. [Link]

  • BASEL CONVENTION TECHNICAL GUIDELINES ON INCINERATION ON LAND . Basel Convention. [Link]

  • Incineration In Hazardous Waste Management . U.S. Environmental Protection Agency. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

  • RCRA Hazardous Waste F list . Code of Federal Regulations. [Link]

  • WASTE CODES . Ohio Environmental Protection Agency. [Link]

  • This compound PubChem CID 123153 . National Institutes of Health. [Link]

  • 2,4,5-TRICHLOROPHENOXYACETIC ACID (2,4,5-T) . Occupational Safety and Health Administration. [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1 . Occupational Safety and Health Administration. [Link]

  • This compound . ChemBK. [Link]

  • 2,4,5-TRICHLOROPHENOL HAZARD SUMMARY . New Jersey Department of Health. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]

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A Comprehensive Guide to the Safe Handling of 2,4,5-Trifluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth information on the safe handling of 2,4,5-Trifluorophenol, a compound that, while valuable in organic synthesis, presents notable hazards that demand rigorous safety protocols. Our commitment is to empower you with the knowledge to manage these risks effectively, ensuring both personal safety and the integrity of your research.

Understanding the Risks: The Chemical Profile of this compound

This compound is a colorless to light yellow crystalline solid.[1] Its utility as an intermediate in the synthesis of pesticides, dyes, and other chemicals is significant.[1] However, its chemical properties also classify it as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:

  • Acute Toxicity: It is harmful if swallowed, in contact with skin, or inhaled.[1][2]

  • Skin Corrosion/Irritation: It is known to cause skin irritation, and in some classifications, severe skin burns.[2][3]

  • Eye Damage/Irritation: It can cause serious eye irritation or damage.[2][3]

  • Respiratory Irritation: Inhalation may lead to respiratory tract irritation.[2][3]

  • Flammability: Some sources classify it as a flammable solid.[2][4]

The trifluorinated phenyl ring and the hydroxyl group contribute to its reactivity and toxicological profile. The electronegative fluorine atoms can influence its metabolic pathways and interaction with biological systems, necessitating a cautious approach to handling.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) is the most critical immediate step to mitigate exposure risks. The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-impermeable gloves (e.g., Butyl rubber, Viton®, Silver Shield®/4H®).[5]Phenolic compounds can be absorbed through the skin.[6] Impermeable gloves prevent dermal contact and subsequent systemic toxicity.
Eye and Face Protection Tightly fitting safety goggles with side-shields, or a full-face shield.[3]Protects against splashes, dust, and vapors that can cause severe eye irritation or damage.[2]
Skin and Body Protection Fire/flame resistant and impervious clothing, such as a lab coat or coveralls.[3]Provides a barrier against accidental spills and contact with contaminated surfaces. Flame-resistant properties are crucial if the material is a flammable solid.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is recommended.Prevents inhalation of harmful dust or vapors that can cause respiratory irritation.[2]
PPE Selection and Usage Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe_selection PPE Selection cluster_disposal Post-Handling Start Start: Handling this compound Assess_Task Assess Task: - Small scale? - Large scale? - Potential for dust/aerosol generation? Start->Assess_Task Base_PPE Baseline PPE: - Chemical-impermeable gloves - Tightly fitting safety goggles - Lab coat Assess_Task->Base_PPE Small scale, low dust potential Enhanced_PPE Enhanced PPE: - Baseline PPE + - Full-face shield - Flame-resistant coveralls Assess_Task->Enhanced_PPE Large scale or potential for splashes Full_Protection Full Protection: - Enhanced PPE + - NIOSH-approved respirator with organic vapor cartridge Assess_Task->Full_Protection Inadequate ventilation or spill cleanup Decontaminate Decontaminate work area Base_PPE->Decontaminate Enhanced_PPE->Decontaminate Full_Protection->Decontaminate Dispose Dispose of waste per institutional and local regulations Decontaminate->Dispose

Caption: PPE Selection Workflow for this compound.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

  • Preparation and Engineering Controls :

    • Work within a certified chemical fume hood to ensure adequate ventilation.

    • Ensure an eyewash station and safety shower are readily accessible.[6]

    • Remove all sources of ignition from the immediate area.[3] Use non-sparking tools.[3]

  • Donning PPE :

    • Before handling the chemical, don all required PPE as determined by your risk assessment.

  • Handling the Chemical :

    • Handle this compound as a solid to avoid creating dust.

    • If transferring the solid, use a scoop or spatula. Avoid pouring, which can generate dust.

    • Keep the container tightly closed when not in use.[3]

  • Accidental Release Measures :

    • In case of a spill, evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.

    • Collect the material into a suitable, labeled container for disposal.[3]

    • Ventilate the area and wash the spill site after material pickup is complete.[6]

Disposal Plan: Managing Waste Safely and Responsibly

Improper disposal of this compound and associated waste can have serious environmental and safety consequences.

  • Waste Categorization : All materials contaminated with this compound, including disposable PPE, absorbent materials from spills, and empty containers, should be considered hazardous waste.

  • Containerization :

    • Collect solid waste in a clearly labeled, sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Disposal :

    • Dispose of the waste through a licensed hazardous waste disposal company.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[7]

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Conclusion: A Culture of Safety

The safe handling of this compound is not merely about following a set of rules; it is about fostering a deep-seated culture of safety within your laboratory. By understanding the inherent risks, diligently using the correct PPE, adhering to established protocols, and being prepared for emergencies, you can confidently and safely utilize this valuable chemical in your research and development endeavors.

References

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Phenol. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Occupational Health Guidelines for Chemical Hazards (81-123). NIOSH. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024). Chemical Safety in the Workplace. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • New Jersey Department of Health. (2006). 2,4,5-TRICHLOROPHENOL HAZARD SUMMARY. Retrieved from [Link]

  • New Jersey Department of Health. (2015). Phenol - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction. NIOSH. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). PHENOL. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.